Product packaging for 2,4-Dichloro-6-fluorobenzaldehyde(Cat. No.:CAS No. 681435-09-6)

2,4-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1593027
CAS No.: 681435-09-6
M. Wt: 193 g/mol
InChI Key: KDTLZLPZFUJFRU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2FO B1593027 2,4-Dichloro-6-fluorobenzaldehyde CAS No. 681435-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLZLPZFUJFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621721
Record name 2,4-Dichloro-6-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681435-09-6
Record name 2,4-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Dichloro-6-fluorobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-6-fluorobenzaldehyde

Introduction

This compound is a halogenated aromatic aldehyde that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring two electron-withdrawing chlorine atoms and a highly electronegative fluorine atom on the benzaldehyde scaffold, imparts a distinct reactivity profile. This makes it a valuable building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these halogens significantly enhances the electrophilicity of the carbonyl carbon and modulates the electronic properties of the aromatic ring, opening avenues for diverse chemical transformations.[1]

This guide offers a comprehensive exploration of the core chemical properties, spectroscopic signatures, synthetic routes, and applications of this compound. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent to leverage its full potential in their scientific endeavors.

Part 1: Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in controlled chemical synthesis. The data presented below has been compiled from supplier technical sheets and chemical databases.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 681435-09-6[3][4]
Molecular Formula C₇H₃Cl₂FO[3][4]
Molecular Weight 193.00 g/mol [3]
Appearance Off-white to white solid[5]
Density 1.5 ± 0.1 g/cm³
Boiling Point 235.1 ± 35.0 °C at 760 mmHg
Flash Point 96.0 ± 25.9 °C
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C
LogP (octanol/water) 2.18
Storage Temperature 2-8°C, Inert atmosphere[6]
Spectroscopic Signature and Structural Elucidation

Spectroscopic analysis is crucial for verifying the identity and purity of this compound. While specific spectra for this exact isomer are not publicly indexed, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two non-equivalent protons on the benzene ring.[8] A highly deshielded singlet for the aldehydic proton (CHO) would appear far downfield, typically between 9.5 and 10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl group.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals. The most downfield signal will be the carbonyl carbon of the aldehyde, expected in the 185-195 ppm region. The aromatic carbons will appear between 120-140 ppm, with those directly bonded to the halogens showing characteristic shifts and C-F coupling.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch is expected around 1700-1715 cm⁻¹.[8] The presence of electron-withdrawing halogens typically shifts this band to a higher wavenumber compared to unsubstituted benzaldehyde.[9] Additional bands will be present for C-H aromatic stretching (~3100-3000 cm⁻¹) and C-Cl/C-F vibrations in the fingerprint region.[8]

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 192. A characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 66% of the M peak, and an M+4 peak approximately 10% of the M peak) would be a definitive indicator of the compound's elemental composition.[5]

G cluster_molecule This compound cluster_spectroscopy Expected Spectroscopic Regions mol Key Functional Groups H_NMR ¹H NMR: 9.5-10.5 ppm mol->H_NMR Aldehyde (CHO) Ar_H_NMR ¹H NMR: 7.0-8.5 ppm mol->Ar_H_NMR Aromatic (Ar-H) C_NMR ¹³C NMR: 185-195 ppm mol->C_NMR Carbonyl (C=O) IR IR: ~1705 cm⁻¹ mol->IR Carbonyl (C=O)

Caption: Key functional groups and their expected spectroscopic signals.

Part 2: Synthesis and Chemical Reactivity

Reactivity Profile: The Influence of Halogen Substitution

The chemical behavior of this compound is dominated by the powerful electron-withdrawing inductive effects of the three halogen substituents and the aldehyde group itself.[1] This synergy results in two primary consequences:

  • Enhanced Carbonyl Electrophilicity: The carbonyl carbon is rendered significantly electron-deficient, making it highly susceptible to nucleophilic attack. This accelerates reactions such as condensations (e.g., Claisen-Schmidt, Schiff base formation), reductions, and additions, often allowing for milder reaction conditions compared to less substituted benzaldehydes.[1][10]

  • Electron-Deficient Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the electron-withdrawing groups, should a suitable leaving group be present.[11]

Illustrative Synthetic Pathway: Vilsmeier-Haack Formylation

A robust and common method for synthesizing aromatic aldehydes is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich or moderately activated aromatic ring. For the synthesis of this compound, the logical starting material is 1,5-Dichloro-3-fluorobenzene.

G start Start: 1,5-Dichloro-3-fluorobenzene + Vilsmeier Reagent (DMF/POCl₃) reaction Formylation Reaction: Electrophilic Aromatic Substitution (0°C to 60°C) start->reaction 1. Mix reagents quench Aqueous Workup: Hydrolysis of Intermediate (Ice-cold water/base) reaction->quench 2. Monitor (TLC/GC) extraction Extraction: Separation with Organic Solvent (e.g., Ethyl Acetate) quench->extraction 3. Neutralize purification Purification: Column Chromatography or Recrystallization extraction->purification 4. Isolate organic phase product Final Product: This compound purification->product 5. Obtain pure compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of this compound.

  • Materials & Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

    • 1,5-Dichloro-3-fluorobenzene (1.0 eq).

    • N,N-Dimethylformamide (DMF) (3.0 eq).

    • Phosphorus oxychloride (POCl₃) (1.2 eq).

    • Dichloromethane (DCM, anhydrous).

    • Ice-water bath, heating mantle.

    • Standard glassware for workup and purification.

  • Step-by-Step Methodology:

    • Vilsmeier Reagent Formation: To a clean, dry three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0°C using an ice-water bath.

    • Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 5°C.

      • Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺. Slow addition at low temperature is critical to control the reaction and prevent degradation.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

    • Formylation: Add 1,5-Dichloro-3-fluorobenzene (1.0 eq) dissolved in a small amount of anhydrous DCM to the flask.

    • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60°C for 2-4 hours.

      • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Workup and Hydrolysis: Cool the reaction mixture back to 0°C. Cautiously and slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

    • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Part 3: Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the reactive aldehyde handle and the strategically placed halogens.

  • Pharmaceutical Synthesis: This compound is a key precursor for building complex heterocyclic systems, which form the core of many modern pharmaceuticals.[12] The aldehyde group readily participates in condensation reactions with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and chalcones—scaffolds for developing anti-cancer, anti-inflammatory, and antimicrobial agents.[13][14]

  • Agrochemical Development: Similar to its role in pharmaceuticals, it is used to synthesize novel fungicides and herbicides.[15][16] The halogen atoms can enhance the biological activity and environmental persistence of the final active ingredient.

  • Materials Science: The compound can be incorporated into the synthesis of specialty polymers, dyes, and other organic materials where its specific electronic and steric properties are desired.[16]

  • The Fluorine Advantage: The presence of a fluorine atom is particularly significant in drug design. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability by modulating lipophilicity.[14]

Part 4: Safety, Handling, and Storage

Due to its reactive nature and halogenated structure, this compound must be handled with appropriate care.

  • Hazard Identification:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H332: Harmful if inhaled.[6]

    • H335: May cause respiratory irritation.[6]

  • Handling Protocols:

    • Always handle in a well-ventilated chemical fume hood.[17]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18]

    • Avoid inhalation of dust or vapors.[6]

    • Prevent contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[17]

  • Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]

    • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[6]

    • Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.

Conclusion

This compound stands out as a highly functionalized and reactive building block in organic chemistry. Its distinct physicochemical properties, governed by its unique halogen substitution pattern, make it a potent precursor for creating diverse and complex molecular targets. For researchers in drug discovery and materials science, a thorough understanding of its reactivity, synthetic pathways, and handling requirements is essential to harnessing its full synthetic potential and driving innovation.

References

2,4-Dichloro-6-fluorobenzaldehyde CAS number 387-45-1 data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde (CAS: 387-45-1)

Introduction: This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde identified by the Chemical Abstracts Service (CAS) number 387-45-1. It is important to note that while the topic requested was "2,4-Dichloro-6-fluorobenzaldehyde," the provided CAS number unequivocally corresponds to 2-Chloro-6-fluorobenzaldehyde . This document will therefore focus exclusively on the chemical entity associated with CAS 387-45-1 to ensure technical accuracy. This compound is a pivotal building block in organic synthesis, particularly valued within the pharmaceutical and agrochemical sectors for its unique reactivity, which is conferred by the strategic placement of its halogen and aldehyde functional groups.[1][2] Its utility as a precursor in the synthesis of high-value compounds, including vital antibiotics, underscores its significance in modern medicinal chemistry.[2][3]

Physicochemical and Spectroscopic Profile

The distinct electronic and structural characteristics of 2-Chloro-6-fluorobenzaldehyde are foundational to its chemical behavior. The presence of two different electron-withdrawing halogens ortho to the aldehyde group creates a highly electrophilic carbonyl carbon, making the molecule a versatile reactant for various nucleophilic additions and condensation reactions.[4][5]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueReferences
CAS Number 387-45-1[6][7][8][9]
Molecular Formula C₇H₄ClFO[9]
Molecular Weight 158.56 g/mol [7][8][9]
Appearance White to light yellow crystalline solid[6][10]
Melting Point 32-35 °C (lit.)[6][7][8][11]
Boiling Point 92 °C @ 10 mmHg[7]
Linear Formula ClC₆H₃(F)CHO[8]
SMILES String O=Cc1c(F)cccc1Cl[8][11]
InChI Key OACPOWYLLGHGCR-UHFFFAOYSA-N[8][11]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Chloro-6-fluorobenzaldehyde. The data presented here are representative and serve as a benchmark for laboratory analysis.[10]

Spectroscopic Data ¹H NMR (CDCl₃) ¹³C NMR Infrared (IR) Mass Spectrometry (MS)
Key Signals δ ≈ 10.4 ppm (s, 1H, -CHO), δ ≈ 7.2-7.8 ppm (m, 3H, Ar-H)Characteristic signals for the carbonyl carbon, and aromatic carbons influenced by halogen substitution.Key absorptions include a strong C=O stretch for the aldehyde and C-Cl, C-F, and aromatic C-H stretches.Provides the molecular ion peak confirming the molecular weight and a distinct fragmentation pattern.
Reference [10][12][10][10]

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification p1 Dissolve ~15 mg in 0.6 mL deuterated solvent (e.g., CDCl₃) for NMR acq1 Acquire ¹H and ¹³C NMR Spectra p1->acq1 p2 Place solid sample directly on ATR crystal for IR acq2 Collect IR Spectrum p2->acq2 p3 Prepare dilute solution in volatile solvent (e.g., MeOH) for MS acq3 Run Mass Spectrum (e.g., EI or ESI) p3->acq3 an1 Assign chemical shifts and coupling constants acq1->an1 an2 Identify characteristic functional group frequencies acq2->an2 an3 Confirm molecular ion peak and fragmentation acq3->an3 result Structural Confirmation an1->result an2->result an3->result

Caption: Logical workflow for the complete spectroscopic characterization of 2-Chloro-6-fluorobenzaldehyde.[10]

Protocol 1: Generalized Method for NMR Data Acquisition [10]

  • Sample Preparation: Accurately weigh 10-20 mg of 2-Chloro-6-fluorobenzaldehyde and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Synthesis and Reactivity

The synthetic routes to 2-Chloro-6-fluorobenzaldehyde and its subsequent chemical transformations are dictated by the electronic properties of the substituted aromatic ring.

Industrial Synthesis Pathway

The predominant industrial method for preparing 2-Chloro-6-fluorobenzaldehyde involves a two-step process starting from 2-chloro-6-fluorotoluene, which avoids the use of highly corrosive mineral acids.[13]

  • Side-Chain Chlorination: 2-chloro-6-fluorotoluene undergoes a free-radical chlorination on the methyl group. This reaction is initiated by UV light (e.g., from a metal halide lamp) and yields a mixture of chlorinated intermediates, primarily 2-chloro-6-fluorobenzyl dichloride.[13]

  • Catalytic Hydrolysis: The resulting chlorinated mixture is then hydrolyzed to the aldehyde. This step is efficiently catalyzed by an iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃), which offers advantages in terms of handling and separation over traditional acid catalysts.[1][13]

Industrial Synthesis Workflow

G start 2-Chloro-6-fluorotoluene inter 2-Chloro-6-fluorobenzyl dichloride start->inter  Cl₂, UV Light (Side-Chain Chlorination)   end 2-Chloro-6-fluorobenzaldehyde inter->end  H₂O, Solid Acid Catalyst (Hydrolysis)  

Caption: Workflow for the synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.[13]

Protocol 2: Synthesis via Side-Chain Chlorination and Hydrolysis [1][13]

  • Chlorination: Charge a four-necked reaction flask equipped with a reflux condenser and gas inlet with 2-chloro-6-fluorotoluene. Heat the mixture to 150-180 °C under irradiation from a metal halide lamp. Bubble chlorine gas through the mixture while stirring. Monitor the reaction's progress via gas chromatography (GC) until the content of monochlorinated intermediates is below 0.5%.

  • Hydrolysis: To the crude chlorinated mixture, add 0.5-1.0 g of an iron-based solid superacid catalyst. While maintaining the temperature at 150-180 °C, slowly add water dropwise over 2-3 hours. Continue stirring for an additional 4 hours after the addition is complete.

  • Work-up: Cool the reaction mixture to 80-100 °C. Neutralize by slowly adding an aqueous alkali solution (e.g., sodium carbonate) until the pH is ≥ 8. Transfer to a separatory funnel, allow the layers to separate, and collect the organic layer containing the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2-Chloro-6-fluorobenzaldehyde.

Key Chemical Reactions

The enhanced electrophilicity of the carbonyl carbon makes 2-Chloro-6-fluorobenzaldehyde an excellent substrate for reactions involving nucleophiles.

  • Knoevenagel Condensation: It readily undergoes piperidine-catalyzed Knoevenagel condensation with active methylene compounds like methyl cyanoacetate. This reaction is a classic C-C bond formation strategy.[6][8][11]

  • Reduction: The aldehyde can be efficiently reduced to 2-chloro-6-fluorobenzyl alcohol using standard reducing agents such as sodium borohydride (NaBH₄). The electron-withdrawing halogens accelerate this reaction compared to unsubstituted benzaldehyde.[4]

  • Oxidation: Harsh oxidation conditions can convert the aldehyde to the corresponding 2-Chloro-6-fluorobenzoic acid.[1][4]

Applications in Drug Development

The most prominent application of 2-Chloro-6-fluorobenzaldehyde in medicinal chemistry is its role as a foundational precursor in the synthesis of semi-synthetic, penicillinase-resistant antibiotics, most notably flucloxacillin .[2][3] These beta-lactam antibiotics are critical for treating infections caused by bacteria that produce beta-lactamase enzymes, such as certain strains of Staphylococcus aureus.

The synthesis involves the multi-step conversion of 2-Chloro-6-fluorobenzaldehyde into the key acid chloride intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride . This activated acyl chloride is then coupled with the core penicillin structure, 6-aminopenicillanic acid (6-APA), to form the final antibiotic.[2]

Synthetic Workflow for Flucloxacillin

G start 2-Chloro-6-fluorobenzaldehyde inter1 3-(2-chloro-6-fluorophenyl)- 5-methylisoxazole-4-carboxylic acid start->inter1 Multistep Synthesis inter2 3-(2-chloro-6-fluorophenyl)- 5-methylisoxazole-4-carbonyl chloride inter1->inter2 Chlorination (e.g., POCl₃) end Flucloxacillin inter2->end Coupling/Acylation apa 6-Aminopenicillanic Acid (6-APA) apa->end

Caption: General synthetic workflow for Flucloxacillin production starting from 2-Chloro-6-fluorobenzaldehyde.[2]

Protocol 3: Final Acylation Step in Flucloxacillin Synthesis [2]

  • Dissolution: Dissolve a molar equivalent of 6-APA in deionized water within a reaction flask and cool the system to 0-5 °C.

  • Acylation: Slowly add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable solvent (e.g., acetone) to the 6-APA solution over a period of 1 hour, maintaining the low temperature.

  • Reaction: Allow the mixture to warm to 20-25 °C and stir for 4 hours.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Precipitation: Add a suitable agent (e.g., sodium 2-ethylhexanoate in n-butanol) dropwise to the ethyl acetate solution to precipitate the flucloxacillin sodium salt.

  • Isolation: Collect the precipitated white solid by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum to yield the final product.

Safety and Handling

Proper handling of 2-Chloro-6-fluorobenzaldehyde is crucial due to its irritant properties. Adherence to established safety protocols is mandatory.

Hazard Identification

The compound is classified as hazardous and requires careful handling to avoid exposure.

Hazard Information Details References
GHS Pictogram GHS07 (Exclamation Mark)[3][11]
Signal Word Warning [11]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[11][14]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[11]
Storage Class 11 - Combustible Solids[11]
Handling and First Aid
  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles (eyeshields), gloves, and a NIOSH-approved N95 dust mask.[11]

  • Storage: Store in a cool, dry, and well-ventilated area. The container should be kept tightly closed. It is noted to be air and moisture sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[15][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15][16]

  • First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

  • First Aid (Skin): Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[15]

  • First Aid (Inhalation): Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

  • Spills: Sweep up spilled solid material and place it into a suitable container for disposal. Avoid generating dust.

References

Synthesis of 2,4-Dichloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Halogenated Benzaldehydes: The Conversion of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzaldehyde and Pathways to 2,4-Dichloro-6-fluorobenzaldehyde

Introduction

This compound is a highly functionalized aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it acts as a key intermediate for active compounds.[1] For instance, related halogenated benzaldehydes are precursors to potent antibiotics such as flucloxacillin and dicloxacillin, as well as high-efficiency, low-toxicity fungicides.[2][3][4]

The synthesis of this specific molecule from the readily available starting material, 2-chloro-6-fluorotoluene, presents a multi-step chemical challenge. A common and industrially viable approach involves the initial synthesis of the intermediate, 2-chloro-6-fluorobenzaldehyde, which is then followed by a subsequent electrophilic aromatic substitution to introduce the second chlorine atom at the 4-position of the ring.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this synthetic sequence. It begins by detailing the well-established, two-step industrial process for converting 2-chloro-6-fluorotoluene into 2-chloro-6-fluorobenzaldehyde. This section is grounded in established protocols and explains the mechanistic rationale behind each step. The guide then addresses the subsequent, more challenging transformation: the selective chlorination of the intermediate to yield the final target compound, this compound. This latter section will explore the mechanistic principles and propose a logical synthetic approach, acknowledging the complexities arising from substituent directing effects.

Part 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde

The conversion of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde is a robust and scalable process that proceeds in two primary stages: (1) free-radical photochlorination of the methyl side-chain, followed by (2) catalytic hydrolysis of the resulting dichloromethyl intermediate.[5] This pathway is favored as it selectively functionalizes the methyl group while preserving the aromatic core for potential subsequent reactions.

Step 1: Free-Radical Side-Chain Photochlorination

The initial step transforms the methyl group of 2-chloro-6-fluorotoluene into a mixture of chlorinated intermediates, primarily the desired 2-chloro-6-fluorobenzal chloride (the dichloromethyl species). This reaction is conducted under conditions that favor a free-radical mechanism over an electrophilic aromatic substitution.[6]

Mechanism & Rationale

The choice of high temperature (100-200 °C) and UV irradiation is critical. These conditions promote the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•).[6][7] This contrasts with electrophilic aromatic chlorination, which would require a Lewis acid catalyst and typically lower temperatures.[6][8]

The reaction proceeds via a classic free-radical chain mechanism:

  • Initiation: UV light provides the energy to split a chlorine molecule into two chlorine radicals.[7]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic methyl group, forming a stable benzyl radical and HCl. This benzyl radical is stabilized by resonance with the aromatic ring. The benzyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain.[9] This process can repeat to form di- and tri-chlorinated products.

  • Termination: The reaction ceases when radicals combine with each other.[7]

The objective is to drive the reaction towards the dichlorinated intermediate, as the monochlorinated species will not hydrolyze to an aldehyde, and the trichlorinated species would yield a carboxylic acid.[10][11] Continuous monitoring by gas chromatography (GC) is essential to control the reaction endpoint, typically continuing until the concentration of the monochloro-intermediate (2-chloro-6-fluorobenzyl chloride) falls below a set threshold, such as 0.5%.[2][10]

G cluster_0 Step 1: Photochlorination cluster_1 Step 2: Hydrolysis A 2-Chloro-6-fluorotoluene D Chlorinated Intermediates (Mono-, Di-, Tri-chloro) A->D Reacts with B Chlorine Gas (Cl₂) B->D Reacts with C UV Light / High Temp. C->D Initiates E Dichloromethyl Intermediate D->E Isolation of Di-chloro H 2-Chloro-6-fluorobenzaldehyde E->H Hydrolyzes F Water (H₂O) F->H With G Solid Superacid Catalyst G->H Catalyzed by

Overall workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.

Experimental Protocol: Photochlorination

This protocol is a synthesis of methodologies described in the technical literature.[2][5][10]

  • Setup: Equip a four-necked reaction flask with a mechanical stirrer, reflux condenser, gas inlet tube, and a thermometer. Connect the condenser outlet to a tail gas absorption device to neutralize excess chlorine and HCl.

  • Charging: Charge the flask with 2-chloro-6-fluorotoluene. Optionally, a small amount of a radical initiator like phosphorus trichloride can be added to improve product quality.[2][5]

  • Reaction Conditions: Position a metal halide or high-pressure mercury lamp to irradiate the flask. Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Chlorination: Begin bubbling chlorine gas through the reaction mixture at a controlled rate.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC to monitor the relative concentrations of the starting material and the mono-, di-, and tri-chlorinated products.

  • Endpoint: Continue the chlorination until the GC analysis confirms that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

  • Purge: Stop the chlorine flow and purge the system with an inert gas, such as nitrogen, to remove any residual unreacted chlorine and HCl. The resulting crude mixture of chlorinated intermediates is used directly in the next step.

Step 2: Catalytic Hydrolysis

In the second stage, the 2-chloro-6-fluorobenzal chloride intermediate is hydrolyzed to form the target aldehyde. This reaction involves the substitution of the two chlorine atoms on the benzylic carbon with hydroxyl groups, which then rapidly dehydrates to the aldehyde.[12]

Mechanism & Rationale

While hydrolysis can be achieved with water alone at high temperatures or with alkaline solutions, these methods can be slow or lead to side products.[13] A more efficient industrial method employs a catalyst, such as an iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃), to facilitate the reaction.[2][4][10] This approach offers high conversion rates and avoids the use of large quantities of corrosive mineral acids.[5]

The hydrolysis must be carefully controlled to prevent the over-oxidation of the newly formed aldehyde to 2-chloro-6-fluorobenzoic acid, which can occur under harsh conditions.[10] The slow, dropwise addition of water at a sustained high temperature (150-180 °C) is a key process parameter for achieving a high yield of the aldehyde.[10]

G Start 2-Chloro-6-fluorobenzal Chloride (R-CHCl₂) Intermediate Unstable Gem-diol (R-CH(OH)₂) Start->Intermediate + 2 H₂O - 2 HCl Product 2-Chloro-6-fluorobenzaldehyde (R-CHO) Intermediate->Product - H₂O

Simplified hydrolysis of the dichloromethyl intermediate.

Experimental Protocol: Hydrolysis and Purification

  • Catalyst Addition: To the crude chlorinated mixture from Step 1, add the iron-based solid superacid catalyst.

  • Reaction Conditions: Maintain the reaction temperature at 150-180 °C with continued stirring.

  • Hydrolysis: Slowly add water dropwise into the reaction flask over 2-3 hours. The controlled addition prevents pressure buildup and unwanted side reactions.

  • Incubation: After the water addition is complete, maintain the mixture at the reaction temperature for an additional 4-5 hours to ensure complete conversion of the di- and tri-chlorinated intermediates.[2] Monitor completion via GC.

  • Neutralization: Cool the reaction mixture to 80-100 °C. Slowly add an aqueous alkali solution (e.g., sodium carbonate) with stirring to neutralize residual acids until the pH is ≥ 8.[4][10]

  • Work-up: Transfer the mixture to a separatory funnel. The organic layer, containing the crude product, is separated from the aqueous layer.

  • Purification: The crude organic phase is purified by fractional distillation under reduced pressure to yield pure 2-chloro-6-fluorobenzaldehyde.[10]

Quantitative Data Summary

The following table summarizes representative quantitative data from established protocols.

ParameterValueReference
Starting Material2-Chloro-6-fluorotoluene[2]
Chlorination Temp.100-200 °C[2]
Hydrolysis Temp.100-200 °C[2]
CatalystIron-based Solid Superacid[2][10]
Water Addition Time2-4 hours[2]
Hydrolysis Time~4-5 hours[2]
Final Purity (Post-distillation)>99.5%[2]
Overall Yield~95%[2]

Part 2: Proposed Synthesis of this compound

The final transformation requires the introduction of a chlorine atom at the 4-position of 2-chloro-6-fluorobenzaldehyde. This is achieved via an electrophilic aromatic substitution reaction. However, the regioselectivity of this step is complicated by the competing electronic effects of the three substituents already on the aromatic ring.

Mechanistic Considerations & Directing Group Effects

In an electrophilic aromatic substitution, the incoming electrophile (in this case, Cl⁺) is directed to specific positions by the existing ring substituents.[14] The substituents on the 2-chloro-6-fluorobenzaldehyde intermediate have the following effects:

  • -CHO (Aldehyde): This is a strongly deactivating group due to its electron-withdrawing nature. It directs incoming electrophiles to the meta position.[8] Relative to the aldehyde at position 1, the meta positions are 3 and 5.

  • -Cl (Chloro) and -F (Fluoro): Halogens are deactivating but are ortho, para directors due to the ability of their lone pairs to stabilize the reaction intermediate (the arenium ion) through resonance.[14][15]

    • The -Cl at position 2 directs to positions 3 (ortho) and 5 (para).

    • The -F at position 6 directs to positions 5 (ortho) and 3 (para).

Analysis of Regioselectivity:

The desired substitution is at the 4-position. None of the directing groups strongly favor this position. However, the aldehyde group deactivates the positions ortho and para to it (positions 2, 6, and 4) towards electrophilic attack. The halogens deactivate the entire ring but direct towards positions 3 and 5. The combination of these effects makes the reaction challenging. The strong deactivation by the aldehyde group will make the reaction sluggish, requiring a potent Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to polarize the Cl-Cl bond and generate a sufficiently strong electrophile.[15][16] Despite the deactivation, substitution at position 4 is plausible as it is the least sterically hindered and is meta to the powerful aldehyde director.

References

A Technical Guide to the Spectroscopic Profile of 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde, serves as a pivotal starting material and intermediate in the synthesis of a diverse array of pharmaceutical and agrochemical agents. A comprehensive understanding of its spectroscopic characteristics is fundamental for unambiguous structural verification, quality control, and reaction monitoring. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a synthesis of predictive analysis based on established spectroscopic principles and comparative data from structurally analogous compounds. This guide is designed to be a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction

This compound (C₇H₃Cl₂FO) is a trifunctionalized benzene derivative featuring an aldehyde group, two chlorine atoms, and a fluorine atom. This unique substitution pattern imparts specific reactivity and results in a distinct spectroscopic fingerprint. The accurate interpretation of its NMR, IR, and MS spectra is a critical competency for researchers utilizing this compound in synthetic chemistry. This guide offers a detailed examination of each of these spectroscopic techniques as they apply to this compound, explaining the causal relationships between the molecular structure and the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide crucial information for structural confirmation.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum of this compound is expected to exhibit signals in two distinct regions: the aromatic region and the downfield aldehyde region. The chemical shifts are influenced by the electronic effects of the halogen and aldehyde substituents.

  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the range of δ 10.3-10.5 ppm.[1] This significant downfield shift is a hallmark of aldehyde protons.

  • Aromatic Protons (Ar-H): The two aromatic protons will appear as a complex multiplet system due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups will deshield these protons, causing them to resonate in the range of δ 7.3-7.8 ppm.[1][2] The specific splitting patterns will be influenced by the ortho, meta, and para coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~10.4Singlet (s)-Aldehyde (-CHO)
~7.5-7.8Multiplet (m)-Aromatic (H-3, H-5)
¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronegativity of the attached and neighboring atoms.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 185-190 ppm.[2] Its exact position is sensitive to the electronic effects of the aromatic ring substituents.[3]

  • Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals, with their chemical shifts determined by the substitution pattern. The carbon bearing the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will be found in the range of δ 160-165 ppm. The carbons bearing the chlorine atoms (C-2 and C-4) will also be shifted downfield. The remaining aromatic carbons will appear in the δ 115-140 ppm range, with smaller C-F couplings observable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~187C=O (Aldehyde)
~162 (d, ¹JCF ≈ 250 Hz)C-F
~138C-Cl
~135C-Cl
~132C-CHO
~128C-H
~118 (d, ²JCF ≈ 20 Hz)C-H
Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter selection.

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-20 mg of sample B Dissolve in 0.7 mL deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire ¹H and ¹³C spectra D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Integration and Peak Picking G->H I Structural Elucidation H->I

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is expected in the region of 1700-1720 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic aldehydes.[4]

  • Aldehyde C-H Stretch: Two weak to medium bands are characteristic of the C-H stretch of an aldehyde, appearing around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹.[4] The latter is often a clear diagnostic peak.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-Cl and C-F Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region. The C-F stretch is typically found in the 1000-1300 cm⁻¹ range, while the C-Cl stretches appear at lower wavenumbers, generally between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2850, ~2750Weak-MediumAldehyde C-H Stretch
~1710StrongCarbonyl (C=O) Stretch
~1580, ~1470Medium-WeakAromatic C=C Stretch
~1250StrongC-F Stretch
~800, ~750StrongC-Cl Stretch
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and acquire a background spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Identify Characteristic Bands E->F

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 192 (for ³⁵Cl₂) and 194 (for one ³⁵Cl and one ³⁷Cl) and 196 (for ³⁷Cl₂). The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio) will be a key diagnostic feature.

  • [M-H]⁺: Loss of the aldehydic hydrogen radical will result in a strong peak at m/z 191/193/195.

  • [M-CHO]⁺: Cleavage of the formyl radical (•CHO) is a common fragmentation pathway for benzaldehydes, leading to a fragment at m/z 163/165/167.

  • [M-Cl]⁺: Loss of a chlorine radical will produce a fragment at m/z 157/159.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
192/194/196[M]⁺˙ (Molecular Ion)
191/193/195[M-H]⁺
163/165/167[M-CHO]⁺
157/159[M-Cl]⁺
Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[5]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities on the GC column.

  • Ionization: As the compound elutes from the column, it enters the ion source of the mass spectrometer, where it is typically ionized by electron impact at 70 eV.[5]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_interp Interpretation A Prepare dilute solution B Inject into GC A->B C Ionization (EI, 70 eV) B->C D Mass Separation (Quadrupole) C->D E Detection D->E F Identify Molecular Ion E->F G Analyze Isotope Pattern F->G H Assign Fragment Ions G->H

Caption: Workflow for GC-MS Analysis.

Conclusion

The spectroscopic data of this compound, as predicted through the analysis of its structural features and comparison with related compounds, provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insight into its fragmentation. This guide serves as a foundational reference for researchers, enabling them to confidently interpret the spectroscopic data of this important synthetic intermediate and to design robust analytical methodologies for its use in drug discovery and development.

References

Introduction: The Significance of Electron-Withdrawing Groups (EWGs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2,4-Dichloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the intricate electronic landscape of this compound. As a Senior Application Scientist, the following analysis is structured to deliver not just data, but a causal understanding of the molecule's reactivity and properties, grounded in fundamental chemical principles and their practical implications in synthesis and drug design.

In the realm of medicinal chemistry and organic synthesis, the strategic placement of electron-withdrawing groups (EWGs) on an aromatic scaffold is a cornerstone of molecular design. An EWG is an atom or functional group that draws electron density toward itself, significantly altering the charge distribution, reactivity, and even the biological activity of the parent molecule.[1] These groups are pivotal in enhancing the efficacy of drug compounds, modulating physicochemical properties to improve oral absorption and cell permeability, and activating aromatic rings for specific chemical transformations.[2][3]

The subject of this guide, this compound, is a powerful exemplar of a multi-substituted aromatic system. Its chemical behavior is dictated by the cumulative and often competing electronic effects of its four substituents: two chlorine atoms, a fluorine atom, and an aldehyde group. Understanding this electronic architecture is critical for predicting its reactivity and leveraging it in complex synthetic pathways.

The Electronic Architecture of this compound

The net electronic effect on the benzaldehyde ring is a superposition of two primary mechanisms: the inductive effect and the resonance effect.[4]

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the high electronegativity of the substituents. It weakens with distance.

  • Resonance Effect (+M/-M): This involves the delocalization of electrons through the pi (π) system. Substituents with lone pairs (like halogens) can donate them into the ring (+M effect), while groups with π-bonds (like aldehydes) can withdraw them (-M effect).

The Dueling Nature of Halogen Substituents

A common point of confusion is the dual electronic role of halogens. While their high electronegativity makes them potent inductive electron withdrawers (-I effect), their lone pairs can be donated into the aromatic π-system (+M or resonance effect).[5]

For halogens, the inductive effect (-I) is significantly stronger than their resonance-donating effect (+M).[6][7] Consequently, they are considered deactivating groups in the context of electrophilic aromatic substitution. However, the subtle +M effect is still crucial as it directs incoming electrophiles to the ortho and para positions.

A finer point of distinction exists between fluorine and chlorine:

  • Fluorine: Possesses the highest electronegativity, leading to the strongest -I effect. However, its valence 2p orbital has a similar size and energy to the carbon 2p orbital of the benzene ring. This allows for efficient orbital overlap, resulting in a more significant +M effect compared to other halogens.[8][9]

  • Chlorine: Less electronegative than fluorine (weaker -I effect), but its 3p orbital overlaps less effectively with carbon's 2p orbital. This diminishes its +M electron-donating capability.[6]

The interplay of these effects is visually summarized below.

G cluster_Halogen Halogen Effects on Benzene Ring cluster_Net Net Result Halogen Halogen (F, Cl) Inductive Inductive Effect (-I) Strong Electron Withdrawal (Electronegativity) Halogen->Inductive Dominant Resonance Resonance Effect (+M) Weak Electron Donation (Lone Pair Delocalization) Halogen->Resonance Subordinate Result Overall Deactivating Ortho, Para-Directing for EAS Ring Primed for Nucleophilic Attack Inductive->Result Resonance->Result

Caption: Dueling electronic effects of halogen substituents.

The Aldehyde Group: A Potent Electron Sink

The benzaldehyde group (-CHO) is a powerful EWG, acting through both induction and resonance. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, leading to a strong -I effect. More importantly, the entire group withdraws electron density from the ring via the π-system to stabilize the carbonyl, a classic -M effect.[10] This delocalization places a partial positive charge on the ortho and para carbons of the ring.

Caption: Aldehyde group withdrawing electron density via resonance.

Cumulative Effect in this compound

In this compound, these effects are additive. The aldehyde group and the three halogen atoms collaborate to create a highly electron-deficient (electrophilic) aromatic ring. This profound lack of electron density is the defining feature of the molecule's reactivity.

Chemical Reactivity: A Prime Substrate for Nucleophilic Aromatic Substitution (SNAr)

While electron-rich aromatic rings undergo electrophilic substitution, the severely electron-deficient ring of this compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][11] In this reaction, a nucleophile attacks the ring and displaces one of the leaving groups (in this case, a halide).

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12][13]

  • Addition: The nucleophile attacks the carbon atom bearing a leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[11]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

The presence of strong EWGs at the ortho and/or para positions relative to the leaving group is crucial, as they stabilize the negative charge of the Meisenheimer complex through resonance.[13][14] In this compound, all three halogens have EWGs in the required positions, making it an excellent SNAr substrate.

G Start This compound (Electron-Poor Ring) Step1 Step 1: Nucleophilic Attack (Addition) Start->Step1 Nuc Nucleophile (Nu⁻) Nuc->Step1 Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Step1->Intermediate Rate-determining step Step2 Step 2: Loss of Leaving Group (Elimination) Intermediate->Step2 LG Leaving Group (X⁻) Step2->LG Product Substituted Product (Aromaticity Restored) Step2->Product G cluster_Workflow Spectroscopic Characterization Workflow Sample Sample Preparation (Dissolve in CDCl₃) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirm C-H framework - Observe deshielding Sample->NMR IR FT-IR Spectroscopy (ATR) - Identify functional groups (C=O, C-H, C-X) Sample->IR MS Mass Spectrometry (GC-MS or ESI) - Determine molecular weight - Analyze fragmentation pattern Sample->MS Analysis Data Integration & Analysis - Correlate all spectra - Confirm structure & purity NMR->Analysis IR->Analysis MS->Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Halogenated Aromatic Aldehyde

2,4-Dichloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical structural motif and versatile building block in the synthesis of a wide array of complex organic molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms (chlorine and fluorine) and a reactive aldehyde functional group imparts unique electronic properties and provides multiple reaction sites for molecular elaboration. This makes it an invaluable precursor for synthesizing targeted therapeutic agents, including potential anti-cancer and anti-inflammatory compounds, as well as high-efficiency, low-toxicity fungicides.[1]

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for any researcher or development professional. Properties such as melting point, solubility, and stability directly influence reaction conditions, purification strategies, formulation development, and overall process scalability. This guide provides a detailed examination of the key physicochemical characteristics of this compound, with a specialized focus on the principles and a field-proven protocol for the accurate determination of its melting point—a critical indicator of purity.

Core Physicochemical Properties

The intrinsic properties of a chemical compound are the foundation upon which its applications are built. The data presented below has been consolidated from various chemical data repositories and supplier specifications to provide a reliable reference for laboratory and development settings.

PropertyValueSource(s)
CAS Number 681435-09-6[2]
Molecular Formula C₇H₃Cl₂FO[2][3]
Molecular Weight 193.00 g/mol [2][3]
Appearance Off-white to light yellow solid/crystal[4][5]
Melting Point Data not consistently available; requires experimental determination.[2]
Boiling Point 235.1 ± 35.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 96.0 ± 25.9 °C[2]

Note: The melting point for this specific isomer is not consistently reported in public databases, highlighting the importance of the experimental verification detailed in the following sections.

The Melting Point: A Critical Parameter for Purity Assessment

The melting point of a crystalline solid is one of the most fundamental and informative physical properties. For a pure substance, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C) at which the solid and liquid phases are in equilibrium.[6] The presence of even small amounts of miscible impurities will typically cause two observable effects: a depression of the melting point and a broadening of the melting range (>3°C).[6] Therefore, the accurate determination of a melting point serves as a primary, rapid, and cost-effective method for assessing the purity of a compound.

Causality in Experimental Design: Why We Follow the Protocol

The trustworthiness of a melting point determination hinges on a protocol designed to minimize systematic errors. The choices made during the experiment are not arbitrary; they are grounded in the physical principles of heat transfer and phase transitions. Rapid heating, for instance, can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.[7] Similarly, using a large, poorly packed sample results in inefficient and uneven heat transfer throughout the crystalline mass, obscuring the true transition temperature.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a standard melting point apparatus (e.g., a Mel-Temp or similar heated metal block device), a common and reliable instrument in modern organic chemistry labs.

Materials & Equipment:

  • This compound sample

  • Melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle (or spatula for crushing)

  • Safety goggles and appropriate personal protective equipment (PPE)

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Place a small amount of the this compound on a clean, dry surface. If the crystals are not already a fine powder, gently crush them using a spatula or a mortar and pestle.[8][9]

    • Causality: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the sample.[8]

    • Action: Invert a capillary tube and tap the open end into the powdered sample until a small amount enters the tube.

    • Action: Gently tap the sealed bottom of the tube on a hard surface to tightly pack the solid into a column approximately 2-3 mm high.[7]

    • Causality: A small, tightly packed sample minimizes the thermal gradient across the material, ensuring all parts of the sample reach the melting temperature at nearly the same time, which is essential for observing a sharp melting range.[7]

  • Apparatus Setup & Initial Range Finding:

    • Action: Place the prepared capillary tube into the sample holder of the melting point apparatus.

    • Action: Set the apparatus to heat rapidly to get an approximate melting temperature. Record this value.

    • Causality: This initial, rapid determination saves time by identifying the approximate temperature range. It is not an accurate measurement but provides a target for the subsequent, more precise determination.

    • Action: Allow the apparatus to cool to at least 15-20°C below the approximate melting point before inserting a new, freshly prepared sample.

  • Accurate Melting Point Determination:

    • Action: With the new sample in place, set the heating rate to a slow and steady 1-2°C per minute once the temperature is within 10-15°C of the approximate melting point found earlier.[7]

    • Causality: A slow heating rate is the most critical variable for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise reading of the phase transition temperature.[6][7]

    • Action: Observe the sample closely through the magnifying eyepiece. Record the temperature (T1 ) at which the first drop of liquid appears.

    • Action: Continue heating at the same slow rate and record the temperature (T2 ) at which the last solid crystal melts, resulting in a completely clear liquid.

    • Causality: The melting range (T1 to T2) is the true data point. A narrow range indicates high purity, while a broad range suggests the presence of impurities.

  • Data Recording and Validation:

    • Action: Report the result as the recorded range, e.g., "Melting Point: T1 - T2 °C".

    • Action: It is best practice to perform at least two careful determinations. The results should be consistent.

Melting_Point_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Apparatus & Measurement cluster_observe 3. Observation & Recording cluster_analysis 4. Purity Assessment prep1 Crush Sample to Fine Powder prep2 Load Capillary Tube (2-3 mm height) prep1->prep2 Ensures uniform heat transfer setup1 Insert Sample into Apparatus prep2->setup1 setup2 Heat Slowly (1-2°C / min) setup1->setup2 Critical for accuracy obs1 Record T1: First liquid drop setup2->obs1 obs2 Record T2: All solid melts obs1->obs2 Defines the melting range analysis1 Analyze Range (T2 - T1) obs2->analysis1 analysis2 Narrow Range: High Purity analysis1->analysis2 analysis3 Broad Range: Impure analysis1->analysis3

References

Solubility and Stability of 2,4-Dichloro-6-fluorobenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,4-Dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry. As a critical intermediate in the development of pharmaceuticals and agrochemicals, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, purification processes, formulation, and storage. This document synthesizes available data on structurally similar compounds to establish a robust predictive profile. It details qualitative and quantitative solubility in various solvent systems, explores stability under thermal, pH, and photolytic stress, and proposes potential degradation pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining solubility and assessing stability, alongside validated analytical methodologies for accurate quantification.

Introduction

This compound is a substituted aromatic aldehyde whose structural complexity—featuring two chlorine atoms and a fluorine atom—imparts unique reactivity and makes it a valuable building block in organic synthesis. Its analogues, such as 2-chloro-6-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde, are key precursors in the manufacturing of antiseptics (e.g., dicloxacillin, flucloxacillin), pesticides, and other specialty chemicals.[1] The efficiency of synthetic routes and the purity of the final products are intrinsically linked to the solubility and stability of these intermediates.

This guide addresses the critical need for a centralized repository of technical information on this compound. By leveraging data from closely related analogues, we provide researchers, process chemists, and formulation scientists with the foundational knowledge and practical methodologies required to handle this compound effectively and predictably. The following sections are designed to explain the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the compound's behavior.

Physicochemical Properties

A baseline understanding of a compound's physical properties is essential for its practical application. While specific experimental data for this compound is sparse, the properties can be reliably inferred from its structure and comparison with its close analogues.

PropertyValue (Predicted/Inferred)Reference/Justification
Molecular Formula C₇H₃Cl₂FOBased on chemical structure
Molecular Weight 193.00 g/mol Based on chemical structure[2]
Appearance White to off-white crystalline solidInferred from analogues like 2,4-dichlorobenzaldehyde[3]
Melting Point ~65-75 °CInferred from 2,4-dichlorobenzaldehyde (64-69 °C) and 2-chloro-6-fluorobenzaldehyde (32-35 °C)[4][5]
Boiling Point >200 °CInferred from 2,4-dichlorobenzaldehyde (~233 °C)[4]
UNII Not AvailableUnique Ingredient Identifier

Solubility Profile

Solubility is a critical parameter that dictates solvent selection for synthesis, extraction, purification (crystallization), and formulation. The polarity of this compound is governed by the polar aldehyde group and the hydrophobic, halogen-substituted aromatic ring.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," its solubility can be predicted. The chlorinated aromatic structure suggests good solubility in non-polar and moderately polar organic solvents, while the aldehyde group may impart slight solubility in some polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Supporting Evidence
Polar Protic Water, Methanol, EthanolVery Low to LowInsoluble in water.[1][6] The hydrophobic character of the dichlorinated ring dominates. Low solubility in methanol is expected.[7]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)SolubleThese solvents can engage in dipole-dipole interactions with the aldehyde group. 2,4-Dichlorobenzaldehyde is soluble in acetone.[7]
Non-Polar / Weakly Polar Toluene, Chloroform, Dichloromethane (DCM), Ethyl AcetateSolubleThe aromatic ring interacts favorably with these solvents. 2,4-Dichlorobenzaldehyde is soluble in Toluene and Chloroform.[7]
Hydrocarbon Hexane, CyclohexaneSlightly Soluble to InsolubleInsufficient polarity to effectively solvate the aldehyde group.
Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable, first-principles approach to quantitatively determine solubility in a specific solvent at a given temperature.

Principle: An excess of the solute is equilibrated with a known volume of solvent. A measured aliquot of the saturated solution is then evaporated to dryness, and the mass of the residual solute is determined.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to confirm saturation.[8]

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[8]

  • Sample Isolation:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a pre-heated volumetric pipette to prevent premature crystallization.

    • Filter the aliquot through a 0.45 µm syringe filter (compatible with the solvent) into a pre-weighed, dry crystallizing dish (W₁).

  • Solvent Evaporation and Quantification:

    • Place the crystallizing dish in a fume hood to allow the solvent to evaporate slowly. Gentle heating (well below the compound's boiling point) or a stream of nitrogen can be used to accelerate this process.

    • Once the solvent is fully evaporated, transfer the dish to a vacuum oven set to a mild temperature (e.g., 40-50 °C) and dry to a constant weight.[8]

    • Cool the dish in a desiccator before weighing it (W₂).[8]

  • Calculation:

    • Mass of dissolved solute (m_solute): W₂ - W₁

    • Volume of aliquot (V_aliquot): 2.0 mL

    • Solubility (mg/mL): m_solute / V_aliquot

Diagram: Gravimetric Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_iso 2. Isolation cluster_quant 3. Quantification prep1 Add excess solute to known solvent volume prep2 Equilibrate in thermostatic shaker (24-48h) prep1->prep2 Ensure saturation iso1 Settle undissolved solid prep2->iso1 iso2 Withdraw clear supernatant (precise aliquot) iso1->iso2 iso3 Filter through 0.45µm syringe filter iso2->iso3 Remove particulates quant1 Evaporate solvent from pre-weighed dish (W1) iso3->quant1 quant2 Dry residue to constant weight (W2) quant1->quant2 quant3 Calculate Solubility: (W2 - W1) / Volume quant2->quant3

Caption: Workflow for determining solubility via the gravimetric method.

Stability Profile

Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and preventing the formation of degradation impurities during synthesis and formulation.

General Stability and Storage

Under recommended storage conditions—in tightly closed containers, protected from light, and kept in a cool, dry, and well-ventilated place—the compound is expected to be stable.[4][6] Materials to avoid include strong oxidizing agents and strong bases, which can induce degradation.[4][6]

Key Stress Factors
  • Thermal Stability: Exposure to high temperatures can cause decomposition. In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and hydrogen halides (HCl, HF) are expected to form.[6][9][10] This is a common decomposition pathway for halogenated organic compounds.

  • pH Stability (Hydrolysis): The compound is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. Alkaline hydrolysis can degrade pesticides and other reactive molecules.[11] The electron-withdrawing nature of the halogen substituents can make the aldehydic carbon more susceptible to nucleophilic attack by hydroxide ions, potentially leading to a Cannizzaro-type reaction or other decomposition pathways. Acidic conditions may also promote degradation, albeit typically at a slower rate.

  • Photostability: Aromatic aldehydes can be sensitive to light.[3] Prolonged exposure to UV or visible light may induce photochemical reactions, leading to the formation of impurities. Therefore, the material should be stored in light-resistant containers.

Potential Degradation Pathways

While specific degradation pathways for this molecule are not documented, logical pathways can be inferred from the degradation of related compounds like 2,4-D.[12][13]

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (2,4-dichloro-6-fluorobenzoic acid), especially in the presence of air (auto-oxidation) or oxidizing agents.

  • Hydrolysis/Dehalogenation: Under certain conditions (e.g., microbial action or harsh pH), nucleophilic substitution of one of the chlorine atoms to a hydroxyl group could occur, forming a chlorofluorohydroxybenzaldehyde isomer.[13]

  • Radical Reactions: Photolytic conditions can generate free radicals, leading to complex polymerization or decomposition products.

Diagram: Potential Degradation Pathways

G cluster_pathways Degradation Pathways parent This compound oxidation 2,4-Dichloro-6-fluorobenzoic acid parent->oxidation Oxidation (e.g., air, H2O2) hydrolysis Chlorofluorohydroxy- benzaldehyde parent->hydrolysis Hydrolysis (e.g., strong base) polymer Polymeric Impurities parent->polymer Photolysis (e.g., UV light)

Caption: Plausible degradation routes for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule.

Principle: The compound is subjected to stress conditions harsher than accelerated stability testing to provoke degradation. The resulting samples are analyzed by a stability-indicating analytical method, typically HPLC.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

    • Thermal Degradation: Store a vial of the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water and keep protected from light at 4°C.

  • Sample Processing: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable final concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC-UV method (see Section 5). Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound.

Analytical Methodologies for Quantification

Accurate quantification is the cornerstone of both solubility and stability studies. The primary techniques for analyzing this compound and its analogues are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[14][15]

  • Gas Chromatography (GC): Ideal for this compound due to its volatility and thermal stability.[14] GC coupled with a Flame Ionization Detector (FID) provides excellent quantitative results, while a Mass Spectrometer (MS) detector offers definitive identification of the parent compound and any volatile impurities or degradants.[14]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method. A reversed-phase C18 column is typically effective. Detection is commonly performed using a UV detector at a wavelength such as 254 nm.[16] For enhanced sensitivity, the aldehyde can be derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH), which creates a derivative with a strong UV chromophore.[14][15]

Protocol: HPLC-UV Method for Purity and Stability

This protocol is based on validated methods for related halogenated benzaldehydes and is suitable for purity determination and stability-indicating assays.[16]

  • Instrumentation: HPLC system with a UV/DAD detector, pump, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30 °C.[16]

  • Detection Wavelength: 254 nm.[16]

  • Injection Volume: 10 µL.[16]

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.[16]

Diagram: General Analytical Workflow

G cluster_workflow Quantification Workflow start Sample (from solubility or stability study) prep Prepare Sample (Dilute/Neutralize) start->prep analysis Analyze via HPLC/GC prep->analysis data Data Acquisition (Chromatogram) analysis->data quant Quantify (Peak Integration vs. Calibration Curve) data->quant

Caption: Standard workflow for quantitative analysis in solubility/stability studies.

Safe Handling and Storage

Adherence to proper safety protocols is mandatory when working with halogenated aromatic compounds.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6][17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][6] Keep containers tightly closed and protected from light and moisture.[3][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a compound with solubility and stability characteristics typical of a moderately polar, halogenated aromatic aldehyde. It exhibits good solubility in a range of common organic solvents but is largely insoluble in water. Its stability is compromised by exposure to high temperatures, strong bases, and light. The primary degradation pathways are likely to involve oxidation of the aldehyde group and potential hydrolysis. The robust experimental and analytical protocols provided in this guide equip researchers with the necessary tools to quantitatively assess these properties, enabling more efficient process development, reliable formulation, and safer handling of this important chemical intermediate.

References

Molecular structure and formula of 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dichloro-6-fluorobenzaldehyde: Structure, Properties, and Synthetic Utility

Abstract

This compound is a halogenated aromatic aldehyde of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional substitution pattern on the benzene ring—featuring a reactive aldehyde group and a specific arrangement of chloro and fluoro substituents—renders it a highly valuable and versatile synthetic intermediate. The electron-withdrawing nature of the halogen atoms modulates the reactivity of both the aldehyde carbonyl and the aromatic ring, providing a scaffold for the construction of complex, high-value molecules. This technical guide offers a comprehensive examination of its molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it presents a detailed, field-proven synthetic protocol and discusses its potential applications in modern drug discovery and development, providing researchers and scientists with the foundational knowledge required to leverage this compound in advanced chemical synthesis.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical entity are critical for its application in quantitative synthesis and analysis. This compound is identified by a precise set of molecular and physical parameters that dictate its behavior in chemical systems.

The molecular structure is defined by a benzaldehyde core substituted at the C2 and C4 positions with chlorine atoms and at the C6 position with a fluorine atom. This ortho-fluorine substitution, adjacent to the aldehyde, creates significant steric and electronic effects that influence the conformation and reactivity of the carbonyl group.

Caption: Molecular structure of this compound.

The key physicochemical and identifying properties are summarized in the table below. This data is essential for stoichiometric calculations, safety assessments, and analytical method development.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 681435-09-6[1][2][3]
Molecular Formula C₇H₃Cl₂FO[1][2][3]
Molecular Weight 193.00 g/mol [1][3]
Density 1.5 ± 0.1 g/cm³[1]
Boiling Point 235.1 ± 35.0 °C at 760 mmHg[1]
Flash Point 96.0 ± 25.9 °C[1]
LogP (octanol/water) 2.18[1]
SMILES C1=C(C=C(C(=C1F)C=O)Cl)Cl[2][3]

Structural Elucidation and Predicted Spectroscopic Profile

While comprehensive, peer-reviewed experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic signatures based on fundamental principles and data from analogous compounds. This predictive analysis is a crucial tool for reaction monitoring and quality control in a research setting.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. The aldehydic proton (-CHO) should appear as a singlet significantly downfield, typically in the δ 9.8–10.5 ppm range, due to the deshielding effect of the carbonyl group. The two aromatic protons will appear as doublets due to mutual coupling. The proton at the C5 position, being flanked by two chlorine atoms, would likely resonate further downfield than the proton at the C3 position.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The aldehydic carbon (C=O) is the most deshielded, expected around δ 185-195 ppm. The aromatic carbons directly bonded to the electronegative halogens (C2, C4, C6) will exhibit characteristic shifts and C-F coupling, with the carbon bearing the fluorine (C6) showing a large one-bond coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint for the functional groups present. Key vibrational bands predicted for this molecule include a strong, sharp C=O stretching band for the aldehyde at approximately 1700–1720 cm⁻¹. Other characteristic peaks would include aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ region, C-Cl stretching in the 600–800 cm⁻¹ range, and a C-F stretching band around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would reveal a distinct molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern for the molecular ion (M⁺) will be characteristic, with peaks at m/z 192 (³⁵Cl₂), 194 (³⁵Cl³⁷Cl), and 196 (³⁷Cl₂) in an approximate ratio of 9:6:1. Key fragmentation pathways would likely involve the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), or the loss of a chlorine atom.

Synthesis and Reaction Chemistry

The synthesis of substituted benzaldehydes often relies on robust and scalable methodologies. For this compound, a highly effective approach involves the formylation of a Grignard or organolithium reagent, a standard and reliable method for C-C bond formation on an aromatic ring.

Proposed Synthetic Pathway

The proposed synthesis begins with 1-bromo-2,4-dichloro-6-fluorobenzene as a readily accessible starting material. A halogen-metal exchange reaction is used to generate the corresponding Grignard reagent, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde after acidic workup. This pathway is chosen for its high efficiency and functional group tolerance.

synthesis_workflow start 1-Bromo-2,4-dichloro-6-fluorobenzene intermediate Grignard Reagent (2,4-Dichloro-6-fluorophenyl)magnesium bromide start->intermediate Grignard Formation reagent1 Mg turnings, THF reagent1->intermediate product This compound intermediate->product Formylation & Hydrolysis reagent2 1. N,N-Dimethylformamide (DMF) 2. H₃O⁺ (Acidic Workup) reagent2->product

Caption: Proposed workflow for the synthesis of this compound.

Protocol 3.1.1: Representative Synthesis via Grignard Formylation

This protocol describes a self-validating system for the synthesis of the title compound. Each step includes justifications rooted in established organic chemistry principles.

Materials:

  • 1-Bromo-2,4-dichloro-6-fluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iodine (crystal, as initiator)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Apparatus Preparation: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction. Rationale: This ensures strictly anhydrous conditions, which are critical for the formation and stability of the Grignard reagent.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added. A solution of 1-bromo-2,4-dichloro-6-fluorobenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium. The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color. The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 1 hour to ensure complete formation of the Grignard reagent. Rationale: Iodine acts as an initiator by exposing a fresh, reactive magnesium surface. The controlled addition and subsequent heating drive the reaction to completion.

  • Formylation: The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous DMF (1.5 equivalents) is added dropwise via syringe, keeping the internal temperature below 10 °C. After the addition, the mixture is stirred at room temperature for 2 hours. Rationale: The reaction is highly exothermic. Low-temperature addition of DMF controls the reaction rate and prevents side reactions. DMF serves as the electrophilic source of the formyl group.

  • Aqueous Workup: The reaction is carefully quenched by slowly pouring it into a beaker of 1 M HCl at 0 °C with vigorous stirring. The resulting mixture is transferred to a separatory funnel. Rationale: The acidic workup hydrolyzes the intermediate adduct to form the aldehyde and dissolves the magnesium salts.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Rationale: The washing steps remove any remaining acid and water-soluble impurities. Drying removes residual water before solvent evaporation.

  • Final Purification: The crude aldehyde is purified by flash column chromatography on silica gel or by vacuum distillation to afford the final product.

Applications in Research and Drug Development

Halogenated benzaldehydes are cornerstone intermediates in pharmaceutical synthesis.[4] The specific substitution pattern of this compound makes it a particularly valuable building block for several reasons:

  • Scaffold for Heterocyclic Synthesis: The aldehyde group is a versatile handle for constructing a wide range of heterocyclic systems, which are prevalent in modern pharmaceuticals. Reactions such as condensations with amines, hydrazines, or active methylene compounds can lead to the formation of imines, hydrazones, quinolines, and other complex ring systems.

  • Modulation of Pharmacokinetic Properties: The inclusion of fluorine and chlorine atoms significantly impacts the molecule's electronic properties and lipophilicity.[5] Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism, or to increase binding affinity to target proteins through favorable electrostatic interactions.[6]

  • Precursor to Biologically Active Molecules: As an analogue of other dihalobenzaldehydes used in drug synthesis, this compound is a logical precursor for novel antibiotics, kinase inhibitors, and anti-inflammatory agents.[7][8] For instance, the core structure is related to intermediates used in the synthesis of penicillinase-resistant antibiotics.[7] Its unique electronic and steric profile can be exploited by medicinal chemists to fine-tune the activity and selectivity of new drug candidates.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are mandatory when handling this compound.

Hazard ClassGHS Hazard Statement
Acute Toxicity H302: Harmful if swallowed.
H332: Harmful if inhaled.
Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.

(Data sourced from Achmem)[2]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a synthetic intermediate with significant potential. Its molecular structure, characterized by a reactive aldehyde and a distinct halogenation pattern, provides a robust platform for the synthesis of advanced molecular architectures. The principles of its synthesis are well-established, allowing for its reliable preparation in a laboratory setting. For researchers in drug discovery and materials science, this compound offers a valuable opportunity to develop novel molecules with tailored electronic, steric, and pharmacokinetic properties, underscoring its importance as a key building block in modern chemical research.

References

IUPAC name for C7H4ClFO

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers and IUPAC Nomenclature of C₇H₄ClFO

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₇H₄ClFO represents a diverse array of structural isomers, each possessing unique chemical properties and potential applications, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the principal isomeric classes of C₇H₄ClFO, with a primary focus on the systematic determination of their Preferred IUPAC Names (PIN). We will explore the structural diversity of substituted benzaldehydes, benzoyl chlorides, and benzoyl fluorides, elucidating the nomenclature rules that govern their naming. Furthermore, this guide will touch upon less common isomeric structures, offering a complete perspective on the chemical space defined by C₇H₄ClFO. Detailed structural representations and a consolidated reference table are provided to serve as a practical resource for professionals in chemical research and development.

Introduction: The Significance of Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. The introduction of halogen atoms, such as chlorine and fluorine, into an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The specific combination of a chloro and a fluoro group, along with an oxygen-containing functional group, as seen in C₇H₄ClFO, gives rise to a rich isomeric landscape. These isomers are of significant interest as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] An unambiguous and systematic nomenclature is paramount for the clear communication of chemical structures and for ensuring the reproducibility of scientific research. This guide adheres to the principles set forth by the International Union of Pure and Applied Chemistry (IUPAC) to provide a definitive reference for the naming of C₇H₄ClFO isomers.

Guiding Principles of IUPAC Nomenclature for Substituted Benzenes

The systematic naming of substituted benzene derivatives follows a clear hierarchy of rules. For the isomers of C₇H₄ClFO, the primary determinant of the parent name and the numbering of the benzene ring is the principal characteristic group.

  • Priority of Functional Groups : In the context of C₇H₄ClFO, the aldehyde (-CHO) and acyl halide (-COX) functional groups have higher priority than halogen substituents (-Cl, -F). The carbon atom to which this principal functional group is attached is assigned the locant '1'.

  • Lowest Locant Rule : After assigning position '1' to the principal group, the remaining substituents are numbered to give the lowest possible set of locants.

  • Alphabetical Order : When writing the name, the substituents are listed in alphabetical order (chloro, fluoro), irrespective of their locant numbers.

The workflow for determining the IUPAC name can be visualized as follows:

Caption: IUPAC naming workflow for substituted benzene derivatives.

Major Isomer Class: Chlorofluorobenzaldehydes

This class of isomers features a benzaldehyde core with one chlorine and one fluorine atom substituted on the benzene ring. The aldehyde group (-CHO) is the principal functional group, thus the parent name is "benzaldehyde" and the C1 position is assigned to the carbon bearing the formyl group. There are six possible positional isomers in this class.

Nomenclature Rationale: The aldehyde functional group takes precedence, defining the C1 position. The ring is then numbered to assign the lowest possible locants to the chloro and fluoro substituents. For example, in 2-chloro-3-fluorobenzaldehyde, numbering towards the chlorine atom gives the locant set (2,3), which is lower than numbering in the opposite direction (6,5).

Representative Structure:

Caption: Structure of 2-Chloro-6-fluorobenzaldehyde.

Major Isomer Class: Chlorofluorobenzoyl Chlorides

In this class, the principal functional group is the benzoyl chloride moiety. The acyl chloride group (-COCl) is attached to a benzene ring that is also substituted with a chlorine and a fluorine atom. The parent name is "benzoyl chloride," and the carbon attached to the carbonyl group is C1. There are six possible positional isomers.

Nomenclature Rationale: Similar to aldehydes, the acyl chloride group dictates the C1 position. The remaining positions are numbered to minimize the locants for the chloro and fluoro substituents, which are then cited alphabetically.

Representative Structure:

Caption: Structure of 3-Chloro-4-fluorobenzoyl chloride.

Major Isomer Class: Chlorofluorobenzoyl Fluorides

This class is analogous to the benzoyl chlorides, but with an acyl fluoride (-COF) as the principal functional group. The parent name is "benzoyl fluoride," and the carbon attached to the carbonyl group is C1. This class also consists of six possible positional isomers.

Nomenclature Rationale: The acyl fluoride group has priority and defines the C1 position. The chloro and fluoro ring substituents are numbered with the lowest possible locants and listed alphabetically in the final name.

Representative Structure:

Caption: Structure of 2-Chloro-5-fluorobenzoyl fluoride.

Other Potential Structural Isomers

Beyond the major classes, other structural arrangements are possible for C₇H₄ClFO. While less common, they are important to consider for a comprehensive understanding. These include:

  • Halophenyl Formates : These are esters of formic acid where the oxygen is attached to a chlorofluorophenyl ring. The IUPAC name is based on the substituted phenyl group followed by "formate". For example, 4-chloro-2-fluorophenyl formate .

  • Halogenated (Halomethyl)phenols : These isomers would have a phenol backbone with a halogenated methyl group. However, these structures do not fit the molecular formula C₇H₄ClFO.

  • Halophenyl Chloroformates/Fluoroformates : These are esters of chloroformic or fluoroformic acid. For example, a possible isomer is 4-fluorophenyl chloroformate , although this has the formula C₇H₄ClFO₂ and is therefore not an isomer. A correct example would be a derivative of a hypothetical "chloro-fluoro-phenol" reacting with phosgene. The IUPAC nomenclature for such compounds can be complex, often named as esters of the corresponding haloformic acid. For instance, chloro(fluoro)phenyl carbonochloridate might be a systematic name, but these are generally less stable and common.

Given their relative obscurity and potential instability, this guide focuses on the primary and most relevant isomer classes.

Summary of Principal Isomers of C₇H₄ClFO

The following table provides a consolidated list of the 18 primary positional isomers of C₇H₄ClFO and their preferred IUPAC names.

Isomer ClassSubstitution PatternPreferred IUPAC Name
Chlorofluorobenzaldehydes 2-Cl, 3-F2-Chloro-3-fluorobenzaldehyde
2-Cl, 4-F2-Chloro-4-fluorobenzaldehyde
2-Cl, 5-F2-Chloro-5-fluorobenzaldehyde
2-Cl, 6-F2-Chloro-6-fluorobenzaldehyde
3-Cl, 4-F3-Chloro-4-fluorobenzaldehyde
3-Cl, 5-F3-Chloro-5-fluorobenzaldehyde
Chlorofluorobenzoyl Chlorides 2-Cl, 3-F2-Chloro-3-fluorobenzoyl chloride
2-Cl, 4-F2-Chloro-4-fluorobenzoyl chloride
2-Cl, 5-F2-Chloro-5-fluorobenzoyl chloride
2-Cl, 6-F2-Chloro-6-fluorobenzoyl chloride
3-Cl, 4-F3-Chloro-4-fluorobenzoyl chloride
3-Cl, 5-F3-Chloro-5-fluorobenzoyl chloride
Chlorofluorobenzoyl Fluorides 2-Cl, 3-F2-Chloro-3-fluorobenzoyl fluoride
2-Cl, 4-F2-Chloro-4-fluorobenzoyl fluoride
2-Cl, 5-F2-Chloro-5-fluorobenzoyl fluoride
2-Cl, 6-F2-Chloro-6-fluorobenzoyl fluoride
3-Cl, 4-F3-Chloro-4-fluorobenzoyl fluoride
3-Cl, 5-F3-Chloro-5-fluorobenzoyl fluoride

Experimental Protocols: Synthesis Overview

The synthesis of these isomers typically involves multi-step processes, leveraging foundational reactions in organic chemistry.

Protocol 8.1: Synthesis of Chlorofluorobenzaldehydes

A common route to substituted benzaldehydes is the formylation of a corresponding chlorofluorobenzene derivative. The Gattermann-Koch reaction is a classic example.[4]

Step-by-step Methodology:

  • Reactant Preparation : A suitable chlorofluorobenzene is chosen as the starting material.

  • Generation of Electrophile : Carbon monoxide and hydrochloric acid are reacted in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to generate the formyl cation ([HCO]⁺).

  • Electrophilic Aromatic Substitution : The chlorofluorobenzene undergoes electrophilic attack by the formyl cation to form a resonance-stabilized arenium ion.

  • Deprotonation and Workup : The arenium ion is deprotonated to restore aromaticity, yielding the chlorofluorobenzaldehyde. The product is then purified, typically via distillation or chromatography.

Protocol 8.2: Synthesis of Chlorofluorobenzoyl Chlorides

Substituted benzoyl chlorides are often synthesized from the corresponding benzoic acids.

Step-by-step Methodology:

  • Starting Material : A chlorofluorobenzoic acid is used as the precursor.

  • Chlorination : The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Reaction Conditions : The reaction is typically carried out in an inert solvent, and may be gently heated to drive the reaction to completion.

  • Purification : The resulting chlorofluorobenzoyl chloride is purified by distillation under reduced pressure to remove the solvent and any byproducts.

Conclusion

The molecular formula C₇H₄ClFO describes a significant number of structural isomers, primarily categorized as chlorofluorobenzaldehydes, chlorofluorobenzoyl chlorides, and chlorofluorobenzoyl fluorides. A systematic application of IUPAC nomenclature rules, which prioritize the principal functional group for naming and numbering, allows for the unambiguous identification of each of the 18 main positional isomers. Understanding the correct nomenclature is critical for researchers and professionals in drug development and chemical synthesis, as the specific substitution pattern on the aromatic ring dictates the molecule's reactivity, biological activity, and overall utility. This guide serves as a foundational reference for the systematic naming and classification of these valuable chemical entities.

References

Methodological & Application

The Strategic Utility of 2,4-Dichloro-6-fluorobenzaldehyde in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated aromatic moieties is a cornerstone of rational drug design. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Among the vast arsenal of synthetic building blocks, 2,4-Dichloro-6-fluorobenzaldehyde has emerged as a highly valuable, albeit specialized, intermediate. Its unique substitution pattern—a reactive aldehyde group ortho to a fluorine atom and flanked by two chlorine atoms—offers a versatile platform for the construction of complex heterocyclic systems, particularly those at the heart of targeted therapies such as kinase inhibitors.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the causality behind its use, present detailed, field-proven protocols for its conversion into pharmaceutically relevant scaffolds, and offer insights into the mechanistic underpinnings of these transformations.

Core Attributes and Synthetic Rationale

The synthetic utility of this compound is dictated by the interplay of its functional groups. The aldehyde serves as a versatile handle for a myriad of chemical transformations, including condensations, reductive aminations, and cycloadditions. The halogen substituents, particularly the fluorine atom, play a crucial role in modulating the reactivity of the aromatic ring and the aldehyde itself.

PropertySignificance in Pharmaceutical Synthesis
Aldehyde Functionality A key electrophilic center for C-C and C-N bond formation, enabling the construction of diverse molecular skeletons.
Ortho-Fluoro Substituent Increases the electrophilicity of the aldehyde's carbonyl carbon, enhancing its reactivity in nucleophilic additions. Can also serve as a handle for nucleophilic aromatic substitution (SNA_r_) reactions under specific conditions.
Dichloro Substitution The chlorine atoms provide additional sites for modification, such as through cross-coupling reactions, or can be retained in the final molecule to influence its pharmacological profile. They also contribute to the overall electronic properties of the ring.
Steric Hindrance The ortho-substituents can influence the stereochemical outcome of reactions at the aldehyde, offering a degree of stereo-control.

The combination of these features makes this compound an ideal precursor for the synthesis of substituted quinazolines, a privileged scaffold in numerous FDA-approved kinase inhibitors.

Application in the Synthesis of Quinazoline-Based Kinase Inhibitors

The quinazoline ring system is a core structural motif in a multitude of kinase inhibitors, including gefitinib, erlotinib, and lapatinib. The synthesis of these complex molecules often relies on the construction of the quinazoline core from appropriately substituted anilines and a one-carbon electrophile. This compound can be envisioned as a precursor to a key aniline intermediate for such syntheses.

Hypothetical Synthetic Pathway to a Dichloro-Fluoro-Substituted Quinazoline

The following section outlines a scientifically plausible, multi-step synthesis of a 4,6-dichloro-8-fluoro-substituted quinazoline, a scaffold with potential for kinase inhibitory activity. This protocol is designed to be self-validating, with clear checkpoints and analytical monitoring steps.

Experimental Protocols

Protocol 1: Synthesis of this compound Oxime

Objective: To convert the aldehyde functionality into an oxime, which is a precursor to the amine.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound681435-09-6193.0010.0 g0.0518
Hydroxylamine hydrochloride5470-11-169.494.32 g0.0622
Sodium acetate127-09-382.035.11 g0.0622
Ethanol64-17-546.07100 mL-
Water7732-18-518.0220 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.0518 mol), hydroxylamine hydrochloride (4.32 g, 0.0622 mol), and ethanol (100 mL).

  • In a separate beaker, dissolve sodium acetate (5.11 g, 0.0622 mol) in water (20 mL).

  • Add the sodium acetate solution to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold water with stirring.

  • A white precipitate will form. Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum at 40 °C to a constant weight.

  • The expected product is this compound oxime.

Expected Yield: >90% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of the Oxime to 2,4-Dichloro-6-fluoro-benzylamine

Objective: To reduce the oxime to the corresponding primary amine.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound oxime-~208.0110.0 g~0.0481
Zinc dust7440-66-665.3815.7 g0.240
Formic acid (88%)64-18-646.03100 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add zinc dust (15.7 g, 0.240 mol) and formic acid (50 mL).

  • Cool the suspension to 10 °C in an ice bath.

  • Dissolve the this compound oxime (10.0 g, ~0.0481 mol) in 50 mL of formic acid.

  • Add the oxime solution dropwise to the zinc suspension over a period of 1 hour, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (Mobile phase: 9:1 Dichloromethane:Methanol).

  • Filter the reaction mixture through a pad of celite to remove the excess zinc. Wash the celite pad with formic acid (2 x 20 mL).

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-Dichloro-6-fluoro-benzylamine.

Expected Yield: 75-85% Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of a Substituted Quinazoline

Objective: To construct the quinazoline ring via a condensation reaction. This is a generalized protocol that can be adapted based on the desired final product.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2,4-Dichloro-6-fluoro-benzylamine-~194.025.0 g~0.0258
2-Aminobenzonitrile1885-29-6118.143.05 g0.0258
p-Toluenesulfonic acid monohydrate6192-52-5190.220.49 g0.00258
N,N-Dimethylacetamide (DMAc)127-19-587.1250 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 2,4-Dichloro-6-fluoro-benzylamine (5.0 g, ~0.0258 mol), 2-aminobenzonitrile (3.05 g, 0.0258 mol), p-toluenesulfonic acid monohydrate (0.49 g, 0.00258 mol), and N,N-dimethylacetamide (50 mL).

  • Heat the reaction mixture to 140 °C and maintain for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of a saturated sodium bicarbonate solution.

  • A precipitate will form. Stir for 30 minutes, then filter the solid.

  • Wash the solid with water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the crude substituted quinazoline.

Expected Yield: 60-70% Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Protocol 1: Oxime Formation cluster_1 Protocol 2: Amine Synthesis cluster_2 Protocol 3: Quinazoline Formation A This compound B Hydroxylamine HCl, NaOAc Ethanol/Water, Reflux A->B C This compound Oxime B->C D This compound Oxime E Zinc dust, Formic acid D->E F 2,4-Dichloro-6-fluoro-benzylamine E->F G 2,4-Dichloro-6-fluoro-benzylamine H 2-Aminobenzonitrile, p-TsOH DMAc, 140°C G->H I Substituted Quinazoline H->I

Caption: Synthetic workflow from this compound to a substituted quinazoline.

Mechanistic Insights: The Role of the Ortho-Fluoro Group

The presence of the fluorine atom ortho to the aldehyde is a key feature that medicinal chemists leverage. In the initial nucleophilic attack on the aldehyde, the electron-withdrawing nature of the fluorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack.

Caption: Influence of the ortho-fluoro group on aldehyde reactivity.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the specific arrangement of its halogen and aldehyde functionalities, make it a strategic starting material for the construction of privileged scaffolds such as quinazolines. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of novel therapeutics.

Application Notes & Protocols: 2,4-Dichloro-6-fluorobenzaldehyde as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,4-dichloro-6-fluorobenzaldehyde. We delve into the specific reactivity imparted by its unique halogen substitution pattern and demonstrate its application as a pivotal starting material for constructing a variety of pharmaceutically relevant heterocyclic scaffolds. This document moves beyond simple procedural lists to explain the underlying chemical principles and mechanistic rationale behind key transformations. Detailed, field-tested protocols for the synthesis of substituted thiophenes and 1,4-dihydropyridines are provided, supported by mechanistic diagrams and troubleshooting insights to ensure experimental success.

Introduction: The Strategic Advantage of this compound

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₃Cl₂FO.[1] Its value in synthetic organic chemistry, particularly in the construction of heterocycles, stems from a unique combination of steric and electronic properties. The presence of two electron-withdrawing groups (EWG), chlorine and fluorine, ortho and para to the aldehyde, significantly increases the electrophilicity of the carbonyl carbon.[2] This activation makes the aldehyde highly susceptible to nucleophilic attack, a critical step in many foundational carbon-carbon bond-forming reactions.

Furthermore, the ortho-chloro and ortho-fluoro substituents provide steric hindrance that can influence reaction pathways and the conformational preferences of intermediates and products. In drug discovery, the strategic incorporation of chlorine and fluorine atoms is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.[3] Consequently, heterocycles derived from this building block are of significant interest for developing novel therapeutic agents.[4]

This guide will focus on two powerful and versatile multi-component reactions that leverage the reactivity of this compound: the Gewald reaction for the synthesis of 2-aminothiophenes and the Hantzsch reaction for 1,4-dihydropyridines.

The Knoevenagel Condensation: A Gateway to Functionalized Intermediates

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[5] This reaction is often the initial and rate-determining step in more complex tandem or multi-component reactions.

Mechanism & Rationale: The reaction proceeds through three primary steps:

  • Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[6] A weak base is crucial to prevent the self-condensation of the aldehyde.[5]

  • Nucleophilic Attack: The highly electrophilic carbonyl carbon of this compound is attacked by the enolate. The electron-withdrawing halogens enhance this electrophilicity, often leading to higher yields compared to benzaldehydes with electron-donating groups.[2]

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final, stable α,β-unsaturated product.[7] This elimination is typically spontaneous and driven by the formation of a conjugated system.

Knoevenagel_Mechanism Figure 1: Mechanism of the Knoevenagel Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration AMC Active Methylene Compound (Z-CH₂-Z') Enolate Enolate [Z-CH-Z']⁻ AMC->Enolate + Base Base Base (e.g., Piperidine) Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Aldehyde 2,4-Dichloro-6- fluorobenzaldehyde Aldol Aldol Adduct Intermediate->Aldol + H⁺ Product α,β-Unsaturated Product Aldol->Product - H₂O Water H₂O

Caption: Figure 1: Mechanism of the Knoevenagel Condensation.

The resulting product, (2-(2,4-dichloro-6-fluorobenzylidene)malononitrile), is not just a final product but a versatile intermediate for subsequent heterocyclic synthesis, as demonstrated in the following sections.

Application Protocol I: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component synthesis of highly substituted 2-aminothiophenes.[8] These scaffolds are prevalent in medicinal chemistry and dye industries.[9] The reaction combines an aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[10]

Mechanistic Workflow: The reaction initiates with an in-situ Knoevenagel condensation. The resulting α,β-unsaturated nitrile then undergoes a Michael addition of sulfur, followed by intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene ring.[8]

Gewald_Workflow Figure 2: Workflow for the Gewald Reaction Aldehyde 2,4-Dichloro-6- fluorobenzaldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) Aldehyde->Knoevenagel Knoevenagel Condensation Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S₈) Thiolate Thiolate Intermediate Sulfur->Thiolate Catalyst Base Catalyst (e.g., Morpholine) Knoevenagel->Thiolate Michael Addition of Sulfur FinalProduct Substituted 2-Aminothiophene Thiolate->FinalProduct Cyclization & Tautomerization Hantzsch_Synthesis Figure 3: Simplified Hantzsch 1,4-Dihydropyridine Synthesis Aldehyde Ar-CHO (this compound) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia NH₄OAc Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration

References

Application Notes and Protocols for the Knoevenagel Condensation Reaction with 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, a modification of the aldol condensation, involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically in the presence of a basic catalyst.[3] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of functional materials, fine chemicals, and, most notably, pharmaceutical agents.[4][5] The strategic introduction of the α,β-unsaturated moiety is a key tactic in the design of molecules with specific biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

This application note focuses on the Knoevenagel condensation utilizing 2,4-Dichloro-6-fluorobenzaldehyde , a substrate of significant interest to the drug development community. The unique substitution pattern of this aromatic aldehyde—featuring two electron-withdrawing chlorine atoms and a highly electronegative fluorine atom—imparts distinct electronic and steric characteristics to the resulting Knoevenagel products. This substitution can profoundly influence the molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in the design of novel therapeutics. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, often facilitating a more efficient condensation.[7] This guide provides in-depth mechanistic insights, detailed experimental protocols, and comprehensive data for the reaction of this compound with various active methylene compounds, tailored for researchers and scientists in organic synthesis and drug discovery.

Mechanistic Insights: A Stepwise Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-defined, base-catalyzed mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction can be dissected into three primary stages:

  • Enolate Formation: A base, typically a weak amine like piperidine or an inorganic base, abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This deprotonation is facilitated by the presence of two electron-withdrawing groups (Z and Z') that stabilize the resulting carbanion, or enolate.[3]

  • Nucleophilic Addition: The newly formed, highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound. This step results in the formation of a tetrahedral intermediate, an aldol-type adduct.

  • Dehydration: The intermediate alkoxide is protonated, and a subsequent E1cB (elimination, unimolecular, conjugate base) or E2 (elimination, bimolecular) dehydration occurs, leading to the elimination of a water molecule and the formation of the thermodynamically stable α,β-unsaturated product. The removal of water can be advantageous in driving the reaction to completion.[3]

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate Deprotonation Base Base Enolate_ref Enolate Aldehyde Ar-CHO (this compound) Intermediate Ar-CH(O⁻)-CH(Z)-Z' Aldehyde->Intermediate Intermediate_ref Intermediate Enolate_ref->Intermediate Nucleophilic Attack Adduct Ar-CH(OH)-CH(Z)-Z' Product Ar-CH=C(Z)-Z' (α,β-unsaturated product) Adduct->Product - H₂O Intermediate_ref->Adduct Protonation

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for the Knoevenagel condensation of this compound with common active methylene compounds. It is imperative to note that optimization of reaction time, temperature, and catalyst loading may be necessary to achieve maximum yield and purity for specific applications. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-((2,4-Dichloro-6-fluorophenyl)methylene)malononitrile

This protocol is adapted from a general procedure for the synthesis of benzylidenemalononitriles.[4]

  • Materials:

    • This compound (10 mmol, 1.95 g)

    • Malononitrile (10 mmol, 0.66 g)

    • Piperidine (catalytic amount, e.g., 0.1 mmol, 10 µL)

    • Ethanol (50 mL)

    • 250 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (optional)

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound and malononitrile in 50 mL of ethanol.

    • Add a catalytic amount of piperidine to the solution with stirring.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid and may be exothermic. Gentle cooling may be applied if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

    • Upon completion (typically within 1-2 hours), the product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials and catalyst.

    • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(2,4-dichloro-6-fluorophenyl)acrylate

This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient and environmentally benign catalyst.[8]

  • Materials:

    • This compound (5 mmol, 0.975 g)

    • Ethyl cyanoacetate (5 mmol, 0.57 g)

    • DABCO (0.5 mmol, 0.056 g)

    • Ethanol or Water (20 mL)

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a 50 mL round-bottom flask, combine this compound and ethyl cyanoacetate in 20 mL of ethanol or water.

    • Add DABCO to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) to increase the reaction rate.

    • Monitor the reaction by TLC.

    • After completion (typically 1-6 hours), if the product precipitates, collect it by filtration.

    • If the product is soluble, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Synthesis of Diethyl 2-((2,4-dichloro-6-fluorophenyl)methylene)malonate

This protocol employs a Dean-Stark apparatus to remove water and drive the reaction to completion, which is often necessary for less reactive methylene compounds like diethyl malonate.[4]

  • Materials:

    • This compound (10 mmol, 1.95 g)

    • Diethyl malonate (12 mmol, 1.92 g)

    • Piperidine (1 mmol, 0.1 mL)

    • Glacial Acetic Acid (catalytic amount, e.g., 0.5 mmol, 0.03 mL)

    • Toluene (40 mL)

    • Dean-Stark apparatus

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add this compound, diethyl malonate, and 40 mL of toluene.

    • Add piperidine and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction by TLC. The reaction is complete when no more water is collected.

    • Cool the mixture to room temperature.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde and Active Methylene Compound in Solvent B Add Catalyst A->B C Stir at Appropriate Temperature B->C D Monitor by TLC C->D E Precipitation/ Solvent Removal D->E Reaction Complete F Filtration E->F G Recrystallization/ Chromatography F->G H Drying G->H I Characterization (NMR, IR, MS) H->I

Figure 2: General experimental workflow for Knoevenagel condensation.

Data Presentation and Characterization

The successful synthesis of the Knoevenagel condensation products should be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables provide representative data for the characterization of these compounds. Note that exact values may vary depending on the solvent and instrument used.

Table 1: Summary of Reaction Conditions and Expected Yields

Active Methylene CompoundCatalystSolventTemperatureTypical TimeTypical Yield Range
MalononitrilePiperidineEthanolRoom Temp.1-2 h>90%
Ethyl CyanoacetateDABCOEthanol/WaterRT - 50 °C1-6 h85-95%
Diethyl MalonatePiperidine/AcOHTolueneReflux4-8 h80-90%

Table 2: Representative Spectroscopic Data for Knoevenagel Products

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
2-((2,4-Dichlorophenyl)methylene)malononitrile 7.5-8.0 (m, Ar-H), 7.8 (s, =CH)158 (C=CH), 141 (Ar-C), 130-135 (Ar-CH), 112-114 (CN), 83 (C=C (CN)₂)~2220 (C≡N), ~1580 (C=C), ~830 (C-Cl)
Ethyl 2-cyano-3-(4-chlorophenyl)acrylate 8.2 (s, =CH), 7.9 (d, Ar-H), 7.4 (d, Ar-H), 4.3 (q, -OCH₂-), 1.3 (t, -CH₃)162 (C=O), 153 (C=CH), 139 (Ar-C), 129-132 (Ar-CH), 115 (CN), 103 (C=C (CN)), 63 (-OCH₂-), 14 (-CH₃)~2225 (C≡N), ~1725 (C=O), ~1600 (C=C), ~830 (C-Cl)

*Data for closely related analogues are provided as representative examples.[9]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key checkpoints include:

  • TLC Monitoring: The disappearance of the aldehyde starting material and the appearance of a new, typically more conjugated (lower Rf) spot for the product provides a real-time assessment of reaction progress.

  • Product Precipitation: In many cases, particularly with malononitrile, the product is a solid that precipitates from the reaction mixture upon formation, providing a visual confirmation of the reaction's success.

  • Spectroscopic Confirmation: The characteristic spectroscopic signatures, such as the downfield shift of the vinylic proton in ¹H NMR and the strong nitrile and/or carbonyl stretches in IR spectroscopy, provide unambiguous confirmation of the product's identity.

Conclusion: A Gateway to Novel Chemical Entities

The Knoevenagel condensation of this compound offers a direct and efficient route to a variety of α,β-unsaturated compounds with significant potential in drug discovery and materials science. The protocols outlined in this document provide a solid foundation for the synthesis and subsequent exploration of these valuable molecular scaffolds. The strategic choice of the active methylene compound, catalyst, and reaction conditions allows for the fine-tuning of the reaction to optimize for yield, purity, and scalability. The unique electronic properties conferred by the di-chloro-fluoro substitution pattern make the resulting products compelling candidates for further investigation in the pursuit of novel therapeutic agents.

References

Synthesis of flucloxacillin using 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of Flucloxacillin Sodium

A-GS-AN2026-01

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of Flucloxacillin Sodium, a narrow-spectrum β-lactam antibiotic. Flucloxacillin is a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci.[1] Its synthesis is a multi-step process hinging on the precise construction of a specific acyl side chain, which is then coupled with the 6-aminopenicillanic acid (6-APA) nucleus. This document offers a comprehensive guide for researchers, detailing the synthesis of the key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, from its precursor 2-chloro-6-fluorobenzaldehyde, followed by its condensation with 6-APA and subsequent conversion to the sodium salt.[1][2]

A Note on Starting Materials: The specified topic for this guide mentioned the use of 2,4-Dichloro-6-fluorobenzaldehyde. It is critical to establish that this compound is not the correct precursor for the synthesis of flucloxacillin. The chemical structure of flucloxacillin requires a 2-chloro-6-fluorophenyl moiety.[3] The presence of an additional chlorine atom at the 4-position of the benzaldehyde ring would lead to an entirely different molecular entity. Therefore, this guide proceeds using the scientifically validated and correct starting material, 2-chloro-6-fluorobenzaldehyde .[1][2][4]

Introduction and Scientific Rationale

Flucloxacillin is a semi-synthetic antibiotic belonging to the penicillin class.[5][6] Its defining feature is the isoxazolyl group on the side chain, which provides steric hindrance that confers resistance to β-lactamase enzymes produced by bacteria like Staphylococcus aureus.[6] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[5][7] This disruption of peptidoglycan cross-linking leads to a weakened cell wall and subsequent cell lysis.[5]

The synthesis of flucloxacillin can be logically divided into two primary stages:

  • Synthesis of the Acyl Side Chain: Preparation of the highly reactive 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This key intermediate is built from 2-chloro-6-fluorobenzaldehyde.[1][8]

  • Coupling and Salt Formation: Acylation of the 6-aminopenicillanic acid (6-APA) core with the synthesized acyl chloride, followed by conversion to the more stable and soluble sodium salt.[1][9]

This guide provides detailed protocols for each of these critical stages, emphasizing the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Overall Synthetic Pathway

The multi-step synthesis transforms the starting benzaldehyde into the final antibiotic product. The pathway involves the formation of an isoxazole ring system, a crucial heterocyclic scaffold, followed by the amide bond formation with the penicillin core.

Figure 1: General Synthesis Pathway of Flucloxacillin Sodium.

Detailed Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Handle all chlorinated reagents and solvents with care.

Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

This protocol describes the multi-step conversion of 2-chloro-6-fluorobenzaldehyde into the key carboxylic acid intermediate. The process involves oximation, chlorination, and a cyclization reaction.[8][10]

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Chlorosuccinimide (NCS)

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Deionized water

Methodology:

  • Oxime Formation:

    • Dissolve 2-chloro-6-fluorobenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol.

    • Slowly add an aqueous solution of sodium hydroxide (1.2 eq.) while maintaining the temperature below 30°C.

    • Stir the mixture for 2-4 hours at room temperature. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by pouring it into ice water and acidifying with dilute HCl to precipitate the oxime.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Hydroximoyl Chloride Formation:

    • Suspend the dried oxime (1 eq.) in dichloromethane (DCM).

    • Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise while stirring at room temperature.

    • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

    • The resulting solution containing the hydroximoyl chloride is typically used directly in the next step.

  • Cyclization and Hydrolysis:

    • In a separate flask, prepare a solution of sodium ethoxide (2.2 eq.) in ethanol. Add ethyl acetoacetate (1.1 eq.) to this solution and stir to form the enolate.

    • Cool the enolate solution to 0-5°C.

    • Slowly add the hydroximoyl chloride solution from the previous step to the cooled enolate solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Add an aqueous solution of sodium hydroxide (3 eq.) and heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove impurities.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Protocol 2: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol converts the carboxylic acid to the more reactive acyl chloride, which is necessary for coupling with 6-APA.[11]

Materials:

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Methodology:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the carboxylic acid (1 eq.) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.

  • Gently heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • After completion, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude acyl chloride is a solid or oil and is typically used immediately in the next step without further purification.[11]

Protocol 3: Synthesis of Flucloxacillin Sodium

This final stage involves the acylation of 6-APA with the prepared acyl chloride, followed by conversion to the sodium salt.[1][2]

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Sodium isooctanoate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Methodology:

  • Acylation:

    • Suspend 6-APA (1 eq.) in a mixture of water and acetone and cool to 0-5°C in an ice bath.

    • Adjust the pH to 7.5-8.0 by the careful addition of a sodium bicarbonate solution.

    • Separately, dissolve the crude acyl chloride (1.1 eq.) from Protocol 2 in anhydrous acetone.

    • Add the acyl chloride solution dropwise to the cooled 6-APA suspension over 1-2 hours, maintaining the temperature at 0-5°C and the pH at 7.5-8.0 by simultaneous addition of sodium bicarbonate solution.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours.[1]

  • Isolation of Flucloxacillin Acid:

    • Wash the reaction mixture with ethyl acetate to remove unreacted acyl chloride and other non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2.5 with dilute hydrochloric acid. This will precipitate the flucloxacillin free acid.[1]

    • Extract the flucloxacillin acid into ethyl acetate (3x volumes).[1]

    • Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[1]

  • Salt Formation:

    • Filter the dried ethyl acetate solution.

    • While stirring, slowly add a solution of sodium isooctanoate in ethyl acetate (1 eq.) to the flucloxacillin acid solution. A white solid of flucloxacillin sodium will precipitate.[1]

    • Cool the mixture to 5-10°C and continue stirring for at least 3 hours to ensure complete crystallization.[1]

    • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum at 50°C to yield flucloxacillin sodium monohydrate.[1]

Data Summary and Quality Control

The quality and purity of the synthesized flucloxacillin are paramount for its potential biological activity.

Table 1: Representative Quantitative Data for Flucloxacillin Sodium Synthesis

ParameterValueReference
6-APA20.0 g[1]
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride~28.0 g[1]
Acylation Reaction Temperature20-25°C[1]
Acylation Reaction Time4 hours[1]
Crystallization Temperature5-10°C[1]
Expected Yield ~90% [1]
Expected Purity (HPLC) >99.5% [1]

Analytical Characterization: The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities such as penicilloic acids, unreacted 6-APA, and side-chain intermediates.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the β-lactam carbonyl (~1770 cm⁻¹) and amide carbonyls.

G cluster_0 Purification Workflow A Crude Flucloxacillin Sodium B Dissolution in Isopropanol/Ethanol A->B C Hot Filtration B->C D Crystallization (Cooling) C->D E Filtration D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H Pure Flucloxacillin Sodium G->H

References

Application Note & Protocol: A Guide to the Synthesis of Isoxazolyl Penicillins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical synthesis of isoxazolyl penicillins, a critical class of β-lactam antibiotics renowned for their resistance to bacterial β-lactamase enzymes. This document provides a deep dive into the core synthetic strategies, focusing on the acylation of 6-aminopenicillanic acid (6-APA). We present a detailed, step-by-step protocol for the synthesis of flucloxacillin, a representative member of this class, and discuss the synthetic variations for producing related compounds such as oxacillin, cloxacillin, and dicloxacillin. The causality behind experimental choices, process optimization, and analytical validation are explained to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction: The Significance of Isoxazolyl Penicillins

The emergence of penicillin-resistant bacteria, particularly Staphylococcus aureus, in the mid-20th century posed a significant clinical challenge. These bacteria produce β-lactamase (penicillinase) enzymes that hydrolyze the β-lactam ring of traditional penicillins, rendering them ineffective. The development of isoxazolyl penicillins—including oxacillin, cloxacillin, dicloxacillin, and flucloxacillin—was a landmark achievement in overcoming this resistance mechanism.[1][2]

The key structural feature of these semi-synthetic antibiotics is the bulky isoxazolyl group attached to the acyl side chain of the penicillin nucleus (6-aminopenicillanic acid).[2][3] This steric hindrance physically blocks the active site of β-lactamase, protecting the crucial β-lactam ring from degradation.[2][4] Consequently, isoxazolyl penicillins remain active against many penicillinase-producing Gram-positive bacteria.[3] Their mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts peptidoglycan cross-linking and leads to cell lysis.[4][5][6]

This guide provides the foundational chemistry and practical protocols necessary for the laboratory-scale synthesis of these vital therapeutic agents.

Core Synthetic Strategy: A Two-Stage Approach

The industrial synthesis of isoxazolyl penicillins is a convergent process that can be logically divided into two primary stages:

  • Synthesis of the Isoxazolyl Acylating Agent: Preparation of the specific 3-aryl-5-methylisoxazole-4-carbonyl chloride. This side chain is the defining component of each specific drug.

  • Acylation and Salt Formation: Condensation of the activated acyl chloride with the penicillin nucleus, 6-aminopenicillanic acid (6-APA), followed by conversion to a pharmaceutically acceptable salt (typically sodium).[7][8]

This modular approach allows for the synthesis of different isoxazolyl penicillins by simply varying the starting materials for the acylating agent.

Diagram: Overall Synthetic Workflow

G cluster_0 Stage 1: Side Chain Synthesis cluster_1 Stage 2: Acylation & Purification A Aryl Aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) B Multi-step Conversion: - Oximation - Chlorination - Cyclization - Hydrolysis A->B C 3-Aryl-5-methylisoxazole- 4-carboxylic Acid B->C D Activation (e.g., with POCl₃ or Triphosgene) C->D E 3-Aryl-5-methylisoxazole- 4-carbonyl Chloride (Acylating Agent) D->E G Acylation Reaction (Condensation) E->G Coupling F 6-Aminopenicillanic Acid (6-APA) F->G H Isoxazolyl Penicillin (Acid Form) I Salt Formation (e.g., with Sodium Iso-octoate) H->I J Crystallization & Purification I->J K Final Product (e.g., Flucloxacillin Sodium) J->K

Caption: General two-stage workflow for isoxazolyl penicillin synthesis.

Detailed Protocol: Synthesis of Flucloxacillin Sodium

This protocol provides a representative method for the synthesis of flucloxacillin sodium, a widely used isoxazolyl penicillin.[9][10]

Stage 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride

This key intermediate determines the final product's identity. Its synthesis begins with the corresponding benzaldehyde.[7]

Rationale: The carboxylic acid derivative is synthesized through a series of well-established reactions. The final step is the conversion of the carboxylic acid to a highly reactive acyl chloride. This "activation" is crucial for efficient acylation of the 6-APA amine, which is a relatively poor nucleophile. Chlorinating agents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene) are commonly used.[7][9][11] Triphosgene is often preferred as a safer and more environmentally friendly alternative to thionyl chloride.[7][12]

Step-by-Step Protocol:

  • Reaction Setup: To a suitable reactor, add dichloromethane (110 ml).

  • Reagent Addition: Add phosphorus oxychloride (20.7 ml). At a controlled temperature of 20-25°C, slowly add N,N-dimethylformamide (DMF, 16.3 ml) dropwise. [Causality: DMF acts as a catalyst, forming the Vilsmeier reagent in situ, which is the active chlorinating species.]

  • Activation: Maintain the temperature and stir for 1 hour after the addition is complete.

  • Acid Addition: Add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (28.4 g) in portions.

  • Reaction: Keep the mixture under constant stirring for 2 hours.

  • Cooling: Cool the resulting acyl chloride solution to 5°C and hold for the next stage.[9]

Stage 2: Acylation of 6-APA and Formation of Flucloxacillin Sodium

This stage involves the crucial amide bond formation between the penicillin nucleus and the isoxazole side chain.

Rationale: The acylation is typically performed in a biphasic system or in an aqueous organic mixture.[7] 6-APA is dissolved in water with an inorganic base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, enhancing its solubility, and to act as an acid scavenger for the HCl generated during the reaction.[9][10] The temperature is kept low to minimize the hydrolysis of the highly reactive acyl chloride and the degradation of the sensitive β-lactam ring. After the reaction, the mixture is acidified to protonate the penicillin, allowing its extraction into an organic solvent. Finally, the free acid is converted to its sodium salt to improve stability and aqueous solubility for pharmaceutical formulations.[8][9]

Step-by-Step Protocol:

  • 6-APA Solution: In a separate vessel, dissolve sodium bicarbonate (8 g) in water (100 ml). Add 6-APA (10 g) and stir until fully dissolved.

  • Cooling: Cool the 6-APA solution to 15-20°C.

  • Acylation: Slowly add the previously prepared acyl chloride solution dropwise over 30 minutes, maintaining the temperature of the reaction mixture.

  • Reaction Monitoring: After the addition is complete, continue to stir and control the temperature for 30-60 minutes. The reaction can be monitored by HPLC to confirm the consumption of 6-APA.

  • Acidification & Extraction: Once the reaction is complete, acidify the mixture to a pH of 2.0 with 2N hydrochloric acid. This precipitates the flucloxacillin acid. Allow the layers to separate. Extract the aqueous phase with methyl tert-butyl ether (50 ml) and combine the organic phases.[9]

  • Crystallization of Flucloxacillin Acid: Concentrate the combined organic layers under reduced pressure. Dissolve the residue in an alcohol solvent (e.g., ethanol). Add water dropwise to induce the crystallization of flucloxacillin acid.[9][10]

  • Salt Formation: Filter the flucloxacillin acid crystals. Dissolve the crystals in an organic solvent like ethyl acetate. Add a solution of sodium iso-octoate (sodium 2-ethylhexanoate) dropwise to precipitate the flucloxacillin sodium salt.[8][9][13]

  • Final Product: Filter the precipitate, wash with an appropriate organic solvent (e.g., ethyl acetate), and dry under vacuum at 50-55°C to yield flucloxacillin sodium monohydrate.[8][9]

Diagram: Key Reaction - Acylation of 6-APA

Caption: Acylation of 6-APA with the activated side chain to form flucloxacillin.

Synthetic Variations for Other Isoxazolyl Penicillins

The described protocol is a template. By substituting the starting aryl aldehyde in Stage 1, other common isoxazolyl penicillins can be synthesized.

Target Penicillin Required Side Chain Precursor (Carboxylic Acid) Key Starting Material
Oxacillin 3-phenyl-5-methylisoxazole-4-carboxylic acidBenzaldehyde[13]
Cloxacillin 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid2-chlorobenzaldehyde[14]
Dicloxacillin 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid2,6-dichlorobenzaldehyde[15]
Flucloxacillin 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid2-chloro-6-fluorobenzaldehyde[7]

Quality Control and Analytical Methods

Ensuring the purity and stability of the final product is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for both monitoring the reaction progress and for final purity analysis of isoxazolyl penicillins.

Typical HPLC Conditions: [16][17]

  • Column: Reversed-phase C18

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate with 10 mM tetramethylammonium chloride, pH 5).

  • Detection: UV detection at 220 nm and 240 nm.

  • Purpose: To separate the active pharmaceutical ingredient (API) from starting materials, intermediates, and potential degradation products like penicilloic acids.

Conclusion

The synthesis of isoxazolyl penicillins is a well-established and vital process in pharmaceutical manufacturing. The core strategy hinges on the robust and versatile acylation of 6-aminopenicillanic acid with a pre-synthesized, activated isoxazole side chain. By carefully controlling reaction parameters such as temperature, pH, and solvent systems, high yields of these β-lactamase-stable antibiotics can be achieved. The protocol outlined for flucloxacillin serves as a reliable blueprint for researchers, enabling the synthesis and further development of this important class of antibacterial agents.

References

The Strategic Role of 2,4-Dichloro-6-fluorobenzaldehyde and its Analogs in the Synthesis of Advanced Benzoylurea Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of halogenated aromatic aldehydes, with a focus on 2,4-Dichloro-6-fluorobenzaldehyde, as pivotal intermediates in the production of modern pesticides. The primary emphasis is on the synthesis of benzoylurea insecticides, a critical class of insect growth regulators (IGRs). These compounds function by inhibiting chitin synthesis, a process vital for the development of insect exoskeletons, offering a targeted and more environmentally benign approach to pest management compared to broad-spectrum neurotoxic insecticides.[1] This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathways leading to key benzoylurea pesticides, detailed experimental protocols for crucial intermediates, and the underlying chemical principles. While this compound is a valuable precursor in various agrochemical syntheses, this guide will also elucidate the established manufacturing routes for prominent benzoylurea insecticides like Chlorfluazuron and Lufenuron, which utilize alternative halogenated starting materials, thereby providing a broader perspective on the synthesis of this important class of compounds.

Introduction: The Benzoylurea Class of Insecticides

Benzoylurea pesticides represent a significant advancement in crop protection, prized for their high specificity and favorable safety profile in mammals.[2][3] Unlike traditional insecticides that often target the nervous system of a wide range of organisms, benzoylureas act as insect growth regulators (IGRs). Their mode of action is the inhibition of chitin biosynthesis, an essential component of the insect cuticle.[1][4] This disruption of the molting process is lethal to the larval stages of numerous pest insects, particularly within the orders Lepidoptera and Coleoptera.[1][5] The selectivity of benzoylureas stems from the fact that vertebrates and plants do not synthesize chitin, making these compounds relatively safe for non-target organisms.[5][6]

The general structure of N-benzoyl-N'-phenylurea (BPU) forms the backbone of this class of insecticides.[7] The synthesis of these complex molecules relies on the availability of highly functionalized aromatic intermediates. Halogenated benzaldehydes, such as this compound, are key starting materials for creating the intricate molecular architectures required for potent insecticidal activity.[8][9][10]

Mechanism of Action: Chitin Synthesis Inhibition

Chitin, a polysaccharide of N-acetylglucosamine, is a primary structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[6][11] The formation of chitin is a complex enzymatic process, and benzoylurea insecticides are understood to interfere with the final stages of this pathway.[11][12] By inhibiting chitin synthase, these compounds prevent the proper formation of the new cuticle during molting.[4] This leads to a weakened and malformed exoskeleton that cannot withstand the pressures of ecdysis, resulting in larval mortality.[1]

This compound: A Versatile Synthetic Intermediate

This compound is a halogenated aromatic aldehyde that serves as a crucial building block in the synthesis of various agrochemicals.[8][13] Its trifunctional nature, possessing chloro, fluoro, and aldehyde groups, allows for a wide range of chemical transformations, making it a valuable precursor for complex heterocyclic compounds.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₃Cl₂FO
Molecular Weight 193.00 g/mol
Appearance White to off-white solid
Melting Point 32-35 °C
Boiling Point 104-105 °C
Solubility Insoluble in water; soluble in methanol, ethanol

Data sourced from various chemical suppliers.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[14]

  • H319: Causes serious eye irritation.[14]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[14]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][15][16]

Synthetic Pathways to Key Benzoylurea Insecticides

The synthesis of benzoylurea insecticides typically involves the condensation of a substituted aniline with a benzoyl isocyanate. This compound can serve as a starting point for the synthesis of the aniline moiety, although for some of the most widely used pesticides in this class, such as Chlorfluazuron and Lufenuron, alternative starting materials are more commonly documented in patent literature.

The following sections detail the synthesis of key intermediates and the final assembly of these important insecticides.

Synthesis of the Core Intermediate: 2,6-Difluorobenzoyl Isocyanate

A common feature in the synthesis of many potent benzoylurea insecticides is the 2,6-difluorobenzoyl moiety. This is introduced via 2,6-difluorobenzoyl isocyanate, a highly reactive intermediate.

This protocol describes the reaction of 2,6-difluorobenzamide with oxalyl chloride.

Materials:

  • 2,6-Difluorobenzamide

  • Oxalyl chloride

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2,6-difluorobenzamide (0.20 mol) in anhydrous toluene (250 ml).[11]

  • Slowly add oxalyl chloride (0.22 mol) dropwise to the solution.[11]

  • After the addition is complete, heat the reaction mixture to reflux for 5 hours. During this time, the evolution of hydrogen chloride and carbon monoxide gas will be observed.[11]

  • After cooling to room temperature, remove the solvent by rotary evaporation under reduced pressure.[11]

  • The crude product is then purified by vacuum distillation to yield 2,6-difluorobenzoyl isocyanate as an oily liquid.[1][11]

Causality: Oxalyl chloride is an effective reagent for converting amides to isocyanates. The reaction proceeds through the formation of an intermediate that readily eliminates HCl and CO to form the desired isocyanate. Toluene is a suitable inert solvent for this reaction.

Diagram of 2,6-Difluorobenzoyl Isocyanate Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_6_Difluorobenzamide 2,6-Difluorobenzamide Reaction 2_6_Difluorobenzamide->Reaction Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction Solvent Toluene Solvent->Reaction Reflux Reflux (5h) Reflux->Reaction Isocyanate 2,6-Difluorobenzoyl Isocyanate Byproducts HCl + CO Reaction->Isocyanate Reaction->Byproducts

Caption: Synthesis of 2,6-Difluorobenzoyl Isocyanate.

Synthesis of Chlorfluazuron

Chlorfluazuron is a potent benzoylurea insecticide effective against a range of agricultural pests. Its synthesis involves the reaction of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline with 2,6-difluorobenzoyl isocyanate. The synthesis of the aniline intermediate is a multi-step process.

This protocol outlines a common route starting from p-nitroaniline.

Step 1: Chlorination of p-Nitroaniline

  • Dissolve p-nitroaniline (27.6 g) in methanol (138 g) in a reaction flask with stirring and heat to 55 °C.

  • Slowly introduce chlorine gas while maintaining the temperature between 55-60 °C. A yellow solid will gradually precipitate.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool to room temperature, filter the solid, wash with water, then with a 2% sodium carbonate solution until neutral, and dry to obtain 2,6-dichloro-4-nitroaniline.[1]

Step 2: Diazotization and Hydrolysis of 2,6-Dichloro-4-nitroaniline

  • In a separate flask, prepare a solution of nitrosylsulfuric acid by adding sodium nitrite to sulfuric acid.

  • Cool the nitrosylsulfuric acid solution to 5 °C and slowly add a solution of 2,6-dichloro-4-nitroaniline (103.5 g) in toluene (310.5 g), keeping the temperature around 10 °C.[11]

  • Stir for 1 hour at 10 °C to form the diazonium salt.

  • The diazonium salt solution is then subjected to hydrolysis to replace the diazonium group with a hydroxyl group, yielding 2,6-dichloro-4-nitrophenol.

Step 3: Reduction of 2,6-Dichloro-4-nitrophenol

  • Dissolve 2,6-dichloro-4-nitrophenol (31.2 g) in ethanol (100 ml) in a reaction flask.[11]

  • Add a suitable reduction catalyst (e.g., Raney nickel or a palladium-based catalyst) (1.5 g).[11]

  • Heat the mixture to 75 °C and add hydrazine hydrate (14.3 g, 80%) dropwise.[11]

  • Reflux for 3 hours, then filter the hot solution to remove the catalyst.

  • Evaporate the solvent from the filtrate and cool to crystallize the product, 2,6-dichloro-4-aminophenol.[11]

Step 1: Etherification

  • In a reaction vessel, combine 2,6-dichloro-4-aminophenol, 2,3-dichloro-5-trifluoromethylpyridine, anhydrous potassium carbonate, and a suitable solvent like N,N-dimethylacetamide (DMA).[5]

  • Add a catalyst, such as a ZSM molecular sieve.[5]

  • Heat the mixture (e.g., at 60-70 °C) for several hours to effect the etherification, forming 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.[5]

  • Filter the reaction mixture to remove solids and use the filtrate containing the aniline intermediate in the next step.[5]

Step 2: Condensation

  • To the filtrate containing the aniline intermediate, add 2,6-difluorobenzoyl isocyanate.

  • The condensation reaction typically proceeds at room temperature to form Chlorfluazuron.

  • The final product can be isolated by precipitation and purified by recrystallization.

Diagram of Chlorfluazuron Synthesis

G cluster_aniline_synthesis Aniline Intermediate Synthesis cluster_isocyanate Isocyanate Intermediate cluster_final_product Final Product p_Nitroaniline p-Nitroaniline Chlorination Chlorination p_Nitroaniline->Chlorination 2_6_Dichloro_4_nitroaniline 2,6-Dichloro-4-nitroaniline Chlorination->2_6_Dichloro_4_nitroaniline Diazotization_Hydrolysis Diazotization & Hydrolysis 2_6_Dichloro_4_nitroaniline->Diazotization_Hydrolysis 2_6_Dichloro_4_nitrophenol 2,6-Dichloro-4-nitrophenol Diazotization_Hydrolysis->2_6_Dichloro_4_nitrophenol Reduction Reduction 2_6_Dichloro_4_nitrophenol->Reduction 2_6_Dichloro_4_aminophenol 2,6-Dichloro-4-aminophenol Reduction->2_6_Dichloro_4_aminophenol Etherification Etherification with 2,3-dichloro-5-trifluoromethylpyridine 2_6_Dichloro_4_aminophenol->Etherification Aniline_Intermediate 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline Etherification->Aniline_Intermediate Condensation Aniline_Intermediate->Condensation Isocyanate 2,6-Difluorobenzoyl Isocyanate Isocyanate->Condensation Chlorfluazuron Chlorfluazuron Condensation->Chlorfluazuron

Caption: Overall synthetic pathway for Chlorfluazuron.

Synthesis of Lufenuron

Lufenuron is another widely used benzoylurea insecticide, particularly in veterinary medicine for flea control. Its synthesis follows a similar logic, involving the condensation of a specific aniline with 2,6-difluorobenzoyl isocyanate.

The synthesis of the key aniline intermediate, 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, can be achieved through various routes. One common pathway starts from 2,5-dichloroaniline.

Step 1: Synthesis of 2,5-dichloro-4-aminophenol

  • Start with 2,5-dichloroaniline, which is diazotized and then hydrolyzed to 2,5-dichlorophenol.

  • The 2,5-dichlorophenol is then nitrated to introduce a nitro group, followed by reduction to an amino group, yielding 2,5-dichloro-4-aminophenol.

Step 2: Addition of Hexafluoropropylene

  • 4-amino-2,5-dichlorophenol is reacted with hexafluoropropylene in the presence of a base to form the hexafluoropropoxy ether. This reaction yields 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

Step 3: Condensation with 2,6-Difluorobenzoyl Isocyanate

  • The 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is then reacted with 2,6-difluorobenzoyl isocyanate in a suitable solvent.

  • This condensation reaction forms the urea linkage and yields the final product, Lufenuron.

  • The product can be purified by recrystallization.

Diagram of Lufenuron Synthesis

G cluster_aniline_synthesis Aniline Intermediate Synthesis cluster_isocyanate Isocyanate Intermediate cluster_final_product Final Product 2_5_Dichloroaniline 2,5-Dichloroaniline Diazotization_Hydrolysis Diazotization & Hydrolysis 2_5_Dichloroaniline->Diazotization_Hydrolysis 2_5_Dichlorophenol 2,5-Dichlorophenol Diazotization_Hydrolysis->2_5_Dichlorophenol Nitration_Reduction Nitration & Reduction 2_5_Dichlorophenol->Nitration_Reduction 2_5_Dichloro_4_aminophenol 2,5-Dichloro-4-aminophenol Nitration_Reduction->2_5_Dichloro_4_aminophenol Addition_Reaction Addition of Hexafluoropropylene 2_5_Dichloro_4_aminophenol->Addition_Reaction Aniline_Intermediate 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline Addition_Reaction->Aniline_Intermediate Condensation Aniline_Intermediate->Condensation Isocyanate 2,6-Difluorobenzoyl Isocyanate Isocyanate->Condensation Lufenuron Lufenuron Condensation->Lufenuron

Caption: Overall synthetic pathway for Lufenuron.

Conclusion

Halogenated aromatic aldehydes, including this compound, are indispensable precursors in the agrochemical industry. They provide the chemical scaffold for the synthesis of a variety of active ingredients, most notably the benzoylurea insecticides. This class of IGRs offers a targeted and effective means of pest control by disrupting the unique biological process of chitin synthesis in insects. The synthetic routes to prominent benzoylureas like Chlorfluazuron and Lufenuron, while not always originating directly from this compound, underscore the importance of multi-step synthesis involving various halogenated intermediates. The protocols and pathways detailed in this guide provide a framework for researchers to understand and engage in the synthesis of these vital agricultural compounds, fostering further innovation in the development of safe and effective crop protection solutions.

References

HPLC with UV detection for 2,4-Dichloro-6-fluorobenzaldehyde analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 2,4-Dichloro-6-fluorobenzaldehyde by High-Performance Liquid Chromatography with UV Detection

Authored by: A Senior Application Scientist

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, ensuring its purity is paramount for the quality and efficacy of the final product. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method principles, detailed experimental protocols, and essential method validation parameters to ensure trustworthy and reproducible results.

Introduction and Scientific Rationale

This compound is a key substituted aromatic aldehyde serving as a foundational building block in organic synthesis. Its halogenated structure is pivotal in the development of complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] The presence of impurities, arising from the synthetic route or degradation, can significantly impact reaction yields, and the safety and efficacy of the final products.[3]

High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolving power and sensitivity for a wide range of compounds.[4][5] Specifically, a reversed-phase method is well-suited for an analyte of moderate polarity like this compound. The molecule contains a benzaldehyde chromophore, which allows for direct and sensitive detection using a standard UV-Vis detector, making the method both accessible and cost-effective.

This guide explains the causality behind the selected chromatographic parameters and provides a self-validating protocol framework, ensuring the generation of accurate and reliable data for quality control and research applications.

Principles of the Analytical Method

The method is based on reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (a C18 alkyl-silane bonded to silica) and a polar mobile phase.[5] this compound, being a moderately non-polar molecule, will have an affinity for the C18 column. By flowing a polar mobile phase (a mixture of water and acetonitrile) through the column, the analyte is eluted. The organic content of the mobile phase is optimized to achieve a suitable retention time, ensuring separation from potential impurities without excessive analysis time.

Detection is achieved by passing the column eluent through a UV-Vis detector. The aromatic ring and carbonyl group in the analyte constitute a chromophore that absorbs UV radiation. Based on the UV spectrum of benzaldehyde, a detection wavelength in the range of 250-254 nm provides high sensitivity.[6] The amount of UV light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law, allowing for accurate quantification.

Experimental Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II, Waters Alliance, or equivalent system equipped with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.

  • Reagents: HPLC-grade acetonitrile, purified water (e.g., Milli-Q or equivalent).

  • Reference Standard: this compound reference standard of known purity (e.g., >99%).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm syringe filters (e.g., PTFE or nylon).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase Acetonitrile : Water (65:35 v/v)A common mobile phase for RP-HPLC offering good peak shape and elution strength.
Elution Mode IsocraticEnsures method robustness, simplicity, and reproducible retention times, ideal for QC.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 254 nmCorresponds to a strong absorbance maximum for the benzaldehyde chromophore, ensuring high sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 650 mL of HPLC-grade acetonitrile.

    • Measure 350 mL of purified water.

    • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer quantitatively to a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Solution (Target concentration ~25 µg/mL):

    • Accurately weigh approximately 25 mg of the sample to be analyzed.

    • Transfer quantitatively to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

    • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Forced_Degradation cluster_stress Stress Conditions start Prepare Sample Solution (~25 µg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (e.g., UV light, 254 nm) start->photo analyze Neutralize (if needed) and Analyze by Validated HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Chromatograms analyze->evaluate pass Result: Method is Stability-Indicating evaluate->pass Analyte peak is pure & resolved from degradants fail Result: Method is Not Stability-Indicating evaluate->fail Co-elution or peak impurity detected

References

Application Note: Enhanced Detection of 2,4-Dichloro-6-fluorobenzaldehyde via Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-dichloro-6-fluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Direct analysis of this compound can be challenging due to its moderate UV absorptivity and potential for poor chromatographic peak shape. To overcome these limitations, a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH) is presented. The resulting hydrazone derivative exhibits a significant bathochromic shift and a substantial increase in molar absorptivity, enabling highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with a standard UV-Vis detector. This guide provides the scientific rationale, a step-by-step protocol for derivatization, and a validated HPLC-UV method for the analysis of the derivative.

The Rationale for Derivatization

Direct quantification of this compound presents several analytical challenges. While the benzaldehyde moiety possesses a chromophore, its UV absorbance maximum is at a relatively short wavelength, where interference from common solvents and matrix components can be problematic. Furthermore, aldehydes can sometimes exhibit tailing on reversed-phase HPLC columns.

Chemical derivatization is a powerful strategy employed to enhance the analytical properties of a target molecule.[1] For carbonyl compounds like aldehydes and ketones, derivatization with DNPH is a classic and highly reliable technique.[2][3] The primary advantages of this approach are:

  • Enhanced Molar Absorptivity: The reaction product, a 2,4-dinitrophenylhydrazone, possesses a much larger conjugated π-electron system than the parent aldehyde. This extended conjugation results in a strong absorbance at a longer wavelength (typically around 360 nm), moving the detection wavelength away from potential interferences and significantly increasing signal intensity.[4][5]

  • Improved Chromatographic Behavior: The resulting hydrazone is a larger, more hydrophobic, and more stable molecule, which often leads to better retention and improved peak shape on C18 reversed-phase columns.

  • Increased Specificity: The derivatization reaction is specific to carbonyl compounds, reducing the likelihood of interference from other non-carbonyl analytes in a complex sample matrix.

Chemical Principle of the Reaction

The derivatization proceeds via a nucleophilic addition-elimination reaction between the carbonyl group of this compound and the terminal amine group of 2,4-dinitrophenylhydrazine.[4] The reaction is typically catalyzed by a strong acid, such as sulfuric or hydrochloric acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5] Following the initial addition, a molecule of water is eliminated to form the stable, brightly colored 2,4-dinitrophenylhydrazone derivative.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Add_DNPH Add DNPH Reagent Sample->Add_DNPH React Incubate (40°C, 30 min) Add_DNPH->React Dilute Dilute & Transfer to Vial React->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial chemical intermediate. Here, we will address common purification challenges and provide detailed, field-proven troubleshooting strategies and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Addressing Common Purification Issues

This section is dedicated to resolving specific problems you might encounter during the purification of this compound.

Issue 1: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

Answer:

A yellow coloration in the final product often indicates the presence of oxidized impurities or residual starting materials. Aldehydes, in general, are susceptible to air oxidation, which can form the corresponding carboxylic acid (2,4-dichloro-6-fluorobenzoic acid). This, along with other potential chromophoric impurities, can impart a yellow hue.

Troubleshooting Steps:

  • Minimize Air Exposure: Aldehydes can be sensitive to air. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.

  • Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Charcoal Treatment: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents. Good starting points include ethanol or a mixture of n-hexane and ethyl acetate.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Issue 2: GC/HPLC analysis shows the presence of unreacted starting materials. How can I efficiently remove them?

Answer:

The presence of starting materials such as 2,4-dichloro-6-fluorotoluene is a common issue. Their physical properties can be similar to the product, making simple distillation or recrystallization challenging. A highly effective method for separating aldehydes from non-carbonyl containing impurities is through the formation of a bisulfite adduct.

Causality: The aldehyde functional group reacts with sodium bisulfite to form a water-soluble adduct. This adduct can be easily separated from the water-insoluble organic impurities. The aldehyde can then be regenerated by treatment with a base.

Experimental Protocol: Purification via Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Adduct Formation: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously to facilitate the reaction.

  • Separation: Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of your desired aldehyde. Drain and collect the aqueous layer. The organic layer containing the unreacted starting materials can be discarded.

  • Regeneration of Aldehyde: To the collected aqueous layer, add a 10% sodium hydroxide solution until the solution is basic (pH > 10) to regenerate the aldehyde.

  • Final Extraction: Extract the regenerated this compound from the aqueous solution using a fresh portion of an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Issue 3: I'm observing a broad peak or multiple close-boiling impurities during GC analysis. What purification method is best suited for this?

Answer:

When dealing with impurities that have boiling points close to your product, fractional distillation under reduced pressure is the preferred method. This technique allows for the separation of components with small differences in boiling points by utilizing a fractionating column.

Key Considerations for Fractional Distillation:

  • Vacuum: Applying a vacuum lowers the boiling point of the compounds, preventing thermal decomposition of the aldehyde at high temperatures.

  • Column Efficiency: The efficiency of the fractionating column (measured in theoretical plates) is crucial. A column with a higher number of theoretical plates will provide better separation.

  • Reflux Ratio: Controlling the reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) is key to achieving good separation.

Experimental Protocol: Fractional Distillation Under Reduced Pressure

  • Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column.

  • Vacuum: Connect the apparatus to a vacuum pump and ensure all joints are properly sealed.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: Allow the system to equilibrate by adjusting the heating to establish a steady reflux.

  • Collection: Slowly collect the fractions. Monitor the temperature at the head of the column. The temperature should remain constant during the collection of a pure fraction.

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to maintain its purity?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen). It is also recommended to store it in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

Q2: Can I use column chromatography for the purification of this compound?

A2: Yes, column chromatography is a viable purification technique. Silica gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column to ensure good separation.

Q3: What analytical techniques are most suitable for assessing the purity of this compound?

A3: The primary methods for determining the purity are gas chromatography (GC) and high-performance liquid chromatography (HPLC). GC is particularly useful for identifying and quantifying volatile impurities, while HPLC is well-suited for a broader range of non-volatile impurities. For structural confirmation, techniques like NMR spectroscopy (¹H and ¹³C), FTIR spectroscopy, and mass spectrometry are essential.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, it is important to handle this compound with appropriate safety measures. It can cause skin and eye irritation. Always work in a well-ventilated area or a fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, rinse the affected area with plenty of water.

III. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_purification Purification Steps Crude Crude Product Analysis1 Initial Purity Analysis (GC/HPLC) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Pure Pure Product Decision1->Pure Yes Distillation Fractional Distillation (for close-boiling impurities) Decision1->Distillation No (Close-boiling impurities) Recrystallization Recrystallization (for colored/solid impurities) Decision1->Recrystallization No (Colored impurities) Bisulfite Bisulfite Adduct Formation (for starting material removal) Decision1->Bisulfite No (Starting material) Analysis2 Purity Analysis (GC/HPLC) Distillation->Analysis2 Recrystallization->Analysis2 Bisulfite->Analysis2 Decision2 Purity Acceptable? Analysis2->Decision2 Decision2->Pure Yes Decision2->Recrystallization No, repeat or try another method

Caption: A decision-making workflow for the purification of this compound.

IV. Summary of Analytical Methods

The table below provides a comparison of the primary analytical techniques used for purity assessment of halogenated benzaldehydes.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Titrimetry
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Chemical reaction with a titrant to determine the amount of analyte.
Primary Use Purity and impurity profiling, especially for volatile impurities.Purity and impurity profiling, suitable for a wide range of non-

Technical Support Center: Side-Chain Chlorination of 2-Chloro-6-Fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the side-chain chlorination of 2-chloro-6-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges encountered during the reaction, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

The side-chain chlorination of 2-chloro-6-fluorotoluene is a critical process for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries.[1][2][3] These chlorinated products, such as 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzal chloride, and 2-chloro-6-fluorobenzotrichloride, serve as key building blocks for a variety of complex molecules.[4][5][6] The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a chemical initiator.[7][8][9] However, achieving high yield and selectivity can be challenging due to competing reactions and the formation of undesired byproducts.[10][11][12]

This guide provides in-depth, field-proven insights to help you overcome these challenges, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing low conversion of my starting material, 2-chloro-6-fluorotoluene. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion in a free-radical chlorination reaction can stem from several factors related to the initiation and propagation steps of the chain reaction.[8][9] Let's break down the potential causes and solutions:

  • Inadequate Initiation: The reaction relies on the generation of chlorine radicals to initiate the chain process.

    • Cause: If you are using photochlorination, the intensity of the UV light source may be insufficient, or the lamp may be old and need replacement. For chemical initiation, the initiator (e.g., AIBN, benzoyl peroxide) may have decomposed due to improper storage or the reaction temperature might be too low for its efficient decomposition.[13][14]

    • Solution:

      • Photochlorination: Ensure your UV lamp is functioning correctly and positioned for optimal irradiation of the reaction mixture. Consider using a higher-powered lamp if necessary.

      • Chemical Initiation: Use a fresh batch of the radical initiator. Select an initiator with a half-life that is appropriate for your desired reaction temperature and duration. You may need to slightly increase the reaction temperature to ensure a steady supply of radicals.

  • Presence of Inhibitors: Free-radical reactions are notoriously sensitive to inhibitors.

    • Cause: Your starting material or solvent may contain impurities that act as radical scavengers (e.g., phenols, amines, or even dissolved oxygen).

    • Solution: Use high-purity 2-chloro-6-fluorotoluene and solvents. Degas the solvent and the reaction mixture by bubbling an inert gas like nitrogen or argon through it before initiating the reaction to remove dissolved oxygen.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the rates of both initiation and propagation.

    • Cause: A temperature that is too low can lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity. For photochlorination, higher temperatures generally favor side-chain chlorination over ring chlorination.[7]

Question 2: My reaction is producing a significant amount of ring-chlorinated byproducts. How can I improve the selectivity for side-chain chlorination?

Answer:

The competition between side-chain (free-radical) and aromatic ring (electrophilic) chlorination is a classic challenge in toluene chemistry.[7][8] Several factors influence this selectivity:

  • Reaction Conditions: The conditions under which the reaction is performed are paramount.

    • Cause: Electrophilic aromatic substitution is often catalyzed by Lewis acids and occurs at lower temperatures in the absence of a radical initiator.[7][15] Trace amounts of metal impurities (like iron) from your reactor or reagents can act as catalysts for ring chlorination.[15]

    • Solution:

      • Promote Radical Pathway: The key is to favor the free-radical pathway. This is achieved by using a radical initiator (UV light or chemical initiators like AIBN) and performing the reaction at elevated temperatures (typically above 70 °C).[7][11]

      • Eliminate Lewis Acids: Ensure your glassware is scrupulously clean and free of any metal residues. Using high-purity reagents is also essential. Some protocols suggest adding a small amount of a radical stabilizer or a Lewis acid scavenger, like phosphorus trichloride, which can also improve product quality.[1][16]

  • Chlorine Concentration: High concentrations of molecular chlorine can favor electrophilic attack on the aromatic ring.

    • Cause: A high localized concentration of chlorine can lead to the formation of charge-transfer complexes with the toluene ring, which can then lead to ring chlorination.[10]

    • Solution: Introduce the chlorine gas at a controlled, steady rate below the surface of the reaction mixture with efficient stirring. This ensures that the dissolved chlorine concentration remains low and that it is consumed quickly in the radical chain reaction.

Question 3: I am struggling to control the degree of chlorination. I'm either getting mostly the mono-chlorinated product when I want the di- or tri-chlorinated species, or the reaction is over-chlorinating. How can I achieve better control?

Answer:

Controlling the extent of side-chain chlorination is a matter of stoichiometry and reaction monitoring. The reaction proceeds in a stepwise manner, and the relative rates of chlorination of the methyl, chloromethyl, and dichloromethyl groups are key.

  • Achieving Higher Degrees of Chlorination (Di- and Tri-chlorination):

    • Cause: Insufficient chlorine supply or premature termination of the reaction will result in a preponderance of the mono-chlorinated product.

    • Solution:

      • Stoichiometry: Ensure you are using a sufficient molar equivalent of chlorine gas for the desired level of chlorination.

      • Reaction Monitoring: The most effective way to control the reaction is to monitor its progress in real-time using Gas Chromatography (GC).[2][5] By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the formation of the mono-, di-, and tri-chlorinated products. Continue the chlorination until the GC analysis shows the desired product distribution. For example, in the synthesis of 2-chloro-6-fluorobenzaldehyde, the chlorination is often continued until the concentration of the mono-chloro intermediate is very low.[2][5]

  • Preventing Over-chlorination:

    • Cause: Allowing the reaction to proceed for too long or using a large excess of chlorine will lead to the formation of higher chlorinated species than desired.

    • Solution:

      • Careful Chlorine Addition: Add the chlorine gas in a controlled manner.

      • Vigilant Monitoring: Again, GC monitoring is crucial. Stop the chlorine feed and the initiation (e.g., turn off the UV lamp) as soon as the desired product composition is reached.

Question 4: After the reaction, I am having difficulty purifying the desired chlorinated product from the reaction mixture. What are the recommended purification techniques?

Answer:

The purification strategy will depend on the boiling points of the components in your reaction mixture and their stability.

  • For Mono- and Di-chlorinated Products:

    • Technique: Fractional distillation under reduced pressure is the most common and effective method for separating 2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorobenzal chloride from the starting material and other byproducts.

    • Procedure:

      • After the reaction is complete, quench any remaining reactive species. This may involve purging the mixture with an inert gas to remove excess chlorine and HCl.

      • Neutralize any acidic byproducts by washing the organic phase with a dilute aqueous solution of a base like sodium bicarbonate or sodium carbonate, followed by a water wash.[2]

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

      • Perform fractional distillation under vacuum. The reduced pressure is important to lower the boiling points and prevent thermal decomposition of the products.

  • For Tri-chlorinated Product:

    • Technique: 2-chloro-6-fluorobenzotrichloride has a higher boiling point, and distillation is also the primary purification method. In some industrial processes, the crude mixture of di- and tri-chlorinated products is directly used in the subsequent hydrolysis step to produce 2-chloro-6-fluorobenzaldehyde, with the final aldehyde being purified by distillation.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of side-chain chlorination of 2-chloro-6-fluorotoluene?

A1: The reaction proceeds through a free-radical chain mechanism, which involves three main stages:[8][9]

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This is typically achieved by exposure to UV light or by using a chemical radical initiator like AIBN (azobisisobutyronitrile) at elevated temperatures.[7][9]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-fluorotoluene to form a stable benzyl radical and a molecule of hydrogen chloride (HCl). This benzyl radical then reacts with another molecule of Cl₂ to form the chlorinated product (2-chloro-6-fluorobenzyl chloride) and a new chlorine radical, which continues the chain.[8][9]

  • Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two benzyl radicals, or a benzyl radical and a chlorine radical.[9]

Q2: What are the key safety precautions I should take when performing this reaction?

A2: Side-chain chlorination involves several hazards that require strict safety protocols:

  • Chlorine Gas: Chlorine is highly toxic and corrosive.[17][18][19] All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood. A chlorine gas detector and an emergency response plan should be in place.[17]

  • Hydrogen Chloride (HCl) Gas: HCl is a corrosive gas that is a byproduct of the reaction. The reaction setup should include a gas outlet that is connected to a scrubber containing a basic solution (e.g., aqueous NaOH) to neutralize the HCl gas.

  • UV Light: If using photochlorination, protect your eyes and skin from exposure to UV radiation.

  • Exothermic Reaction: The chlorination reaction is exothermic. The reaction should be equipped with a cooling system to maintain the desired temperature and prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid/solvent-resistant gloves.[17][19]

Q3: Can I use other chlorinating agents besides chlorine gas?

A3: Yes, other reagents can be used for side-chain chlorination, although chlorine gas is common in industrial settings. N-Chlorosuccinimide (NCS) is a common laboratory-scale alternative that is a solid and easier to handle than chlorine gas.[12] The reaction with NCS is also a free-radical process and is typically initiated with a radical initiator like AIBN or benzoyl peroxide in a suitable solvent like carbon tetrachloride or benzene.

Q4: How do the electron-withdrawing chloro and fluoro groups on the aromatic ring affect the side-chain chlorination?

A4: The chloro and fluoro groups are electron-withdrawing, which can slightly deactivate the aromatic ring towards electrophilic attack. This can be advantageous in favoring side-chain chlorination over ring chlorination. However, their primary influence on the side-chain reaction is through their inductive effects, which can have a minor impact on the stability of the intermediate benzyl radical. The benzylic position is still the most reactive site for radical abstraction due to the resonance stabilization of the resulting radical with the aromatic ring.[20]

Experimental Protocols & Data

Typical Experimental Protocol for Photo-initiated Side-Chain Chlorination
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a basic scrubber.

  • Charging the Reactor: Charge the flask with 2-chloro-6-fluorotoluene and a suitable solvent if necessary (high-boiling point, inert solvents are preferred).

  • Inerting: Degas the mixture by bubbling dry nitrogen or argon through it for 15-20 minutes.

  • Heating and Initiation: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C). Position a UV lamp (e.g., a high-pressure mercury lamp) to irradiate the flask.

  • Chlorination: Begin bubbling dry chlorine gas through the stirred reaction mixture at a slow, steady rate.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC.

  • Completion and Workup: Once the desired product distribution is achieved, stop the chlorine flow and turn off the UV lamp. Allow the reaction to cool to room temperature while continuing to purge with an inert gas to remove residual chlorine and HCl. Proceed with the purification as described in the troubleshooting guide.

Table 1: Representative Reaction Parameters
ParameterValueRationale
Temperature100 - 180 °CHigher temperatures favor side-chain chlorination over ring chlorination.[1][7]
InitiatorUV Light / AIBNProvides the initial chlorine radicals to start the chain reaction.
SolventNone or inert high-boiling solventThe reaction is often run neat; if a solvent is used, it must be inert to radical chlorination.
Chlorine Flow RateSlow and steadyMaintains a low concentration of dissolved chlorine to favor the radical pathway.
MonitoringGas Chromatography (GC)Essential for controlling the degree of chlorination.[2][5]

Visualizations

Diagram 1: Free-Radical Chain Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination i1 Cl₂ i2 2 Cl• i1->i2 UV light or Δ p1 2-Chloro-6-fluorotoluene (Ar-CH₃) p2 Benzyl Radical (Ar-CH₂•) p1->p2 + Cl• p3 HCl p5 2-Chloro-6-fluorobenzyl chloride (Ar-CH₂Cl) p2->p5 + Cl₂ p4 Cl₂ p6 Cl• p5->p6 p6->p1 t1 2 Cl• → Cl₂ t2 2 Ar-CH₂• → Ar-CH₂CH₂-Ar t3 Ar-CH₂• + Cl• → Ar-CH₂Cl

Caption: The free-radical chain mechanism for the side-chain chlorination of 2-chloro-6-fluorotoluene.

Diagram 2: Troubleshooting Workflow for Low Yield/Selectivity

G start Low Yield or Poor Selectivity check_conversion Is conversion low? start->check_conversion check_selectivity Is side-chain selectivity poor? check_conversion->check_selectivity No increase_initiation Increase Initiation: - Check UV lamp - Use fresh initiator - Increase temperature check_conversion->increase_initiation Yes favor_radical_path Favor Radical Pathway: - Ensure high temperature (>70°C) - Use UV light or radical initiator check_selectivity->favor_radical_path Yes end Improved Yield & Selectivity check_selectivity->end No purify_reagents Purify/Degas Reagents: - Use high-purity starting material - Degas solvent and reaction mixture increase_initiation->purify_reagents purify_reagents->end control_cl2 Control Cl₂ Concentration: - Slow, steady gas addition - Efficient stirring favor_radical_path->control_cl2 clean_glassware Eliminate Lewis Acid Catalysts: - Use clean, dry glassware - Consider a scavenger (e.g., PCl₃) control_cl2->clean_glassware clean_glassware->end

Caption: A decision tree for troubleshooting common issues in side-chain chlorination.

References

Technical Support Center: Synthesis of 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Frequently Asked Questions (FAQs) on Core Synthesis & Impurities

This section addresses the most common questions regarding the synthesis of this compound, with a primary focus on the widely used Vilsmeier-Haack formylation route.

Q1: What is the most common and industrially relevant synthesis route for this compound?

A1: The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction .[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1,3-dichloro-5-fluorobenzene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This method is favored for its relatively mild conditions and procedural simplicity.[2]

Alternative routes, such as the Gattermann reaction, exist but are often less common for this specific substrate.[4][5] The Gattermann reaction uses hydrogen cyanide and a Lewis acid catalyst, which presents significant handling and safety challenges due to the high toxicity of HCN.[4]

Q2: What are the primary impurities I should expect when synthesizing this compound via the Vilsmeier-Haack reaction?

A2: During the Vilsmeier-Haack synthesis, several key impurities can arise. Proactive identification and control are crucial for obtaining a high-purity final product. The most common impurities are:

  • Unreacted Starting Material: Residual 1,3-dichloro-5-fluorobenzene.

  • Isomeric Byproducts: Primarily 3,5-Dichloro-2-fluorobenzaldehyde.

  • Hydrolysis Byproducts: Residual N,N-dimethylformamide (DMF) from the Vilsmeier reagent.

  • Oxidation Products: 2,4-Dichloro-6-fluorobenzoic acid, which can form if the aldehyde is exposed to air, especially under basic conditions or at elevated temperatures.

The following diagram illustrates the primary reaction and a key side reaction.

Vilsmeier_Haack_Synthesis sub 1,3-Dichloro-5-fluorobenzene c1 sub->c1 c2 sub->c2 reagent Vilsmeier Reagent (DMF/POCl₃) reagent->c1 reagent->c2 product This compound (Desired Product) hydrolysis Hydrolysis (H₂O Workup) product->hydrolysis Stable isomer 3,5-Dichloro-2-fluorobenzaldehyde (Isomeric Impurity) isomer->hydrolysis Stable c1->product Formylation at C2 (Sterically Hindered) c2->isomer Formylation at C4 (Less Hindered)

Caption: Synthesis pathway showing desired product and isomeric impurity.

Q3: The formation of the 3,5-Dichloro-2-fluorobenzaldehyde isomer is compromising my product purity. Why does it form and how can I minimize it?

A3: The formation of this isomer is a classic example of competing regioselectivity in electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors. In 1,3-dichloro-5-fluorobenzene, the positions are:

  • C2 (and C6): Ortho to fluorine, ortho to two chlorine atoms. This position is electronically activated but sterically hindered.

  • C4: Para to fluorine, ortho to two chlorine atoms. This position is also electronically activated and is less sterically hindered than C2/C6.

The Vilsmeier reagent is a bulky electrophile.[1] Therefore, while the C2 position is electronically favorable for formylation to yield the desired product, the less sterically hindered C4 position can also be attacked, leading to the 3,5-Dichloro-2-fluorobenzaldehyde isomer.

Strategies for Minimization:

  • Temperature Control: Running the reaction at lower temperatures can enhance selectivity. Lower kinetic energy can make the reaction more sensitive to the electronic differences between the positions, favoring attack at the more activated C2 position over the less hindered C4 position.

  • Stoichiometry of Reagents: Carefully controlling the stoichiometry of the Vilsmeier reagent can prevent over-reaction or side reactions. Use of a slight excess (e.g., 1.1-1.3 equivalents) is common, but a large excess can sometimes lead to more byproduct formation.

  • Slow Addition: Adding the substrate to the pre-formed Vilsmeier reagent slowly and at a controlled temperature can help maintain a consistent reaction profile and improve selectivity.

Q4: My crude product analysis shows significant unreacted 1,3-dichloro-5-fluorobenzene. What are the likely causes?

A4: The presence of a significant amount of starting material typically points to one of several issues:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. If the DMF or POCl₃ used are not anhydrous, or if moisture was introduced into the reaction vessel, the reagent will be quenched before it can react with the substrate.

  • Insufficient Activation: 1,3-dichloro-5-fluorobenzene is a relatively electron-deficient aromatic ring due to the inductive effect of the three halogen atoms. While the Vilsmeier reagent is potent, it is still a weaker electrophile than those used in classical Friedel-Crafts reactions.[3] Insufficient reaction time or temperature may lead to incomplete conversion.

  • Poor Reagent Quality: Ensure the DMF and POCl₃ are of high purity. Impurities in these reagents can interfere with the formation of the active electrophile.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction (see Q4).2. Mechanical loss during workup.3. Degradation of product during purification.1. Ensure anhydrous conditions and high-purity reagents. Increase reaction time or temperature incrementally.2. Optimize extraction and separation procedures. Ensure pH is neutral before extraction.3. Avoid excessive heat during distillation. Consider vacuum distillation. For recrystallization, perform solvent screening to find an optimal system.
Product is a Dark Oil or Discolored Solid 1. Formation of polymeric byproducts from the Vilsmeier reagent.2. Degradation due to harsh workup conditions (e.g., strong base).1. Quench the reaction by pouring it into ice-water or a cold aqueous sodium acetate solution before basification.[1]2. Use a mild base (e.g., sodium bicarbonate, sodium carbonate) for neutralization and avoid excessive temperatures.
High Levels of 2,4-Dichloro-6-fluorobenzoic Acid Oxidation of the aldehyde product.1. Conduct the workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) if possible.2. Avoid prolonged exposure to air, especially at elevated temperatures or in the presence of base.3. Store the purified product in a cool, dark place under an inert atmosphere.
Difficult Purification (Product and Impurity Co-elute or Co-distill) The physical properties (e.g., boiling point, polarity) of the desired product and a key impurity (like the 3,5-dichloro-2-fluoro isomer) are very similar.1. Fractional Distillation: Use a distillation column with a high number of theoretical plates under reduced pressure.2. Recrystallization: This can be highly effective if a suitable solvent system is found. Screen various solvents (e.g., heptane, hexane, ethanol/water mixtures) to find one where the solubility of the product and the impurity differ significantly with temperature.3. Chromatography: While not ideal for large scale, column chromatography is an option for obtaining a highly pure analytical standard.

Section 3: Analytical & Purification Protocols

Accurate analysis is key to troubleshooting. The following protocols provide a starting point for method development.

Protocol 1: Purity Analysis by Gas Chromatography (GC)

Gas chromatography is an excellent method for separating and quantifying the volatile components of the reaction mixture, including the product, starting material, and isomeric impurities.[6][7]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness) is recommended.[7]

  • Sample Preparation: Accurately weigh ~20 mg of the crude reaction mixture and dissolve it in 10 mL of a suitable solvent like acetonitrile or dichloromethane.[6]

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

  • Expected Elution Order: 1,3-dichloro-5-fluorobenzene (starting material) will elute first, followed by the isomeric benzaldehydes. The exact retention times should be confirmed with standards.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent and temperatures should be determined experimentally.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., heptane or an ethanol/water mixture) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

The following workflow provides a logical sequence for addressing purity issues post-synthesis.

Troubleshooting_Workflow start Crude Product Obtained gc_analysis Analyze by GC/HPLC (Protocol 1) start->gc_analysis decision Purity > 99%? gc_analysis->decision end Final Product decision->end Yes impurity_check Identify Major Impurity decision->impurity_check No sm Starting Material > 2% impurity_check->sm isomer Isomer > 1% impurity_check->isomer acid Benzoic Acid > 0.5% impurity_check->acid optimize_rxn Optimize Reaction: - Anhydrous Conditions - Time/Temp Study sm->optimize_rxn purify_recrys Purification: Recrystallization (Protocol 2) isomer->purify_recrys optimize_workup Optimize Workup: - Inert Atmosphere - Mild Base acid->optimize_workup optimize_rxn->start Re-run Synthesis purify_distill Purification: Fractional Distillation purify_recrys->gc_analysis optimize_workup->start Re-run Synthesis

Caption: A logical workflow for post-synthesis analysis and troubleshooting.

References

Technical Support Center: Synthesis of 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of key synthetic routes and provide field-proven insights to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most viable synthetic routes for preparing this compound?

A1: The synthesis primarily starts from 1,3-dichloro-5-fluorobenzene.[1][2] The two most effective and commonly employed strategies for introducing the formyl (-CHO) group are:

  • Ortho-Lithiation/Grignard Reaction: This involves a metal-halogen exchange or direct deprotonation of the starting material to create a highly reactive organometallic intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[3][4] The fluorine atom can effectively direct the lithiation to the ortho position.[4]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), to formylate the aromatic ring.[5][6] It is a powerful method for formylating electron-rich aromatic compounds.[7]

Q2: Why is 1,3-dichloro-5-fluorobenzene the recommended starting material?

A2: 1,3-dichloro-5-fluorobenzene is the ideal precursor due to its symmetrical substitution pattern.[1][2] The formylation must occur at the C2 position, which is ortho to both a chlorine and a fluorine atom. This symmetry eliminates the formation of regioisomers, which simplifies purification and maximizes the theoretical yield of the desired product. The physical properties of this starting material, such as its liquid state at room temperature and boiling point of 68°C, make it relatively easy to handle in standard laboratory settings.[8]

Q3: What are the critical safety precautions for these synthetic routes?

A3: Both primary routes involve hazardous reagents that demand strict safety protocols.

  • Ortho-Lithiation: Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric and react violently with water and protic solvents.[9] All glassware must be flame-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon).

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts vigorously with water, releasing toxic HCl gas. N,N-dimethylformamide (DMF) is a reproductive toxin. This reaction should always be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[10]

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My ortho-lithiation reaction is failing, with only starting material recovered. What are the likely causes?

A: A failure in this reaction almost always points to issues with the organometallic intermediate formation or its subsequent quenching.

  • Cause 1: Presence of Moisture or Protic Impurities: Organolithium reagents are exceptionally strong bases and will be instantly quenched by trace amounts of water, alcohols, or even acidic protons on glassware.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The starting material, 1,3-dichloro-5-fluorobenzene, should be anhydrous.

  • Cause 2: Degraded Organolithium Reagent: n-BuLi and other organolithiums degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of the reagent or titrate the existing solution to determine its exact molarity before use. A common method is titration against a known quantity of a suitable indicator like N-pivaloyl-o-toluidine.

  • Cause 3: Incorrect Reaction Temperature: The formation of the aryllithium species is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[11]

    • Solution: Maintain strict temperature control using a dry ice/acetone or similar cooling bath. Allowing the temperature to rise prematurely can lead to undesired side reactions.

Q: My Vilsmeier-Haack reaction is giving a low yield. What should I investigate?

A: Low yields in a Vilsmeier-Haack reaction often stem from either inefficient formation of the Vilsmeier reagent or the electronic nature of the substrate.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is formed from DMF and POCl₃.[5] It is sensitive to moisture.

    • Solution: Use high-purity, anhydrous DMF and POCl₃. The reaction should be protected from atmospheric moisture.

  • Cause 2: Deactivated Aromatic Ring: While the fluorine atom is an ortho-directing group, the two chlorine atoms are strongly deactivating. This makes the aromatic ring of 1,3-dichloro-5-fluorobenzene relatively electron-poor, which can slow down the electrophilic aromatic substitution step.[7]

    • Solution: Ensure adequate reaction time and temperature. You may need to gently heat the reaction mixture (e.g., to 45-80 °C) after the initial addition to drive the reaction to completion.[12] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Issue 2: Significant Impurity Profile

Q: My crude product from the Vilsmeier-Haack reaction shows a major byproduct. What could it be?

A: The most likely significant byproduct in this reaction is a di-formylated species, 2,4-dichloro-6-fluoro-1,3-benzenedicarboxaldehyde.

  • Cause: Non-stoichiometric Reagent Ratio: Using a large excess of the Vilsmeier reagent can promote a second formylation on the activated ring of the primary product. A patent for the synthesis of 2,4-dichlorobenzaldehyde notes the formation of the m-terephthaldehyde byproduct.[12]

    • Solution: Carefully control the stoichiometry. The molar ratio of the aromatic substrate to DMF and POCl₃ should be optimized. A typical starting point is a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).[13]

  • Identification & Removal: This byproduct can often be separated during purification. Recrystallization from a nonpolar solvent like hexanes may allow for the isolation of the desired mono-aldehyde, or the byproduct may be removed via column chromatography.[12]

Q: How can I minimize the recovery of unreacted starting material?

A: Unreacted starting material indicates an incomplete reaction.

  • Cause 1: Insufficient Reaction Time or Temperature: As mentioned, the deactivated nature of the substrate may require more forcing conditions.

    • Solution: Increase the reaction time and/or temperature incrementally while monitoring by TLC/GC. For the Vilsmeier-Haack reaction, a post-addition heating period of 2-6 hours is common.[12]

  • Cause 2: Inefficient Mixing: In heterogeneous reactions or viscous solutions, poor mixing can lead to localized concentration gradients and incomplete reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the entire reaction, especially during the dropwise addition of reagents.

Part 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for formylating aromatic compounds.[12][13]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of a white solid indicates the Vilsmeier reagent has formed.

  • Aromatic Substitution: Add 1,3-dichloro-5-fluorobenzene (1.0 eq.) dropwise to the reaction mixture.

  • Reaction Completion: After the addition, slowly heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with stirring.

  • Work-up: Neutralize the aqueous solution with an aqueous solution of sodium hydroxide or sodium carbonate to a pH of 6-7. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Protocol 2: Synthesis via Ortho-Lithiation

This protocol is based on general procedures for ortho-lithiation of halogenated aromatics.[3][4]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, argon inlet, and a rubber septum for reagent addition via syringe.

  • Initial Cooldown: Add anhydrous tetrahydrofuran (THF) to the flask, followed by 1,3-dichloro-5-fluorobenzene (1.0 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise, again maintaining the temperature below -70 °C. After the addition, stir the reaction at -78 °C for an additional hour, then allow it to warm slowly to room temperature.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient).

Part 4: Data Summary & Visualization

Data Presentation

Table 1: Comparison of Primary Synthetic Routes

ParameterOrtho-LithiationVilsmeier-Haack Reaction
Starting Material 1,3-Dichloro-5-fluorobenzene1,3-Dichloro-5-fluorobenzene
Key Reagents n-BuLi, DMFPOCl₃, DMF
Reaction Temp. -78 °C to RT0 °C to 70 °C
Key Advantages High regioselectivity directed by fluorine; generally clean reactions if anhydrous.Uses less hazardous reagents than organolithiums; more scalable for industry.
Common Issues Extreme sensitivity to moisture; pyrophoric reagents; requires cryogenic temperatures.Substrate can be deactivated, requiring heat; potential for di-formylation.

Table 2: Troubleshooting Vilsmeier-Haack Reaction Conditions

SymptomPotential CauseRecommended Action
No reactionInactive Vilsmeier reagentUse fresh, anhydrous POCl₃ and DMF. Protect from moisture.
Low conversionDeactivated substrateIncrease reaction temperature to 60-80 °C and extend reaction time. Monitor by GC/TLC.
Di-formylation byproductExcess Vilsmeier reagentReduce the equivalents of POCl₃/DMF to 1.1-1.2 eq. relative to the substrate.
Tar formation during hydrolysisReaction too concentrated/hotPour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[12]

Experimental & Logical Diagrams

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Aromatic 1,3-Dichloro- 5-fluorobenzene Intermediate Iminium Ion Intermediate Aromatic->Intermediate + Vilsmeier Reagent Product 2,4-Dichloro- 6-fluorobenzaldehyde Intermediate->Product + H₂O H2O H₂O Work-up

Caption: Reaction mechanism for the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions Start->CheckConditions CheckWorkup 3. Investigate Work-up & Purification Start->CheckWorkup ReagentDegraded Reagents degraded? (e.g., n-BuLi, POCl₃) CheckReagents->ReagentDegraded Moisture Moisture present? (Solvents, Glassware) CheckReagents->Moisture Temp Temperature incorrect? CheckConditions->Temp Time Reaction time too short? CheckConditions->Time Stoich Stoichiometry off? CheckConditions->Stoich Extraction Inefficient extraction? CheckWorkup->Extraction PurificationLoss Product loss during purification? CheckWorkup->PurificationLoss Sol_Reagent Solution: Use fresh/titrated reagents. Ensure anhydrous setup. ReagentDegraded->Sol_Reagent Moisture->Sol_Reagent Sol_Cond Solution: Verify temp control. Increase time & monitor. Recalculate reagent amounts. Temp->Sol_Cond Time->Sol_Cond Stoich->Sol_Cond Sol_Workup Solution: Adjust pH, use more solvent. Optimize chromatography/distillation. Extraction->Sol_Workup PurificationLoss->Sol_Workup

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Troubleshooting HPLC Separation of Halogenated Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of halogenated isomers. The separation of positional isomers (regioisomers) and structurally similar halogenated compounds is a frequent and significant challenge in pharmaceutical development, environmental analysis, and synthetic chemistry.[1][2][3] These molecules often share nearly identical physicochemical properties, such as hydrophobicity and molecular weight, making their resolution by standard reversed-phase (RP-HPLC) methods difficult.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chromatographic principles, empowering you to make informed decisions and develop robust, effective separation methods.

Section 1: Poor Resolution & Co-elution of Isomers

This is the most common and frustrating issue when dealing with halogenated isomers. Poor resolution can mask impurities, lead to inaccurate quantification, and hinder the purification of target compounds.

Q1: My halogenated positional isomers are co-eluting on a standard C18 column. What is my first step?

Answer: When a standard C18 column fails to resolve halogenated isomers, it's because the primary separation mechanism—hydrophobic interaction—is insufficient.[4] The isomers have nearly identical hydrophobicity. Your first and most impactful step should be to change the stationary phase to one that offers alternative separation mechanisms.

The key is to exploit the subtle differences in electron density and dipole moments caused by the halogen's position on the molecule. Phenyl- and Pentafluorophenyl (PFP)-based columns are excellent starting points.[2][5]

  • Phenyl Phases (e.g., Phenyl-Hexyl): These phases promote π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analytes. The position of the halogen affects the electron cloud of the analyte's ring system, leading to differential π-π stacking and, therefore, separation.[5]

  • Pentafluorophenyl (PFP) Phases: PFP columns are exceptionally versatile for halogenated compounds. They provide a combination of hydrophobic, aromatic (π-π), dipole-dipole, and hydrogen-bonding interactions.[6] This multi-modal interaction capability is highly effective at resolving isomers where slight changes in charge distribution are the only differentiating factor.[2]

Experimental Protocol: Stationary Phase Screening

  • Prepare Analyte Solution: Create a 1 mg/mL solution of your isomer mixture in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Select Columns: Choose a set of columns with different selectivities. A recommended starting set includes:

    • A standard C18 column (as a baseline).

    • A Phenyl-Hexyl column.

    • A Pentafluorophenyl (PFP) column.

  • Establish a Generic Gradient: Use a universal scouting gradient to test each column under identical mobile phase conditions.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

    • Temperature: 40°C.[7]

    • Detection: UV, at a wavelength appropriate for your analytes.

  • Execute and Evaluate: Inject the sample onto each column. Compare the chromatograms, paying close attention to the resolution (Rs) between the critical isomer pair. The column providing the highest initial resolution is your lead candidate for further method optimization.

Table 1: Stationary Phase Selection Guide for Halogenated Isomers

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (Octadecyl) Hydrophobic (Dispersive)General purpose; separation of compounds with significant hydrophobicity differences.[8]
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic, π-π InteractionsAromatic and moderately polar compounds; positional isomers where halogen placement alters ring electronics.
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Hydrogen BondingHalogenated compounds, positional isomers, polar compounds. Offers exceptional and unique selectivity.[2][6]
Cyano (CN) Hydrophobic, Dipole-Hydrogen BondingPolar compounds. Can be used in both reversed-phase and normal-phase modes.[8]

Q2: I've tried a PFP column, but the resolution is still below 1.5. Should I focus on the mobile phase or temperature next?

Answer: Both mobile phase and temperature are powerful tools for modulating selectivity.[9][10] The logical next step is to explore temperature, as it can be a surprisingly effective and easy-to-change parameter for isomer separations.

The Role of Temperature: Temperature affects the thermodynamics of analyte partitioning between the mobile and stationary phases.[7]

  • Increasing Temperature: Generally reduces retention times and lowers system backpressure.[11][12] It can sometimes improve peak efficiency but may also decrease resolution if the selectivity change is unfavorable.

  • Decreasing Temperature: Increases retention time and can significantly enhance the resolution of structurally similar compounds like isomers.[9] The lower thermal energy allows for more subtle intermolecular interactions to have a greater effect on the separation.

Troubleshooting Workflow: Optimizing Resolution

G cluster_0 Initial Assessment cluster_1 Primary Optimization cluster_2 Advanced Strategies cluster_3 Solution Start Problem: Poor Resolution (Rs < 1.5) CheckColumn Using non-C18 column? (e.g., PFP, Phenyl) Start->CheckColumn Temp Optimize Temperature (Try 15°C lower & higher) CheckColumn->Temp Yes C18 Switch to PFP or Phenyl column CheckColumn->C18 No MobilePhase Optimize Mobile Phase (Change organic modifier, pH) Temp->MobilePhase Resolution still inadequate UPLC Switch to UHPLC/UPLC (Smaller particles for higher efficiency) MobilePhase->UPLC Minor improvement End Resolution Achieved (Rs >= 1.5) UPLC->End C18->Temp

Caption: A logical workflow for troubleshooting poor resolution of halogenated isomers.

After evaluating temperature, turn your attention to the mobile phase composition .

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Acetonitrile and methanol have different properties (viscosity, polarity, and ability to act as hydrogen bond donors/acceptors) and can alter selectivity in surprising ways.[13][14]

  • Adjust pH/Buffers (for ionizable compounds): If your halogenated isomers contain acidic or basic functional groups, mobile phase pH is a critical parameter.[10][15] Adjusting the pH to suppress the ionization of your analytes can often improve peak shape and change selectivity. For Mass Spectrometry (MS) detection, use volatile buffers like ammonium formate or ammonium acetate.[16][17]

Section 2: Peak Shape Problems

Poor peak shape (tailing, fronting, or splitting) compromises resolution and leads to inaccurate integration and quantification.[18][19]

Q3: My peaks for basic halogenated amines are tailing badly on a silica-based PFP column. What's causing this?

Answer: This is a classic case of secondary interactions. The primary cause of peak tailing for basic compounds on silica-based columns is the interaction between the positively charged amine group of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[19][20]

Even with high-quality, end-capped columns, some residual silanols are always present. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the peaks to tail.[20]

Solutions for Peak Tailing:

  • Lower Mobile Phase pH: The most effective solution is to operate at a low pH (e.g., 2.5-3.0) using an acid modifier like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated (Si-OH) and neutral, minimizing the unwanted ionic interaction.[20] Your basic analyte will be fully protonated (positively charged), but with the silanols neutralized, the tailing will be significantly reduced.

  • Use a Buffer: A buffer helps maintain a constant pH across the peak as it elutes, which is crucial for good peak symmetry.[21] For LC-MS, a 10-20 mM ammonium formate buffer is an excellent choice.[16]

  • Consider a Column with Different Surface Chemistry: Some modern columns have polar-embedded groups or are based on hybrid particles (organo-silica hybrids) that offer better shielding of residual silanols, providing superior peak shape for basic compounds even at mid-range pH.

Q4: My peak is splitting into two, but I'm sure it's a single, pure compound. What could be the issue?

Answer: Peak splitting for a pure compound is typically caused by an issue at the head of the column or a mismatch between the injection solvent and the mobile phase.[18][22][23]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more eluting power) than the starting mobile phase, it can cause the analyte band to distort as it enters the column. For reversed-phase, this means injecting a sample dissolved in 100% acetonitrile or methanol into a mobile phase with a high aqueous content (e.g., 95% water). The portion of the sample that mixes with the mobile phase first travels at a different speed than the rest, causing a split peak.

    • Solution: As a rule of thumb, dissolve your sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.

  • Column Void or Blockage: A physical disruption at the head of the column, such as a void in the packing material or a partially blocked inlet frit, can cause the sample band to split as it enters the column bed.[23]

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first!). If this doesn't work, the column may need to be replaced.[20]

Section 3: Advanced Topics & FAQs

Q5: Is it worth upgrading from HPLC to UHPLC for separating halogenated isomers?

Answer: Absolutely. Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC®) utilizes columns packed with sub-2 µm particles.[24][25] According to chromatographic theory, smaller particles lead to significantly higher column efficiency (more theoretical plates per unit length).

  • Benefits of UHPLC:

    • Higher Resolution: The increased efficiency allows for the separation of very closely eluting peaks that may co-elute on a standard HPLC system.[26]

    • Faster Analysis: The high efficiency can be traded for speed, allowing for much shorter run times without sacrificing resolution.[6][26]

    • Increased Sensitivity: Taller, narrower peaks are easier to detect, leading to lower limits of detection.[24]

For the challenging separation of halogenated isomers, the boost in resolving power provided by UHPLC is often the key to success.[2][3]

Q6: My method will be used for LC-MS. Are there any special considerations for halogenated compounds?

Answer: Yes. The primary consideration is the volatility of your mobile phase additives. Non-volatile salts like phosphate buffers will precipitate in the mass spectrometer source and must be avoided.[16][17]

  • Use Volatile Modifiers: Stick to formic acid, acetic acid, ammonium formate, and ammonium acetate.

  • Avoid TFA (if possible): While trifluoroacetic acid (TFA) provides excellent chromatography, it is a strong ion-pairing agent that can cause significant ion suppression in the MS source, particularly in positive electrospray ionization (ESI) mode.[27] If you must use TFA for separation, keep the concentration as low as possible (e.g., 0.02-0.05%). Often, a switch to formic acid with slight re-optimization can provide acceptable chromatography with much better MS sensitivity.

Additionally, the presence of chlorine or bromine atoms gives your compounds a distinct isotopic pattern in the mass spectrum, which is highly useful for confirmation.[28][29] For example, a compound with one chlorine atom will have an M+2 peak that is approximately one-third the intensity of the molecular ion peak.

References

Minimizing side products in Knoevenagel condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate common experimental challenges. The Knoevenagel condensation is a cornerstone of C-C bond formation, pivotal in the synthesis of a vast array of fine chemicals, pharmaceuticals, and functional polymers.[1][2][3][4][5] Achieving high yields and minimizing side products is critical for efficient and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel condensation, and how does it influence side product formation?

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][6] The reaction is typically catalyzed by a weak base.[7][8]

The mechanism proceeds in three main steps:

  • Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[2]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate (an aldol addition product).[9][10]

  • Dehydration: The β-hydroxy intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[9][10]

Understanding this mechanism is key to troubleshooting. For instance, a base that is too strong can lead to undesired self-condensation of the aldehyde or ketone starting material.[1][7][8] Conversely, a base that is too weak will not efficiently deprotonate the active methylene compound, resulting in a sluggish or incomplete reaction.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is the likely cause?

A common side reaction in the Knoevenagel condensation is the Michael addition of a second molecule of the active methylene compound to the newly formed α,β-unsaturated product.[1][7][11] This is more prevalent with highly reactive methylene compounds and can be exacerbated by prolonged reaction times.

To minimize Michael addition:

  • Control Stoichiometry: Use a 1:1 stoichiometric ratio of the carbonyl compound and the active methylene compound. In some cases, a slight excess of the carbonyl compound may be beneficial.[1][12]

  • Optimize Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to quench the reaction once the desired product is formed, preventing further reaction.[12]

  • Catalyst Choice: The choice of catalyst can influence the rate of the Michael addition. Experimenting with different weak bases may help to improve selectivity.

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the common culprits?

Low yields in a Knoevenagel condensation can arise from several factors:[7][8]

  • Inefficient Water Removal: The condensation produces water as a byproduct.[1][12] The accumulation of water can inhibit the reaction equilibrium.[12][13]

  • Suboptimal Catalyst: The catalyst may be inactive or its concentration may not be optimal.[1][8]

  • Poor Solvent Choice: The solvent polarity plays a crucial role in the reaction kinetics.[1][7][9][10]

  • Low Reactivity of Starting Materials: The acidity of the active methylene compound is critical for efficient deprotonation.[8]

Q4: Can decarboxylation be a side reaction?

Yes, particularly when using active methylene compounds containing a carboxylic acid group, such as malonic acid. This is known as the Doebner modification .[6] The condensation is often accompanied by decarboxylation, especially when pyridine is used as the solvent at elevated temperatures.[6][14] If decarboxylation is undesired, it is crucial to use ester derivatives of malonic acid (e.g., diethyl malonate) and carefully control the reaction temperature.[15][16] Decarboxylation of malonic acid derivatives typically occurs at elevated temperatures, often above 150 °C when heated neat.[17] The reaction proceeds through a cyclic, concerted transition state.[15]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during Knoevenagel condensation reactions.

Issue 1: Significant Formation of Michael Adduct
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Carefully measure and use a 1:1 ratio of reactants. Consider a slight excess (1.1 eq) of the carbonyl compound.
Prolonged Reaction Time Monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the Michael adduct.[12]
Highly Reactive Methylene Compound Consider using a less reactive derivative if possible. Alternatively, lower the reaction temperature to decrease the rate of the Michael addition.
Catalyst Choice Screen different weak bases (e.g., piperidine, pyridine, triethylamine) to find one that favors the desired condensation over the subsequent Michael addition.[1][7]
Issue 2: Self-Condensation of the Carbonyl Compound
Potential Cause Troubleshooting Steps
Base is too Strong Switch to a weaker base. For example, if using an alkoxide, try an amine like piperidine or pyridine.[1][7][18]
High Catalyst Concentration Reduce the amount of catalyst used. Typically, 0.1 equivalents are sufficient.[7]
High Reaction Temperature Perform the reaction at a lower temperature. Some Knoevenagel condensations can proceed efficiently at room temperature.[12]
Issue 3: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Water Removal Use a Dean-Stark apparatus to azeotropically remove water, especially with non-polar solvents like toluene.[1][7] Alternatively, add molecular sieves to the reaction mixture.[1][13]
Suboptimal Solvent The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF can accelerate both the initial addition and the dehydration step.[9][10] Protic solvents like ethanol can also be effective.[19] A solvent screen is often recommended.
Inactive Catalyst Use a fresh or purified catalyst. Ensure the catalyst is appropriate for the acidity of your active methylene compound. For some substrates, alternative catalysts like L-proline or boric acid may be more effective.[1][11][20]
Low Reaction Temperature While high temperatures can cause side reactions, some reactions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor for product formation and side products.[12]

Experimental Protocols

Protocol 1: General Knoevenagel Condensation with Piperidine Catalyst

This protocol is a starting point for the condensation of an aldehyde with an active methylene compound.

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add a suitable solvent (e.g., ethanol, 10 mL).[12]

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add piperidine (0.1 mmol) to the reaction mixture.[12]

  • Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol).[12]

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[7]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is recommended when the reaction equilibrium is unfavorable.

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[1][7]

  • Add the aldehyde (1.0 mmol) and the active methylene compound (1.0-1.2 mmol) to the flask.

  • Add a solvent that forms an azeotrope with water (e.g., toluene).[1][7]

  • Add the catalyst (e.g., piperidine, 0.1 mmol).[7]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the starting materials are consumed (as monitored by TLC).[7]

  • Work up the reaction as described in Protocol 1.

Visualizing Reaction Pathways

To better understand the competitive nature of the Knoevenagel condensation and its primary side reactions, the following diagrams illustrate the key pathways.

Knoevenagel_Pathways cluster_start Starting Materials cluster_main Desired Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + Active Methylene (Weak Base) Self-Condensation Self-Condensation Aldehyde->Self-Condensation + Aldehyde (Strong Base) Active Methylene Active Methylene Active Methylene->Knoevenagel Adduct Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct + Active Methylene (Excess Reactant/Time) Troubleshooting_Workflow start Low Yield Observed check_water Is water being removed? start->check_water check_catalyst Is the catalyst optimal? check_water->check_catalyst Yes solution_water Use Dean-Stark or molecular sieves check_water->solution_water No check_temp Is temperature optimized? check_catalyst->check_temp Yes solution_catalyst Screen weaker/stronger bases or alternative catalysts check_catalyst->solution_catalyst No check_solvent Is solvent polarity suitable? check_temp->check_solvent Yes solution_temp Systematically vary temperature check_temp->solution_temp No solution_solvent Screen a range of polar/aprotic solvents check_solvent->solution_solvent No

References

Technical Support Center: Catalyst Selection for 2,4-Dichloro-6-fluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-6-fluorobenzaldehyde. We will explore the critical role of catalyst selection in navigating the complexities of formylation reactions on electron-deficient aromatic systems, offering troubleshooting advice and detailed protocols to ensure successful, high-yield synthesis.

Section 1: Strategic Overview of Synthesis and Catalyst Selection

The synthesis of this compound primarily involves the introduction of a formyl group (-CHO) onto the 1,3-dichloro-5-fluorobenzene backbone.[1][2][3] Due to the presence of three electron-withdrawing halogen substituents, the aromatic ring is significantly deactivated, making electrophilic aromatic substitution challenging. The choice of catalytic system is therefore the most critical parameter for a successful reaction.

The primary synthetic routes are variations of the Friedel-Crafts acylation, specifically formylation reactions.[4] The two most relevant methods are the Gattermann-Koch reaction and the Vilsmeier-Haack reaction.[5][6] However, their effectiveness is dictated by the reactivity of the aromatic substrate.

Q: How do I choose the right synthetic pathway for a deactivated substrate like 1,3-dichloro-5-fluorobenzene?

A: The choice depends on the electrophilicity of the formylating agent.

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7][8] The active electrophile, a chloroiminium ion, is relatively weak.[7] Consequently, the Vilsmeier-Haack reaction is most effective for electron-rich aromatic or heteroaromatic compounds.[9][10][11] It is generally unsuitable for the highly deactivated 1,3-dichloro-5-fluorobenzene ring.

  • Gattermann-Koch Reaction (and related Friedel-Crafts Acylations): This approach utilizes a more potent electrophile. In the classic Gattermann-Koch reaction, carbon monoxide (CO) and hydrogen chloride (HCl) react in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and a co-catalyst (e.g., copper(I) chloride) to form a highly reactive formyl cation or a related species.[6][12][13] This powerful electrophile is capable of reacting with deactivated aromatic rings.[14] Therefore, a Gattermann-Koch or a similar Friedel-Crafts formylation is the recommended strategy.

Synthesis_Decision_Flow Start Start: Synthesize This compound Substrate Substrate: 1,3-Dichloro-5-fluorobenzene Start->Substrate Check_Reactivity Assess Ring Reactivity Substrate->Check_Reactivity Electron_Rich Electron-Rich Ring Check_Reactivity->Electron_Rich High Electron_Poor Electron-Poor (Deactivated) Ring Check_Reactivity->Electron_Poor Low Vilsmeier Vilsmeier-Haack Reaction (Weak Electrophile) Electron_Rich->Vilsmeier Gattermann Gattermann-Koch / Friedel-Crafts (Strong Electrophile) Electron_Poor->Gattermann Conclusion Recommended Path for 1,3-dichloro-5-fluorobenzene Gattermann->Conclusion

Caption: Decision workflow for selecting the appropriate formylation method.

Section 2: Deep Dive into Lewis Acid Catalysis for Formylation

Q: Which Lewis acid catalyst is best for the formylation of 1,3-dichloro-5-fluorobenzene?

A: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid used for Friedel-Crafts reactions involving deactivated substrates.[4][15] However, other Lewis acids can also be considered. The choice involves a trade-off between reactivity, cost, and handling requirements.

CatalystFormulaRelative ReactivityKey Characteristics & Considerations
Aluminum Chloride AlCl₃Very HighThe industry standard for difficult acylations.[4] Highly hygroscopic; must be handled under anhydrous conditions to prevent deactivation.[16][17] Often required in stoichiometric amounts as it complexes with the product aldehyde.[18]
Iron(III) Chloride FeCl₃HighA common, less expensive alternative to AlCl₃.[15][19] Also moisture-sensitive. Can be effective, but may require higher temperatures or longer reaction times.
Zinc Chloride ZnCl₂ModerateMilder Lewis acid.[15] Often used in situ in the Gattermann reaction (with Zn(CN)₂) to generate the catalyst and HCN reactant.[12] May not be sufficiently reactive for this specific deactivated substrate.
Titanium Tetrachloride TiCl₄Moderate to HighA liquid Lewis acid, which can be easier to handle than solid AlCl₃.[15] Its activity is generally lower than AlCl₃ for these types of reactions.

For the synthesis of this compound, Aluminum Chloride (AlCl₃) is the recommended catalyst due to its high activity, which is necessary to overcome the deactivated nature of the starting material.

Q: What is the mechanistic role of the AlCl₃ catalyst?

A: The Lewis acid catalyst's primary role is to generate a highly reactive electrophile from the formylating agent.[4] In a Gattermann-Koch reaction, AlCl₃ interacts with the reactants (CO and HCl) to generate the electrophilic species, believed to be the formyl cation, [HCO]⁺.[12][14][17] This cation is a powerful electrophile that can then be attacked by the π-electrons of the aromatic ring, initiating the electrophilic aromatic substitution process.[14]

Catalytic_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup & Catalyst Deactivation CO Carbon Monoxide (CO) Formyl_Cation Formyl Cation [HCO]⁺ (Active Electrophile) CO->Formyl_Cation + HCl Hydrogen Chloride (HCl) HCl->Formyl_Cation + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Formyl_Cation + AlCl4 [AlCl₄]⁻ Substrate 1,3-Dichloro-5-fluorobenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Substrate->Sigma_Complex + [HCO]⁺ Sigma_Complex->AlCl4 stabilized by Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ (restores aromaticity) Workup Aqueous Workup (H₂O) Product_Complex->Workup Final_Product This compound Workup->Final_Product Releases Product

Caption: Mechanism of Lewis acid-catalyzed formylation.

Section 3: Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield. What are the most likely causes?

A: This is a common issue when working with deactivated substrates and sensitive catalysts. The primary culprits are related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture.[16] Any water in the solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive.[17] The catalyst can also be "poisoned" by certain functional groups.[16]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product aldehyde forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[17][18]

    • Solution: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the 1,3-dichloro-5-fluorobenzene.

  • Poor Reagent Quality: The purity of the starting 1,3-dichloro-5-fluorobenzene is critical.[1][3] Impurities can interfere with the reaction.

    • Solution: Use high-purity starting material (≥99%). Verify purity by GC or NMR before starting the reaction.

  • Incorrect Temperature: Formylation reactions often have a specific temperature window for optimal performance.[20]

    • Solution: Maintain the recommended reaction temperature precisely. For Gattermann-Koch, this can range from 25 to 50 °C, but it must be carefully controlled.[21]

Problem 2: Formation of Byproducts

Q: My GC-MS analysis shows multiple peaks besides my desired product. What are these impurities?

A: Byproduct formation can arise from side reactions or incomplete reactions.

  • Isomeric Products: While the directing effects of the halogens strongly favor formylation at the C2 position (ortho to fluorine, para to one chlorine, and ortho to the other), trace amounts of other isomers are possible, though unlikely in this specific case due to steric hindrance.

    • Solution: Optimize reaction conditions (temperature, catalyst) to improve regioselectivity. Purification by column chromatography is usually effective at separating isomers.[22]

  • Hydrolysis of Starting Material: If there is water contamination, the formylating agent can be consumed, and the catalyst deactivated.

    • Solution: Strictly adhere to anhydrous conditions as described above.

  • Unreacted Starting Material: A significant peak for 1,3-dichloro-5-fluorobenzene indicates an incomplete reaction.

    • Solution: Increase reaction time, check catalyst activity, or slightly increase the temperature. Monitor the reaction progress using TLC or GC to determine the point of maximum conversion.[23]

Problem 3: Difficult Product Purification

Q: I'm struggling to isolate a pure product after the reaction workup. What is the best procedure?

A: Proper workup is essential for separating the product from the aluminum salts and other impurities.

  • Ineffective Quenching: The AlCl₃-product complex must be carefully hydrolyzed.

    • Solution: Slowly and carefully pour the reaction mixture onto crushed ice, often with the addition of concentrated HCl. This exothermic process should be done in a well-ventilated fume hood with adequate cooling.

  • Emulsion Formation during Extraction: The presence of aluminum salts can lead to emulsions during the solvent extraction phase.

    • Solution: After quenching, ensure the aqueous layer is strongly acidic. Use a larger volume of solvent for extraction and consider adding brine (saturated NaCl solution) to help break up emulsions.

  • Final Purification: The crude product will likely contain unreacted starting material and minor impurities.

    • Solution: For final purification, use either fractional distillation under reduced pressure or silica gel column chromatography.[22] TLC should be used to determine an appropriate solvent system (e.g., hexane/ethyl acetate) for chromatography.[22]

Section 4: Experimental Protocol

Gattermann-Koch Formylation of 1,3-Dichloro-5-fluorobenzene

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety equipment.

Materials:

  • 1,3-Dichloro-5-fluorobenzene (≥99% purity)

  • Aluminum chloride (anhydrous, ≥99%)

  • Copper(I) chloride

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and pressure gauge

  • Carbon monoxide (high purity)

  • Hydrogen chloride (gas)

Procedure:

  • Reactor Setup: Assemble a clean, oven-dried high-pressure reactor under a nitrogen atmosphere.

  • Charging Reagents: To the reactor, add anhydrous solvent and a catalytic amount of copper(I) chloride.

  • Catalyst Addition: Under a strict inert atmosphere, carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solvent.

  • Substrate Addition: Add 1,3-dichloro-5-fluorobenzene (1.0 equivalent) to the mixture.

  • Reaction Conditions: Seal the reactor. Pressurize with carbon monoxide to the desired pressure (e.g., 50-100 atm) and then introduce hydrogen chloride gas.[21]

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 40-50 °C) with vigorous stirring. Monitor the reaction progress by checking the pressure drop of CO.[21]

  • Quenching: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess gas into a scrubber. Slowly transfer the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[22]

Section 5: Frequently Asked Questions (FAQs)

Q1: What safety precautions are necessary when working with AlCl₃ and CO? A1: Aluminum chloride reacts violently with water and is corrosive. Handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Carbon monoxide is a toxic, odorless, and flammable gas. All manipulations must be conducted in a high-pressure reactor inside a well-ventilated fume hood equipped with a CO detector.

Q2: Can I use a heterogeneous catalyst to simplify purification? A2: While heterogeneous catalysts (like zeolites or solid superacids) are desirable for easier separation, their application in Friedel-Crafts acylations of deactivated arenes is challenging. The harsh conditions and potential for catalyst fouling often limit their effectiveness compared to homogeneous Lewis acids like AlCl₃.

Q3: Why is a co-catalyst like CuCl sometimes required in the Gattermann-Koch reaction? A3: The presence of a co-catalyst like copper(I) chloride is often necessary, especially when the reaction is not performed under very high pressure.[12][13] It is believed to facilitate the reaction between carbon monoxide and HCl, aiding in the formation of the active electrophile.[13]

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2,4-Dichloro-6-fluorobenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 2,4-Dichloro-6-fluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive purity assessment of this compound, empowering you to select and implement the most appropriate techniques for your quality control needs.

The Imperative of Purity: Why This Matters

This compound is a substituted aromatic aldehyde whose reactivity is harnessed in the synthesis of complex molecules. The presence of impurities, which can arise from the manufacturing process or degradation, can have significant consequences:

  • Side Reactions: Impurities can lead to unintended side reactions, reducing the yield and purity of the desired product.

  • Altered Biological Activity: Even small amounts of structurally similar impurities can exhibit different pharmacological or toxicological profiles.

  • Regulatory Scrutiny: Regulatory bodies worldwide mandate stringent purity requirements for pharmaceutical ingredients.

Therefore, the use of robust, validated, and specific analytical methods is a cornerstone of good manufacturing practice (GMP) and drug development. This guide will focus on the two most powerful and widely used chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chapter 1: Gas Chromatography (GC) for Potency and Volatile Impurity Profiling

Principle and Rationale: The Power of Volatility

Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The underlying principle involves the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The choice of detector is critical and is dictated by the analytical objective:

  • Flame Ionization Detector (FID): A robust and universally applicable detector for organic compounds. It provides excellent sensitivity and a wide linear range, making it ideal for potency determination (assay) and quantification of known impurities.

  • Mass Spectrometer (MS): When coupled with GC, a mass spectrometer provides unparalleled specificity. It not only separates the components but also provides structural information based on their mass-to-charge ratio and fragmentation patterns. This makes GC-MS the gold standard for identifying unknown impurities and confirming the identity of the main component.

Detailed Experimental Protocol: A Validated Approach

This protocol is adapted from established methods for structurally related halogenated benzaldehydes and is suitable for the purity assessment of this compound.[1]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent, such as acetonitrile or dichloromethane, in a volumetric flask.

  • Prepare a series of calibration standards of a certified reference material of this compound in the same solvent.

2. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and an FID or MS detector.

  • Column: A mid-polarity column such as a DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) is recommended for good separation of halogenated aromatic compounds.[1]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C, hold for 2 minutes.

  • Detector Temperature:

    • FID: 280°C.

    • MS Transfer Line: 280°C.

  • MS Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • For purity analysis, calculate the area percentage of all impurity peaks relative to the total peak area.

  • For assay, construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from this curve.

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve injector Injector (250°C) dissolve->injector column DB-624 Column (Temp. Program) injector->column detector Detector (FID or MS) column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify Purity/ Assay chromatogram->quantify cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve injector Autosampler dissolve->injector pump Pump (Mobile Phase) pump->injector column C18 Column (30°C) injector->column detector DAD Detector column->detector chromatogram Obtain Chromatogram & UV Spectra detector->chromatogram quantify Quantify Purity/ Assay chromatogram->quantify

References

A Senior Application Scientist's Guide to Benzaldehyde Quantification: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of aromatic aldehydes, such as benzaldehyde, is paramount. Benzaldehyde can be a key starting material, an intermediate, a final product, or a degradant of active pharmaceutical ingredients (APIs) and excipients like benzyl alcohol.[1][2] Its presence, even in trace amounts, can have implications for product safety and efficacy, necessitating robust and reliable analytical methods for its measurement.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques for benzaldehyde quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, practical applications, and performance characteristics of each method, supported by experimental protocols and data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

The Deciding Factor: Volatility vs. Solubility

The choice between GC and HPLC fundamentally hinges on the physical properties of the analyte and the sample matrix.[3] GC is the domain of compounds that are volatile or can be made volatile without decomposing.[4][5] HPLC, conversely, is the workhorse for analytes that are soluble in a liquid, accommodating a vast range of non-volatile and thermally sensitive molecules.[6][7]

  • Gas Chromatography (GC): This technique separates compounds based on their boiling points and affinity for a stationary phase within a column.[8] A sample is vaporized and carried by an inert gas (the mobile phase) through the column.[9] Benzaldehyde, with a boiling point of 179°C, is sufficiently volatile, making it an excellent candidate for GC analysis.[10] GC offers high resolution, speed, and sensitivity, particularly with a Flame Ionization Detector (FID), which is robust and provides a near-universal response for organic compounds.[5][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For benzaldehyde, a non-polar stationary phase (like C18) is typically used in a reverse-phase mode, where a polar mobile phase elutes compounds based on their hydrophobicity.[12] Since benzaldehyde possesses a chromophore (the benzene ring and carbonyl group), it can be readily detected by a UV-Vis detector, a standard component of most HPLC systems.[13] HPLC is exceptionally versatile and is often the method of choice when the sample matrix is complex or when analyzing benzaldehyde alongside non-volatile compounds.[14]

Head-to-Head Comparison: Performance Metrics

The selection of an analytical method must be grounded in its performance capabilities. The following table summarizes key quantitative metrics for typical GC-FID and HPLC-UV methods for benzaldehyde quantification.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Rationale & Insights
Principle Separation of volatile compounds based on boiling point and polarity.[9]Separation based on partitioning between liquid mobile and solid stationary phases.[6]GC is ideal for naturally volatile analytes like benzaldehyde. HPLC is more versatile for samples in complex liquid matrices.
Sample Prep Simple dilution in an organic solvent (e.g., chloroform, toluene).[2][15]Simple dilution in the mobile phase.[16]Both methods feature straightforward sample preparation. GC requires a volatile solvent, while HPLC requires miscibility with the mobile phase.
Run Time Typically faster (e.g., < 10 minutes).[1]Can be longer (e.g., 10-20 minutes) depending on the complexity of the separation.[17][18]GC's use of a gaseous mobile phase and temperature programming often leads to faster analysis times for simple mixtures.[19]
Sensitivity (LOQ) High sensitivity, LOQ ~0.4 µg/mL.[2]Good sensitivity, LOQ can be in a similar or slightly higher range depending on the detector.[20]GC-FID is renowned for its high sensitivity to hydrocarbons. HPLC sensitivity is detector-dependent but excellent for UV-active compounds.
Linearity Excellent, typically over a wide concentration range (e.g., 0.5-100 µg/mL).[2]Excellent, with correlation coefficients (r²) often >0.999.[16][21]Both techniques provide a linear response suitable for accurate quantification.
Precision (RSD%) High precision, with RSD values typically < 2.5%.[2]High precision, with RSD values typically < 1.0%.[16]Both methods are highly precise and reproducible when properly validated.
Cost of Operation Generally lower due to the use of inexpensive carrier gases (He, N₂).[19]Generally higher due to the cost of HPLC-grade solvents (e.g., acetonitrile) and disposal.[17][22]The ongoing cost of solvents makes HPLC a more expensive technique to operate long-term.
Common Detector Flame Ionization Detector (FID).[23]UV-Vis / Diode Array Detector (DAD).[20]FID is a robust, universal detector for organics. UV/DAD offers high selectivity for chromophoric compounds like benzaldehyde.

Experimental Workflow Visualization

To better illustrate the practical steps involved, the following diagrams outline the typical workflows for benzaldehyde quantification using GC and HPLC.

GC_Workflow GC-FID Workflow for Benzaldehyde Analysis cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Containing Benzaldehyde Dilution Dilute with Organic Solvent (e.g., Chloroform) Sample->Dilution Add_IS Add Internal Standard (e.g., 3-Chlorobenzaldehyde) Dilution->Add_IS Injection Inject into GC Inlet (Vaporization) Add_IS->Injection Separation Separation on Capillary Column (e.g., OV-101) Detection Detection by FID Integration Integrate Peak Areas (Benzaldehyde & IS) Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

GC-FID Workflow for Benzaldehyde Analysis

HPLC_Workflow HPLC-UV Workflow for Benzaldehyde Analysis cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Containing Benzaldehyde Dilution Dissolve/Dilute in Mobile Phase Sample->Dilution Filter Filter through 0.45 µm Syringe Filter Dilution->Filter Injection Inject into HPLC System Filter->Injection Separation Separation on C18 Column Detection Detection by UV Detector (e.g., 254 nm) Integration Integrate Peak Area Detection->Integration Quantification Quantify using External Standard Curve Integration->Quantification Report Generate Report Quantification->Report

HPLC-UV Workflow for Benzaldehyde Analysis

Detailed Experimental Protocols

A robust analytical method is built on a well-defined and validated protocol.[24] The following sections provide self-validating, step-by-step methodologies for quantifying benzaldehyde using both GC-FID and HPLC-UV.

Protocol 1: Quantification of Benzaldehyde by GC-FID

This method is ideal for determining benzaldehyde in samples where it may be present as a volatile impurity or in simple matrices. The use of an internal standard (IS) is crucial for achieving high precision and accuracy, as it corrects for variations in injection volume and detector response.[2]

1. Materials and Reagents:

  • Benzaldehyde (analytical standard)

  • 3-Chlorobenzaldehyde (Internal Standard)

  • Chloroform or Toluene (GC grade)

  • Sample containing benzaldehyde

2. Instrumentation:

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).[15]

  • Capillary Column: Fused silica column coated with a non-polar stationary phase like OV-101 or equivalent (e.g., 25 m x 0.53 mm i.d., 0.5 µm film thickness).[2]

  • Carrier Gas: Helium or Nitrogen.[10]

3. Preparation of Solutions:

  • Internal Standard Stock Solution (IS): Accurately weigh and dissolve 3-chlorobenzaldehyde in chloroform to prepare a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of benzaldehyde standard into solutions containing a fixed concentration of the IS. A typical range would be 0.5-100 µg/mL of benzaldehyde.[2]

  • Sample Preparation: Accurately weigh or pipette the sample into a volumetric flask. Add a fixed volume of the IS stock solution and dilute to volume with chloroform. The final concentration should fall within the calibration range.

4. GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 250°C[10]

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 220°C, and hold for 1 minute.[10] This program ensures good separation from related substances like benzyl alcohol.

  • Carrier Gas Flow: Set according to column manufacturer's recommendations.

  • Injection Volume: 1 µL (split mode)

5. Data Analysis and Validation:

  • System Suitability: Inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area ratio (benzaldehyde/IS) should be <2%.

  • Linearity: Plot the peak area ratio (analyte/IS) against the concentration of benzaldehyde for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Calculate the concentration of benzaldehyde in the sample using the generated linear regression equation.

Protocol 2: Quantification of Benzaldehyde by Reverse-Phase HPLC-UV

This method is highly suitable for quantifying benzaldehyde in complex liquid formulations, such as injectable drugs, where non-volatile excipients are present.[16]

1. Materials and Reagents:

  • Benzaldehyde (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid or Phosphoric Acid (analytical grade)

  • Sample containing benzaldehyde

2. Instrumentation:

  • HPLC system with a UV-Vis or DAD detector.[16]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of water, acetonitrile, and glacial acetic acid (e.g., 760:240:5, v/v/v).[16] Filter through a 0.45 µm membrane filter and degas.

  • Calibration Standards: Prepare a series of calibration standards by accurately diluting the benzaldehyde standard stock solution with the mobile phase to achieve concentrations across the desired working range.

  • Sample Preparation: Accurately weigh or pipette the sample and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC-UV Conditions:

  • Flow Rate: 1.0 - 2.0 mL/min.[16]

  • Column Temperature: 25°C (ambient).[16]

  • Injection Volume: 20 µL.[16]

  • Detection Wavelength: 254 nm.[16][25] Benzaldehyde exhibits strong absorbance at this wavelength, providing good sensitivity.

  • Run Time: Approximately 15-20 minutes to ensure elution of all components.

5. Data Analysis and Validation:

  • System Suitability: Inject a mid-range standard five times. The RSD of the benzaldehyde peak area and retention time should be <2%.

  • Linearity: Plot the peak area of benzaldehyde against its concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.[16]

  • Accuracy/Recovery: Spike a blank matrix with known concentrations of benzaldehyde and analyze. The recovery should be within 98-102%.[16]

  • Quantification: Determine the concentration of benzaldehyde in the sample using the external standard calibration curve.

Conclusion and Recommendations

Both GC and HPLC are powerful, reliable, and accurate techniques for the quantification of benzaldehyde. The ultimate choice is dictated by the specific analytical needs, sample matrix, available instrumentation, and operational considerations.

Choose Gas Chromatography (GC) when:

  • The primary goal is analyzing for volatile impurities or residual solvents.

  • High throughput and rapid analysis times are critical.[19]

  • The sample matrix is simple and does not contain non-volatile components that could contaminate the GC inlet or column.

  • Minimizing operational cost is a priority, as carrier gases are significantly cheaper than HPLC solvents.[17]

Choose High-Performance Liquid Chromatography (HPLC) when:

  • Analyzing benzaldehyde in complex liquid formulations (e.g., injectables, oral solutions) containing non-volatile APIs or excipients.[16][20]

  • Simultaneous analysis of benzaldehyde and its non-volatile degradation products (like benzoic acid) is required.

  • The analyte is thermally sensitive or prone to degradation at the high temperatures used in GC.[7]

  • A UV-Vis/DAD detector is preferred for its selectivity and ability to provide spectral information for peak purity assessment.

By understanding the fundamental strengths and limitations of each technique, and by implementing a robust, validated protocol, researchers can confidently and accurately quantify benzaldehyde, ensuring the quality, safety, and integrity of their products.

References

A Comparative Guide to Titrimetric Assay for Aldehyde Content Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of aldehydes is paramount. These carbonyl compounds can be critical intermediates, impurities, or active moieties whose concentration directly impacts product safety and efficacy. While chromatographic methods offer high sensitivity, titrimetric assays remain a cornerstone for their robustness, cost-effectiveness, and ease of implementation. This guide provides an in-depth comparison of common titrimetric methods for aldehyde determination, supported by experimental data and procedural rationale, to empower researchers in selecting and executing the most appropriate assay for their needs.

Foundational Principles of Aldehyde Titrimetry

Titrimetric analysis for aldehydes hinges on a stoichiometric chemical reaction between the aldehyde and a reagent.[1] The endpoint of this reaction, where all the aldehyde has been consumed, is typically visualized by a color change of an indicator or measured potentiometrically.[1] The concentration of the aldehyde is then calculated from the volume and concentration of the titrant used. The choice of method is dictated by the specific aldehyde's reactivity, the sample matrix, and the desired level of precision.

Key Titrimetric Methodologies: A Comparative Analysis

Hydroxylamine Hydrochloride Method

This is one of the most widely employed methods for the determination of aldehydes and ketones.[2] It is based on the oximation reaction where the carbonyl group reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid.[3][4] The liberated acid is then titrated with a standardized base, typically sodium hydroxide or potassium hydroxide.[4][5]

Mechanism:

R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl

The amount of acid liberated is directly proportional to the amount of aldehyde present.

dot

Figure 1: Workflow of the Hydroxylamine Hydrochloride Method.

Advantages:

  • Broad Applicability: This method is effective for a wide range of aliphatic, aromatic, and alicyclic aldehydes.[6]

  • Good Precision: When optimized, the method offers a precision of ±1% or better.[6]

Disadvantages:

  • Equilibrium Limitations: For some sterically hindered aldehydes, the oximation reaction may not go to completion due to unfavorable equilibrium.[6] The use of a base like pyridine can help to drive the reaction forward by neutralizing the liberated HCl.[6]

  • Interference from Ketones: Ketones also react with hydroxylamine hydrochloride, leading to overestimation of the aldehyde content if present in the sample.[7]

  • Slow Reaction Rate: Some reactions may require heating or extended reaction times to reach completion.[2][8]

Sodium Bisulfite Addition Method

This method is based on the reversible nucleophilic addition of bisulfite to the carbonyl group of an aldehyde to form a water-soluble α-hydroxy sulfonate (bisulfite adduct).[9][10] The excess unreacted bisulfite is then titrated with a standard iodine solution.

Mechanism:

R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃Na

Advantages:

  • Selectivity: This method is highly selective for aldehydes and unhindered methyl ketones.[11] Sterically hindered ketones react slowly or not at all.

  • Purification Potential: The formation of the water-soluble adduct allows for the separation of aldehydes from other organic compounds by extraction.[9][12] The aldehyde can then be regenerated by treating the adduct with an acid or base.[12]

Disadvantages:

  • Reversibility: The reaction is reversible, and the position of the equilibrium is dependent on factors like temperature and pH.[10]

  • Side Reactions: Aldehydes can undergo side reactions, such as the bisulfite addition consuming water, which can lead to inaccurate results in Karl Fischer titrations for water content.[13]

  • Air Oxidation: The sodium bisulfite solution is susceptible to air oxidation, requiring fresh preparation and standardization.

dot

Figure 2: Workflow of the Sodium Bisulfite Addition Method.

Oxidimetric Methods

These methods involve the oxidation of the aldehyde to a carboxylic acid using a standard oxidizing agent.[14][15] The excess oxidizing agent is then determined by a back-titration.

Common Oxidizing Agents:

  • Iodine (in alkaline medium): Formaldehyde can be determined by reacting it with excess iodine in a sodium hydroxide solution.[16] The unreacted iodine is then titrated with a standard sodium thiosulfate solution.

  • Potassium Dichromate (in acidic medium): Aldehydes can be oxidized by an acidified solution of potassium dichromate(VI). The orange dichromate(VI) ions are reduced to green chromium(III) ions.[14][15]

Advantages:

  • Direct Measurement: These methods can be direct, where the consumption of the oxidizing agent is measured.

  • Applicable to Specific Aldehydes: Certain oxidimetric methods are well-suited for specific aldehydes like formaldehyde.

Disadvantages:

  • Lack of Selectivity: Many other organic compounds can also be oxidized by these reagents, leading to significant interference.

  • Harsh Reaction Conditions: The use of strong oxidizing agents and acidic or alkaline media may not be suitable for sensitive samples.

  • Destructive: The aldehyde is consumed and converted into a carboxylic acid during the assay.[14]

Performance Comparison: A Data-Driven Perspective

MethodPrincipleTypical AldehydesAdvantagesDisadvantagesTypical Precision
Hydroxylamine Hydrochloride Oximation & Acid-Base TitrationAliphatic, Aromatic, AlicyclicBroad applicability, good precision.[6]Interference from ketones, potential for incomplete reaction.[6][7]±1% or better[6]
Sodium Bisulfite Addition Nucleophilic Addition & Redox TitrationAldehydes, Unhindered KetonesHigh selectivity for aldehydes, allows for purification.[9][11]Reversible reaction, reagent instability.[10]Variable, depends on conditions
Oxidimetric (Iodometry) Redox TitrationFormaldehydeSimple for specific aldehydes.Lack of selectivity, harsh conditions.Variable

Experimental Protocols

Protocol: Aldehyde Determination by the Hydroxylamine Hydrochloride Method

This protocol is adapted for the general determination of aldehydes.

Reagents:

  • 0.5 N Hydroxylamine Hydrochloride Solution

  • 0.5 N Sodium Hydroxide (standardized)

  • Bromophenol Blue Indicator

Procedure:

  • Accurately weigh a sample containing a known approximate amount of aldehyde into a glass-stoppered flask.

  • Add 50 mL of the 0.5 N hydroxylamine hydrochloride solution.

  • Add a few drops of bromophenol blue indicator.

  • Stopper the flask and allow it to stand for a specified time (this may vary from 10 minutes to several hours depending on the aldehyde's reactivity; heating may be required for less reactive aldehydes).[2][6]

  • Prepare a blank by mixing 50 mL of the hydroxylamine hydrochloride solution with the same amount of solvent used for the sample and a few drops of indicator.

  • Titrate the liberated hydrochloric acid in both the sample and blank flasks with standardized 0.5 N sodium hydroxide until the color matches the endpoint of the blank.

  • The difference in the volume of NaOH used for the sample and the blank is used to calculate the aldehyde content.

Calculation: Aldehyde Content (%) = ((V_blank - V_sample) * N_NaOH * MW_aldehyde) / (W_sample * 10)

Where:

  • V_blank = Volume of NaOH for blank (mL)

  • V_sample = Volume of NaOH for sample (mL)

  • N_NaOH = Normality of NaOH

  • MW_aldehyde = Molecular weight of the aldehyde

  • W_sample = Weight of the sample (g)

Protocol: Aldehyde Determination by the Sodium Bisulfite Method (for Formaldehyde)

This protocol is a common procedure for the determination of formaldehyde.[17][18]

Reagents:

  • 1 M Sodium Sulfite Solution

  • 1 N Hydrochloric Acid (standardized)

  • Phenolphthalein Indicator

Procedure:

  • Take 50 mL of 1 M sodium sulfite solution in a 250 mL Erlenmeyer flask.

  • Add 3 drops of phenolphthalein indicator and neutralize with 1 N HCl until the solution becomes colorless.[17]

  • Accurately weigh about 2 g of the formaldehyde sample and add it to the neutralized sodium sulfite solution.

  • Stopper the flask and shake well.

  • Titrate the liberated sodium hydroxide with standardized 1 N HCl until the pink color disappears.[17]

Calculation: Formaldehyde (%) = (V_HCl * N_HCl * 3.003) / W_sample

Where:

  • V_HCl = Volume of HCl used (mL)

  • N_HCl = Normality of HCl

  • 3.003 = milliequivalent weight of formaldehyde * 100

  • W_sample = Weight of the sample (g)

Conclusion and Recommendations

The choice of a titrimetric method for aldehyde content determination requires a careful consideration of the analyte's structure, the sample matrix, and the analytical objective.

  • The Hydroxylamine Hydrochloride method is a versatile and robust choice for a wide array of aldehydes, offering good precision. It is often the method of choice for general aldehyde quantification, especially in quality control settings for essential oils and other complex mixtures.[4][5]

  • The Sodium Bisulfite Addition method excels in its selectivity for aldehydes over most ketones and provides a unique advantage in its ability to be used for purification. It is particularly useful when analyzing mixtures where ketones could interfere.

  • Oxidimetric methods are generally less selective but can be simple and effective for specific aldehydes like formaldehyde, particularly when interfering substances are absent.

For drug development professionals and researchers, it is crucial to validate the chosen method for the specific application to ensure accuracy, precision, and reliability of the results. This guide serves as a foundational resource to navigate the selection and implementation of these classical yet powerful analytical techniques.

References

A Comparative Guide to the Reaction Products of 2,4-Dichloro-6-fluorobenzaldehyde for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of versatile starting materials is paramount. 2,4-Dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde, presents itself as a valuable building block due to the unique reactivity conferred by its electron-withdrawing substituents. This guide provides a comprehensive technical overview of the characterization of its primary reaction products, offering a comparative analysis against alternative substrates, supported by experimental data and detailed protocols.

The presence of two chlorine atoms and a fluorine atom on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon in this compound. This heightened reactivity makes it a prime candidate for a variety of crucial synthetic transformations, including condensation, oxidation, reduction, and carbon-carbon bond-forming reactions. Understanding the nuances of these reactions and the performance of this substrate in comparison to other benzaldehyde derivatives is key to leveraging its full synthetic potential.

I. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds that are pivotal intermediates in the production of pharmaceuticals and fine chemicals.[1] The enhanced electrophilicity of the carbonyl carbon in this compound makes it a highly reactive substrate for this transformation.

Comparative Performance
SubstrateActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)
2-Chloro-6-fluorobenzaldehyde MalononitrilePiperidine/Ethanol30 min~95 (inferred)[2][3]
4-ChlorobenzaldehydeMalononitrileNot specified60 min84[2]
4-NitrobenzaldehydeMalononitrileNot specified5 min99[2]
BenzaldehydeMalononitrileNot specified60 min91[2]
4-MethoxybenzaldehydeMalononitrileNot specified120 min85[2]

Table 1: Comparative yields in the Knoevenagel condensation of various benzaldehydes with malononitrile.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles and can be applied to this compound.[4]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product is expected to precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions Aldehyde 2,4-Dichloro-6- fluorobenzaldehyde Reaction Condensation Aldehyde->Reaction Methylene Malononitrile Methylene->Reaction Catalyst Piperidine Catalyst->Reaction Solvent Ethanol Solvent->Reaction Product 2-((2,4-Dichloro-6-fluorophenyl)methylene) malononitrile Reaction->Product

Knoevenagel condensation workflow.

II. Oxidation to Benzoic Acid Derivatives

The oxidation of this compound yields the corresponding 2,4-dichloro-6-fluorobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Various oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a common and effective choice.

Comparative Performance

The electronic nature of the substituents on the benzaldehyde ring influences the rate of oxidation. While specific comparative kinetic data for this compound is scarce, studies on other substituted benzaldehydes show that electron-withdrawing groups can have a varying effect depending on the oxidant and reaction conditions. For instance, in some oxidations with KMnO₄, electron-donating groups have been found to accelerate the reaction.[2] However, high yields of over 90% are generally achievable for the oxidation of substituted benzaldehydes using phase-transfer catalyzed permanganate oxidation.[5]

Oxidizing AgentSubstrate ExampleSolvent(s)Yield (%)
Potassium PermanganateSubstituted BenzaldehydesEthyl Acetate / Toluene> 90[5]
Sodium Chlorite / HCl2-Chloro-4-fluorobenzaldehydeAcetonitrile / Water90.8[6]

Table 2: Comparative data for oxidation methods of substituted benzaldehydes.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is a general procedure for the oxidation of substituted benzaldehydes and can be adapted for this compound.[6]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Ethyl acetate

  • Water

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in 50 mL of ethyl acetate.

  • Add the phase-transfer catalyst (1 mmol).

  • In a separate beaker, prepare a solution of potassium permanganate (20 mmol) in 50 mL of water.

  • Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • Upon completion, the reaction mixture is worked up by separating the layers and acidifying the aqueous layer to precipitate the carboxylic acid.

  • The product is then extracted, dried, and purified.

Oxidation_Workflow Start Dissolve Aldehyde and Catalyst in Ethyl Acetate Add_KMnO4 Add Aqueous KMnO4 Solution Start->Add_KMnO4 Stir Vigorous Stirring at Room Temp. Add_KMnO4->Stir Workup Separation and Acidification Stir->Workup Product 2,4-Dichloro-6-fluorobenzoic Acid Workup->Product

Oxidation of this compound.

III. Reduction to Benzyl Alcohol Derivatives

The reduction of this compound provides 2,4-dichloro-6-fluorobenzyl alcohol, a useful intermediate in the synthesis of various biologically active molecules. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity.

Comparative Performance

The electron-withdrawing substituents on this compound make the carbonyl carbon more susceptible to nucleophilic attack by the hydride ion from NaBH₄. This suggests that its reduction would be faster compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.[2] High yields are generally expected for the reduction of aldehydes with NaBH₄.[7][8]

SubstrateReducing AgentSolventReaction TimeYield (%)
BenzaldehydeNaBH₄ / Wet Al₂O₃Solvent-free15 minHigh[7]
p-ChlorobenzaldehydeNaBH₄Not specified10 min100[9]
Aromatic Aldehydes (various)NaBH₄ / Wet SiO₂Solvent-free< 3 min93-99[8]

Table 3: Comparative data for the reduction of various aldehydes.

Experimental Protocol: Reduction with Sodium Borohydride

This is a general protocol for the reduction of aldehydes to alcohols.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (10 mmol) in methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (2.5 mmol) in portions.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product, which can be further purified.

Reduction_Workflow Aldehyde 2,4-Dichloro-6- fluorobenzaldehyde Reaction Reduction Aldehyde->Reaction Reagent NaBH4 Reagent->Reaction Solvent Methanol Solvent->Reaction Product 2,4-Dichloro-6- fluorobenzyl Alcohol Reaction->Product

Reduction of the aldehyde to the corresponding alcohol.

IV. Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[10] The reaction of this compound with a phosphorus ylide can generate a variety of substituted styrenes, which are important precursors in polymer and materials science.

Comparative Performance

The electron-withdrawing groups on this compound are expected to enhance its reactivity in the Wittig reaction, leading to faster reaction rates compared to unsubstituted benzaldehyde.[2] The yield of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

AldehydeYlide PrecursorBase/SolventYield (%)
BenzaldehydeBenzyltriphenylphosphonium chloride50% NaOH / DCMNot specified
2-(Benzyloxy)-4-fluorobenzaldehydeBenzyltriphenylphosphonium chloriden-BuLi / THFNot specified

Table 4: General conditions for Wittig reactions of substituted benzaldehydes.

Experimental Protocol: Wittig Reaction with (Methoxymethyl)triphenylphosphonium chloride

This protocol describes a Wittig reaction to form a vinyl ether, which can be subsequently hydrolyzed to the homologous aldehyde.[11]

Materials:

  • This compound

  • (Methoxymethyl)triphenylphosphonium chloride

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and syringe

Procedure:

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting ylide solution at -78 °C for 10 minutes, then allow it to warm to room temperature and stir for 2.5 hours.

  • Cool the solution back to -78 °C and slowly add a solution of this compound (1 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

V. Reductive Amination: Synthesis of Benzylamines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[12] The reaction of this compound with an amine in the presence of a reducing agent can produce a wide range of substituted benzylamines, which are important pharmacophores.

Comparative Performance

The increased electrophilicity of the carbonyl group in this compound facilitates the initial imine formation, which is the key step in reductive amination. This suggests a higher reactivity compared to less electron-poor benzaldehydes. Sodium triacetoxyborohydride (STAB) is a common and effective reducing agent for this transformation.[12] High yields are generally reported for the reductive amination of various aldehydes.[13]

AldehydeAmineReducing AgentYield (%)
Aromatic Aldehydes (various)Anilines[RuCl₂(p-cymene)]₂/Ph₂SiH₂40-90[13]
m-AnisaldehydeDimethylamine HClSodium Triacetoxyborohydride77[11]
2-Cl-benzaldehydeDimethylaminePd/C66[14]

Table 5: Yields for reductive amination of various aldehydes.

Experimental Protocol: Reductive Amination with Dimethylamine

This protocol is a general procedure using sodium triacetoxyborohydride.[11]

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Sodium acetate

  • Acetic acid

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of this compound (1 eq), dimethylamine hydrochloride (2 eq), sodium acetate (1.6 eq), and acetic acid (0.6 eq) in THF.

  • Stir the solution at 0 °C for 5 minutes.

  • Add sodium triacetoxyborohydride (2.2 eq) to the solution and stir at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. The electron-withdrawing effects of its halogen substituents significantly enhance the electrophilicity of the carbonyl group, leading to increased reactivity in a variety of important transformations compared to less substituted benzaldehydes. This guide has provided a comparative overview of its performance in Knoevenagel condensation, oxidation, reduction, Wittig reaction, and reductive amination, supported by experimental protocols. By understanding the reactivity profile of this substrate, researchers can effectively utilize it to construct complex molecules for applications in drug discovery and agrochemical development.

References

A Senior Application Scientist's Guide to Reactivity Differences in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, palladium-catalyzed cross-coupling is not merely a reaction; it is a vast and powerful toolbox. The ability to forge carbon-carbon and carbon-heteroatom bonds with precision has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials—a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1] However, navigating this toolbox requires more than just knowing the names of the reactions. It demands a deep, mechanistic understanding of why one reaction succeeds where another fails.

This guide moves beyond simple protocols to explore the fundamental principles governing reactivity. We will dissect the palladium catalytic cycle step-by-step, comparing the nuances of cornerstone reactions like the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig couplings. By understanding the causality behind these differences, you, the researcher, can make more informed decisions, troubleshoot challenging transformations, and push the boundaries of molecular synthesis.

The Unified Framework: A Shared Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] This cycle, which shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states, is the unifying thread that connects these seemingly disparate transformations.[3]

Catalytic Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) Pd_int1 L₂Pd(II)(Ar)X Pd0->Pd_int1 Oxidative Addition (R-X) Pd_int2 L₂Pd(II)(Ar)(R') Pd_int1->Pd_int2 Transmetalation (R'-M) Pd_int2->Pd0 Reductive Elimination Product R-R' Pd_int2->Product

Caption: A generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions.

Understanding this cycle is the first step. The critical insights, however, lie in the subtle yet profound differences within each stage.

Dissecting the Differences: A Step-by-Step Mechanistic Comparison

The choice of reactants, ligands, and conditions directly impacts the efficiency of each step in the cycle, defining the scope and limitations of a given named reaction.

Oxidative Addition: The "On-Switch" of Catalysis

This is the inaugural and often rate-determining step, where the Pd(0) catalyst inserts into the carbon-electrophile (C–X) bond, forming a Pd(II) intermediate.[4] Its efficiency is a direct function of the electrophile's identity and the electronic properties of the palladium center.

Substrate Reactivity (The Electrophile): The C–X bond strength is the primary determinant of reactivity. Weaker bonds are cleaved more easily, leading to a clear reactivity trend for aryl halides:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl

Aryl fluorides are generally unreactive. This trend dictates the reaction conditions. While aryl iodides and bromides can often be coupled with simple catalyst systems, the robust C-Cl bond of aryl chlorides requires more sophisticated catalysts to activate.[5] These "challenging" substrates necessitate the use of highly electron-rich ligands that increase the electron density on the palladium atom, making it a stronger nucleophile and facilitating its "attack" on the C-Cl bond.[6][7]

ElectrophileRelative Bond Energy (kcal/mol)Typical Conditions
Aryl Iodide (Ar-I)~65Mild temperatures, broad ligand scope (e.g., PPh₃).
Aryl Bromide (Ar-Br)~81Moderate temperatures, often requires more robust ligands.
Aryl Triflate (Ar-OTf)N/A (C-O bond)Reactivity similar to Ar-Br, good alternative to halides.
Aryl Chloride (Ar-Cl)~96Higher temperatures, requires bulky, electron-rich ligands (e.g., Buchwald ligands).[6]

The Catalyst's Role (Ligand Electronics): Phosphine ligands are not mere spectators; they are critical controllers of the catalyst's reactivity.[8] Electron-donating ligands enrich the Pd(0) center, promoting the oxidative addition step.[4] This is why bulky, electron-rich dialkylbiarylphosphine ligands, developed by Stephen Buchwald's group, are exceptionally effective for activating stubborn aryl chlorides.[6] They create a highly active, coordinatively unsaturated "L₁Pd(0)" species that readily engages in the catalytic cycle.[9]

Ligand Effect cluster_ligand Ligand Influence on Oxidative Addition Ligand Bulky, Electron-Donating Ligand (L) Pd0 {Pd(0)} Ligand->Pd0 e⁻ donation ArCl Aryl Chloride (Ar-Cl) Pd0->ArCl increases catalyst nucleophilicity TS [L-Pd---Ar---Cl]‡ (Transition State) Pd0->TS ArCl->TS Product Formation Product Formation TS->Product Formation lowers activation energy Heck Cycle cluster_heck Heck Reaction Catalytic Cycle Pd0 LₙPd(0) OA Oxidative Addition (Ar-X) Pd0->OA Coord Olefin Coordination OA->Coord MI Migratory Insertion Coord->MI Beta β-Hydride Elimination MI->Beta Regen Base-mediated Regeneration Beta->Regen Regen->Pd0

References

A Comparative Structural Analysis of 2,4-Dichlorobenzaldehyde Crystal Packing and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural analysis of the 2,4-Dichlorobenzaldehyde (2,4-DCBA) crystal structure, offering a comparative perspective against other halogenated benzaldehydes. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data with field-proven insights into the causality behind molecular packing and intermolecular forces.

Introduction: The Significance of Halogenated Benzaldehydes

2,4-Dichlorobenzaldehyde is a vital intermediate in the synthesis of pharmaceuticals, fungicides, dyes, and pesticides. The substitution of halogen atoms on the benzene ring significantly influences the molecule's chemical reactivity, physical properties, and, crucially, its solid-state architecture. Understanding the crystal structure is paramount, as the arrangement of molecules in the lattice (polymorphism) can dictate critical material properties such as solubility, melting point, and stability, which are of utmost importance in drug development and materials science.

This guide moves beyond a simple data sheet to explore the nuanced world of intermolecular interactions that govern the crystal packing of 2,4-DCBA. We will compare its structure with key alternatives to illuminate how the specific placement of chloro-substituents dictates the resulting supramolecular assembly.

Experimental Foundation: Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (XRD). The entire process is a self-validating system, where the quality of the final structure is directly dependent on the quality of the initial crystal and the collected data.

Protocol: From Powder to Solved Structure

The journey to determine a crystal structure follows a meticulous, multi-step workflow. The choice to use a high-quality single crystal is fundamental; a well-ordered, single lattice is required to produce a sharp, interpretable diffraction pattern when irradiated with X-rays. Polycrystalline or amorphous materials would yield diffuse or overlapping patterns, making structure solution impossible.

Step 1: Crystallization

  • Objective: To grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant internal defects.

  • Methodology: 2,4-Dichlorobenzaldehyde, a white crystalline solid, is typically dissolved in a suitable solvent (e.g., methanol, ethanol, or ligroin) to achieve a supersaturated solution. Slow evaporation of the solvent at a constant temperature allows for the gradual formation of well-ordered crystals. The slow rate is critical to allow molecules to arrange themselves into the most thermodynamically stable lattice.

Step 2: Data Collection

  • Objective: To measure the angles and intensities of the X-ray beams diffracted by the crystal's electron clouds.

  • Methodology:

    • A suitable single crystal is selected and mounted on a goniometer.

    • The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71074 Å).

    • The crystal is rotated while being exposed to the X-ray beam, and the resulting diffraction patterns (a series of spots) are recorded by a detector. The rotation ensures that all lattice planes are brought into the correct orientation to satisfy Bragg's Law and diffract.

Step 3: Structure Solution and Refinement

  • Objective: To convert the diffraction data into a 3D electron density map and refine the atomic positions.

  • Methodology:

    • The positions and intensities of the diffraction spots are indexed to determine the unit cell dimensions and space group.

    • Computational methods (e.g., direct methods using software like SHELXS) are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the map. This model is then refined using a least-squares process (e.g., with SHELXL), where the calculated diffraction pattern from the model is compared to the experimental data. The process is iterated until the model accurately represents the experimental data, as indicated by low R-factors.

X-ray Crystallography Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A High-Purity 2,4-DCBA Powder B Slow Evaporation from Solution A->B C High-Quality Single Crystal Selection B->C D Mount Crystal on Goniometer C->D To Diffractometer E Irradiate with Monochromatic X-rays D->E F Collect Diffraction Pattern E->F G Determine Unit Cell & Space Group F->G Process Data H Solve Phase Problem (e.g., Direct Methods) G->H I Build Atomic Model into Electron Density Map H->I J Refine Structure against Data I->J K Final Validated Crystal Structure (CIF) J->K 2,4-DCBA Packing mol1 2,4-DCBA Molecule 1 Aldehyde Group (O) Benzene Ring (π-system) mol2 2,4-DCBA Molecule 2 Aldehyde Group (O) Benzene Ring (π-system) mol1:f0->mol2:f0 C-H···O Interaction (Forms Layers) mol3 2,4-DCBA Molecule 3 Aldehyde Group (O) Benzene Ring (π-system) mol1:f0->mol3:f0 π–π Stacking (Stabilizes Layers) ~3.77 Å mol4 2,4-DCBA Molecule 4 Aldehyde Group (O) Benzene Ring (π-system) mol2:f0->mol4:f0 π–π Stacking (Stabilizes Layers) ~3.77 Å mol3:f0->mol4:f0 C-H···O Interaction (Forms Layers) Hirshfeld Surface Concept A Crystal Information File (CIF) B Calculate Hirshfeld Surface A->B C Map d_norm (Normalized Contact Distance) B->C D 3D Surface Visualization - Red spots = Strong contacts - Blue spots = Weak contacts C->D Qualitative Analysis E 2D Fingerprint Plot (Quantitative breakdown of interaction types) C->E Quantitative Analysis

A Senior Application Scientist's Guide to LC-MS/MS Analysis of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the analysis of halogenated organic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and reliable analytical approach. We will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection for key classes of halogenated compounds, supported by experimental data and authoritative references.

The Analytical Imperative for Halogenated Organic Compounds

Halogenated organic compounds, a broad class of chemicals characterized by the presence of one or more halogen atoms (F, Cl, Br, I), are of significant interest across environmental, food safety, and pharmaceutical sectors. Many of these compounds, including per- and polyfluoroalkyl substances (PFAS), chlorinated pesticides, and brominated flame retardants (BFRs), are classified as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and adverse health effects.[1][2] The analytical challenge lies in their diverse physicochemical properties and the ultra-trace levels at which they often occur in complex matrices. LC-MS/MS has emerged as the gold standard for their determination, offering unparalleled sensitivity and selectivity.[3][4]

The LC-MS/MS Workflow: A Symphony of Controlled Variables

The successful analysis of halogenated organic compounds by LC-MS/MS is a multi-stage process, where each step is critical for achieving accurate and reproducible results. The workflow can be broadly categorized into sample preparation, liquid chromatographic separation, and mass spectrometric detection.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Complex Matrix (Water, Soil, Food, Tissue) Extraction Extraction Matrix->Extraction Isotope-labeled Internal Standards Cleanup Cleanup Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC Clean Extract Ionization Ionization Source (ESI/APCI) LC->Ionization MS Tandem Mass Spectrometry (Detection & Quantification) Ionization->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for the LC-MS/MS analysis of halogenated organic compounds.

Sample Preparation: The Foundation of Analytical Success

Sample preparation is arguably the most critical and labor-intensive stage in the analysis of halogenated compounds.[5] Its primary objectives are to extract the target analytes from the sample matrix and remove interfering components that can cause matrix effects, such as ion suppression or enhancement, in the mass spectrometer.[6]

Comparison of Leading Sample Preparation Techniques

Two dominant strategies for the extraction of halogenated organic compounds are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Technique Principle Primary Applications Advantages Disadvantages
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid phase.PFAS in aqueous and solid samples (e.g., EPA Method 1633).[7]High selectivity, excellent for trace-level enrichment.Can be time-consuming, requires method development for different matrices.
QuEChERS Acetonitrile extraction followed by salting-out and dispersive SPE (dSPE) cleanup.Multiresidue pesticide analysis in food matrices.[3][4]Fast, high-throughput, low solvent consumption, applicable to a wide range of analytes.Less selective than traditional SPE, may require optimization for different matrices.
Detailed Protocol: EPA Method 1633 for PFAS in Water

The U.S. EPA Method 1633 provides a standardized approach for the analysis of 40 PFAS compounds in various matrices, including wastewater, surface water, and groundwater.[7][8] The sample preparation for aqueous samples is centered around SPE.

Experimental Protocol: SPE for Aqueous Samples (EPA Method 1633)

  • Sample Fortification: To a 250 mL water sample, add a mixture of isotopically labeled surrogate standards. This is crucial for accurate quantification via isotope dilution.[8]

  • Extraction: Pass the fortified sample through a weak anion exchange (WAX) SPE cartridge. The WAX sorbent effectively retains the anionic PFAS compounds.

  • Cartridge Rinsing: Wash the cartridge with a suitable buffer to remove hydrophilic interferences.

  • Elution: Elute the PFAS analytes from the cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a final volume (e.g., 500 µL) of methanol/water. This step concentrates the analytes, enhancing sensitivity.

  • Analysis: The reconstituted extract is now ready for LC-MS/MS analysis.

EPA_1633_SPE_Workflow start 250 mL Water Sample fortify Add Isotopically Labeled Surrogate Standards start->fortify spe_load Load onto Weak Anion Exchange (WAX) SPE Cartridge fortify->spe_load rinse Rinse Cartridge (Remove Interferences) spe_load->rinse elute Elute PFAS with Basic Methanolic Solution rinse->elute concentrate Evaporate and Reconstitute in Methanol/Water elute->concentrate end Inject into LC-MS/MS concentrate->end QqQ_vs_QTOF cluster_qqq Triple Quadrupole (QqQ) - MRM Mode cluster_qtof Q-TOF - Full Scan MS/MS Mode Q1 Q1: Isolates Precursor Ion (e.g., m/z 499 for PFOA) q2 q2: Fragments Precursor Ion (Collision Cell) Q1->q2 Q3 Q3: Isolates Specific Product Ion (e.g., m/z 455 for PFOA) q2->Q3 Detector_QqQ Detector Q3->Detector_QqQ Highly Specific Signal Q1_TOF Q1: Isolates Precursor Ion (e.g., m/z 499 for PFOA) q2_TOF q2: Fragments Precursor Ion (Collision Cell) Q1_TOF->q2_TOF TOF TOF Analyzer: Measures Accurate Mass of ALL Product Ions q2_TOF->TOF Detector_TOF Detector TOF->Detector_TOF Full Product Ion Spectrum (High Resolution)

References

A Comparative Guide to Fluorobenzaldehyde Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic pathway. Among the vast array of available reagents, fluorinated aromatic aldehydes stand out for their utility in introducing fluorine—an element renowned for its ability to modulate the pharmacokinetic and physicochemical properties of bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of the three constitutional isomers of fluorobenzaldehyde: 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde. We will explore their distinct reactivity profiles, supported by experimental data and detailed protocols, to empower you with the knowledge for rational synthetic design.

The Electronic Nuances: How Fluorine's Position Dictates Reactivity

The synthetic behavior of the fluorobenzaldehyde isomers is a direct consequence of the electronic effects exerted by the fluorine substituent on the benzaldehyde scaffold. Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance, donating a lone pair of electrons to the aromatic ring (a +M or +R effect). The interplay of these opposing effects, which varies with the fluorine's position (ortho, meta, or para), governs the electrophilicity of the carbonyl carbon and, consequently, the molecule's reactivity in various transformations.[3]

Here's a breakdown of the electronic landscape for each isomer:

  • 2-Fluorobenzaldehyde (ortho-): The fluorine atom is in close proximity to the aldehyde group. This leads to a strong -I effect, which increases the electrophilicity of the carbonyl carbon. However, the +M effect, which would decrease electrophilicity, is also at play. Furthermore, steric hindrance from the adjacent fluorine can influence the approach of nucleophiles.[3]

  • 3-Fluorobenzaldehyde (meta-): In the meta position, the fluorine's influence is almost exclusively through its powerful -I effect, as the +M effect does not extend to the meta position. This results in a significant enhancement of the carbonyl carbon's electrophilicity.[3]

  • 4-Fluorobenzaldehyde (para-): The fluorine atom at the para position exerts both a strong -I effect and a counteracting +M effect. While the inductive effect withdraws electron density from the ring, the mesomeric effect donates electron density, partially offsetting the increased electrophilicity of the carbonyl group.[3]

This complex interplay of electronic effects gives rise to a predictable yet nuanced pattern of reactivity among the three isomers.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic differences between the fluorobenzaldehyde isomers translate into tangible variations in their reactivity across a range of common synthetic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

General Reactivity Trend (Predicted): para > meta > ortho

  • 4-Fluorobenzaldehyde: The combination of a strong -I effect and a weaker +M effect at the para position leads to a significant increase in the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[3]

  • 3-Fluorobenzaldehyde: The reactivity is primarily enhanced by the strong -I effect of the fluorine atom, with no opposing +M effect.[3]

  • 2-Fluorobenzaldehyde: The ortho isomer's reactivity is a balance between the activating inductive effect and potential steric hindrance, which can be influenced by the size of the incoming nucleophile.[3]

The electron-withdrawing nature of the fluorine atom generally enhances the reactivity of all three isomers compared to unsubstituted benzaldehyde.[3]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The enhanced electrophilicity of the carbonyl carbon in fluorobenzaldehydes often facilitates this reaction.[4] A study on the mechanochemical Knoevenagel condensation of the three fluorobenzaldehyde isomers with malononitrile demonstrated that these reactions can proceed efficiently under solvent- and catalyst-free conditions.[5][6]

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis. The rate-determining step is the nucleophilic attack of the phosphorus ylide on the carbonyl carbon. The electron-withdrawing fluorine atom in the fluorobenzaldehyde isomers is expected to accelerate this reaction compared to non-fluorinated benzaldehyde.[7][8] Stabilized ylides tend to give predominantly (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[8]

Grignard Reaction

Grignard reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols.[9][10] The reaction of 4-fluorobenzaldehyde with various Grignard reagents has been shown to produce the corresponding secondary alcohols in high yields (85-95%).[11] The enhanced electrophilicity of the fluorobenzaldehyde isomers makes them excellent substrates for this transformation.

Experimental Data Summary

To provide a quantitative comparison, the following table summarizes key physicochemical properties of the fluorobenzaldehyde isomers.

Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
CAS Number 446-52-6[12]456-48-4[13]459-57-4[14]
Molecular Formula C₇H₅FO[12]C₇H₅FO[13]C₇H₅FO[14]
Molar Mass 124.11 g/mol [12]124.11 g/mol [13]124.11 g/mol [14]
Appearance Colorless to pale yellow liquid[12]Colorless liquid[15]Colorless to pale yellow liquid[14]
Boiling Point ~173–175 °C[12]173 °C[13]181 °C at 758 mmHg
Melting Point -16 °C[12]-10 °C[13]-10 °C
Density ~1.21 g/cm³ at 20 °C[12]1.174 g/cm³[13]1.157 g/mL at 25 °C
Flash Point ~65 °C (closed cup)[12]56 °C[13]56 °C (closed cup)[16]

Experimental Protocols

To illustrate the practical application of these isomers, a detailed protocol for a comparative Wittig reaction is provided below. This experiment is designed to highlight the differences in reactivity through product yield determination.

Comparative Wittig Reaction of Fluorobenzaldehyde Isomers

Objective: To compare the product yields of the Wittig reaction between the three fluorobenzaldehyde isomers and a stabilized ylide.

Materials:

  • 2-Fluorobenzaldehyde

  • 3-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for reaction setup, workup, and purification

  • Thin-Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

  • Analytical balance

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for yield determination

Procedure:

  • Reaction Setup: In three separate, identical, flame-dried reaction flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount of each fluorobenzaldehyde isomer in anhydrous THF.

  • Ylide Addition: To each flask, add an equimolar amount of the stabilized Wittig ylide, (carbethoxymethylene)triphenylphosphorane.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature) for a predetermined period (e.g., 24 hours). Monitor the progress of each reaction periodically using TLC.

  • Workup: After the reaction period, quench all reactions simultaneously by adding a small amount of water. Perform an identical workup procedure for each reaction, which typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purification: Purify the crude product from each reaction by column chromatography on silica gel.

  • Yield Determination: Determine the yield of the purified product for each isomer using GC or HPLC analysis.

Expected Outcome: The reaction yields are expected to follow the general reactivity trend for nucleophilic addition, with 4-fluorobenzaldehyde likely providing the highest yield, followed by 3-fluorobenzaldehyde, and then 2-fluorobenzaldehyde.

Visualizing the Synthetic Workflow

The logical flow of a comparative study can be visualized to ensure a systematic and unbiased evaluation.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_comparison Comparison A o-, m-, p- fluorobenzaldehyde C Run parallel reactions under identical conditions A->C B Prepare solution of common reactant B->C D Monitor reaction progress (e.g., TLC, Spectroscopy) C->D E Quantify outcome (e.g., rate constant, yield) D->E F Compare quantitative data for the three isomers E->F

Caption: A logical workflow for the comparative study of fluorobenzaldehyde isomer reactivity.[3]

Conclusion

The positional isomerism of the fluorine atom in fluorobenzaldehydes imparts distinct and predictable reactivity profiles. For nucleophilic addition-type reactions, the general trend in reactivity is para > meta > ortho, a direct consequence of the interplay between inductive and mesomeric effects. A thorough understanding of these nuances is paramount for the rational design of synthetic routes and the optimization of reaction conditions. By carefully selecting the appropriate isomer, researchers can enhance the efficiency and outcome of their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the proper disposal of 2,4-Dichloro-6-fluorobenzaldehyde (CAS No. 681435-09-6), a halogenated aromatic aldehyde. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is a reactive chemical intermediate with a distinct hazard profile that dictates its handling and disposal requirements.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₃Cl₂FO--INVALID-LINK--
Molecular Weight 193.00 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Boiling Point 235.1±35.0 °C at 760 mmHg--INVALID-LINK--
Flash Point 96.0±25.9 °C--INVALID-LINK--
Density 1.5±0.1 g/cm³--INVALID-LINK--

GHS Hazard Classification:

Hazard StatementCodeDescriptionSource
Harmful if swallowedH302Acute toxicity, oral--INVALID-LINK--
Causes skin irritationH315Skin corrosion/irritation--INVALID-LINK--
Causes serious eye irritationH319Serious eye damage/eye irritation--INVALID-LINK--
Harmful if inhaledH332Acute toxicity, inhalation--INVALID-LINK--
May cause respiratory irritationH335Specific target organ toxicity, single exposure; Respiratory tract irritation--INVALID-LINK--

The presence of chlorine and fluorine atoms on the benzene ring classifies this compound as a halogenated organic compound. Such compounds are subject to stringent environmental regulations due to their potential for persistence and toxicity.

The Disposal Decision-Making Framework

The appropriate disposal route for this compound depends on the quantity of waste, its physical form (pure compound, in solution, or contaminated materials), and the availability of institutional waste management facilities. The following flowchart provides a logical framework for making this determination.

Disposal_Decision_Framework start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure Compound or Concentrated Solution waste_type->pure_compound Concentrated dilute_solution Dilute Aqueous Solution (<1%) waste_type->dilute_solution Dilute contaminated_materials Contaminated Materials (e.g., gloves, wipes) waste_type->contaminated_materials Solid licensed_disposal Option 2: Licensed Hazardous Waste Disposal pure_compound->licensed_disposal neutralization Option 1: Chemical Neutralization (for dilute solutions) dilute_solution->neutralization solid_waste Segregate as Halogenated Solid Waste contaminated_materials->solid_waste check_regulations Verify Neutralization Protocol with Institutional EHS neutralization->check_regulations package_label Package and Label as Halogenated Organic Waste licensed_disposal->package_label solid_waste->package_label check_regulations->licensed_disposal Not Approved proceed_neutralization Proceed with Neutralization Protocol check_regulations->proceed_neutralization Approved sewer_disposal Dispose of Neutralized Solution via Sanitary Sewer (with approval) proceed_neutralization->sewer_disposal ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) package_label->ehs_pickup

Caption: Decision-making flowchart for the disposal of this compound waste.

Core Disposal Protocols

Based on the decision-making framework, two primary disposal pathways exist: chemical neutralization for dilute aqueous solutions and collection by a licensed hazardous waste disposal service for all other forms.

Protocol for Licensed Hazardous Waste Disposal

This is the most common and recommended disposal route for pure this compound, concentrated solutions, and contaminated solid waste. As a halogenated organic compound, it falls under the regulations of the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

Step-by-Step Procedure:

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2] Mixing these waste types can complicate and significantly increase the cost of disposal.

  • Waste Container: Use a designated, properly labeled, and chemically resistant container for collecting waste this compound. The container should have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal Request: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The preferred final disposal method for halogenated organic compounds is incineration at a permitted facility.[3] This high-temperature process is designed to achieve a destruction and removal efficiency (DRE) of 99.99% for the hazardous constituents.

Protocol for Chemical Neutralization of Dilute Aqueous Solutions

For small quantities of dilute aqueous solutions of this compound (<1%), chemical neutralization to a less hazardous substance may be a viable option, subject to institutional EHS approval. Aldehydes can be neutralized to non-toxic substances.[4] One effective method involves the use of sodium pyrosulfite (also known as sodium metabisulfite).[4]

Causality of Experimental Choice: Sodium pyrosulfite reacts with aldehydes to form a stable, non-toxic bisulfite addition product, effectively neutralizing the reactive aldehyde group.[4] This method is advantageous as it can be carried out at room temperature and the reagents are relatively benign.

Experimental Protocol:

Materials:

  • Dilute aqueous waste containing this compound (<1%)

  • Sodium pyrosulfite (Na₂S₂O₅)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a well-ventilated fume hood, place the dilute aldehyde waste solution in a beaker or flask equipped with a stir bar.

  • Reagent Addition: While stirring, slowly add a sufficient amount of sodium pyrosulfite to the solution. A general guideline is to add a molar excess of sodium pyrosulfite relative to the estimated amount of the aldehyde.

  • Reaction: Continue stirring the mixture for at least 15 minutes to ensure complete neutralization of the aldehyde.[4]

  • pH Adjustment: Check the pH of the treated solution. If necessary, adjust the pH to a neutral range (pH 6-9) using a dilute acid or base.

  • Disposal: Once neutralization is complete and the pH is within the acceptable range, and with prior approval from your institution's EHS, the treated solution may be disposed of down the sanitary sewer with copious amounts of water.

Self-Validating System: The effectiveness of this neutralization can be qualitatively assessed by the disappearance of the characteristic aldehyde odor. For more rigorous validation, analytical techniques such as gas chromatography could be employed to confirm the absence of the starting material, although this is not typically required for routine laboratory-scale waste treatment.

Emergency Procedures and Personal Protective Equipment

Proper personal protective equipment (PPE) is non-negotiable when handling this compound in any form.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat should be worn at all times.

  • Respiratory Protection: For handling larger quantities or in situations with poor ventilation, a respirator may be necessary.

In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated solid waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the hazards, following a logical decision-making framework, and adhering to the detailed protocols for either licensed disposal or chemical neutralization, we can ensure the safety of ourselves and our colleagues while minimizing our environmental impact. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific innovation. The handling of reactive chemical intermediates like 2,4-Dichloro-6-fluorobenzaldehyde (CAS No. 681435-09-6) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and disposal plans. Our objective is to build a foundation of trust and safety in your laboratory operations by providing value that extends beyond the product itself.

Understanding the Hazard: Why This Aldehyde Demands Respect

This compound is a halogenated aromatic aldehyde, a class of compounds often used in complex organic synthesis. Its reactivity is what makes it a valuable building block, but it also dictates its hazard profile. Based on data from structurally similar compounds, this chemical should be handled as a hazardous substance.

The primary hazards associated with this and similar halogenated benzaldehydes include:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][4][5]

  • Harmful if Swallowed: Ingestion can be harmful.[6][7]

During combustion, it can decompose to release toxic and corrosive gases, including carbon oxides, hydrogen chloride, and gaseous hydrogen fluoride.[1][3][8] This comprehensive hazard profile necessitates a multi-faceted approach to PPE.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision process that considers the specific tasks being performed, the quantities of the substance being handled, and the potential for exposure. Always consult your institution's chemical hygiene plan and the specific Safety Data Sheet (SDS) for the most current information.[9]

Engineering Controls: Your First Line of Defense

Before considering PPE, robust engineering controls must be in place. All work with this compound should be conducted in a certified chemical fume hood to control vapor and dust exposure.[9] Eyewash stations and safety showers must be readily accessible and tested regularly.[3][8]

Personal Protective Equipment: A Detailed Breakdown
PPE CategorySpecificationRationale and Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.The chlorinated and fluorinated nature of the molecule poses a risk of skin absorption and irritation. Always handle with gloves, and use proper removal techniques to avoid contaminating your skin.[2] For prolonged or high-exposure tasks, consider double-gloving.[10]
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashes or when handling larger quantities.This compound is classified as a serious eye irritant.[1][4] Standard safety glasses do not provide adequate protection from splashes. Goggles provide a seal around the eyes, and a face shield protects the entire face.
Skin & Body Protection A flame-retardant lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or a complete protective suit may be necessary.A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[2]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]The primary route of exposure to control is inhalation of irritating dusts or vapors.[5] A fume hood is the most effective control. Respirators are a secondary line of defense and require a formal respiratory protection program, including fit-testing.

Visualizing PPE Selection: A Task-Based Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow for this compound start Start: Task Assessment weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction / Workup start->reaction spill Spill or Emergency? start->spill ppe_low Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_low In fume hood ppe_medium Enhanced PPE: - Standard PPE - Face Shield - Chem-Resistant Apron dissolving->ppe_medium Potential for splash reaction->ppe_medium spill->start No ppe_high Emergency PPE: - Full Protective Suit - SCBA or appropriate  respirator spill->ppe_high Yes

Caption: A decision workflow for selecting PPE based on the task.

Procedural Guidance: Step-by-Step Handling Protocol

Adherence to a standardized protocol is critical for minimizing risk.

  • Preparation:

    • Ensure your work area within the chemical fume hood is clean and uncluttered.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as determined by your risk assessment (see table and diagram above).

  • Handling the Compound:

    • When handling the solid, avoid creating dust.[2] If the material is a fine powder, handle it with extreme care.

    • Use spark-proof tools and equipment, especially when handling flammable solvents.[8]

    • Keep containers tightly closed when not in use to prevent exposure to air and moisture.[3][8]

  • Decontamination:

    • Upon completion of the task, wipe down the work area with an appropriate solvent.

    • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Remove gloves last using the proper technique.[2]

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency and Disposal Plans

Spill Management

In the event of a spill, your immediate response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

  • Contain and Clean: For small spills:

    • Ensure you are wearing appropriate PPE, including respiratory protection if needed.

    • Cover the spill with an inert absorbent material like sand, vermiculite, or a universal binder.[5]

    • Sweep up the absorbed material using spark-proof tools and place it into a designated, labeled, and sealed container for hazardous waste.[2][8]

    • Do not flush the chemical down the drain.[5][8]

Waste Disposal Plan

Chemical waste must be managed responsibly to protect both personnel and the environment.

  • Segregation: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless approved by your environmental health and safety (EHS) department.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service. The primary disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

By integrating these expert-driven safety protocols into your daily laboratory practices, you foster an environment where scientific advancement and personal safety are mutually reinforcing.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.